molecular formula C20H34O B1254679 Nezukol

Nezukol

Numéro de catalogue: B1254679
Poids moléculaire: 290.5 g/mol
Clé InChI: IYDAPILQPCDHTO-HHUCQEJWSA-N
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Description

Nezukol is a naturally occurring oxygenated diterpene (C20H34O) with the IUPAC name (4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol . It is classified as a diterpenoid alcohol and is also known by synonyms such as 8β-hydroxyisopimar-15-ene and pimar-15-en-8-ol . Research into this compound has highlighted its potential value in several scientific areas. A key study identified it as a constituent fractionated from Cryptomeria japonica essential oil, where it demonstrated highly active tyrosinase inhibitory activity , suggesting potential applications in studying skin-whitening mechanisms. The same research reported that this compound exhibits extremely high superoxide dismutase (SOD)-like activity , indicating significant antioxidant properties worthy of further investigation . The biosynthetic pathway of this compound has been elucidated in the medicinal plant Isodon rubescens . It is synthesized by a unique pair of diterpene synthases. The process involves a class I diterpene synthase (IrTPS2) that catalyzes the formation of the final compound by neutralizing a carbocation intermediate through specific water capture at the C-8 position , leading to hydroxylation and forming this compound . This rare oxygenation activity makes the enzyme involved a catalyst of interest for metabolic engineering platforms . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C20H34O

Poids moléculaire

290.5 g/mol

Nom IUPAC

(4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol

InChI

InChI=1S/C20H34O/c1-6-18(4)12-8-16-19(5)11-7-10-17(2,3)15(19)9-13-20(16,21)14-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,18-,19-,20+/m0/s1

Clé InChI

IYDAPILQPCDHTO-HHUCQEJWSA-N

SMILES isomérique

C[C@@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(C1)O)(C)C)C)C=C

SMILES canonique

CC1(CCCC2(C1CCC3(C2CCC(C3)(C)C=C)O)C)C

Synonymes

nezukol

Origine du produit

United States

Foundational & Exploratory

The Biosynthesis of Nezukol in Isodon rubescens: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodon rubescens, a prominent plant in traditional Chinese medicine, is a rich source of diverse diterpenoids. Among these is the oxygenated tricyclic diterpene, nezukol. This document provides an in-depth technical overview of the biosynthetic pathway of this compound in Isodon rubescens. The biosynthesis is a two-step process initiated from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and is catalyzed by a pair of specialized diterpene synthases (diTPSs). Understanding this pathway is crucial for the potential metabolic engineering and synthetic biology approaches to produce this compound and related bioactive compounds for therapeutic applications.

Introduction to this compound and Isodon rubescens

Isodon rubescens (Lamiaceae) is a medicinal plant known for producing a wide array of bioactive labdane-related diterpenoids, with the ent-kauranoid oridonin being one of the most studied for its potent antimicrobial and anticancer properties.[1] Recent transcriptomic analysis and functional characterization of enzymes from this plant have unveiled the biosynthetic pathway for this compound, a hydroxylated diterpene not previously identified in this species.[1][2][3] Diterpenoids constitute a diverse class of natural products with significant therapeutic potential, and elucidating their biosynthetic pathways is a critical step towards their sustainable production and the discovery of novel derivatives.[3][4]

The this compound Biosynthetic Pathway

The biosynthesis of this compound in Isodon rubescens is a modular process, characteristic of labdane-related diterpenoid formation in angiosperms, involving the sequential action of a class II and a class I diterpene synthase.[1][5]

The pathway commences with the universal precursor for diterpenoid biosynthesis, geranylgeranyl diphosphate (GGPP) .

  • Step 1: Formation of (+)-Copalyl Diphosphate ((+)-CPP) The first committed step is the protonation-initiated cyclization of the acyclic GGPP into the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a class II diTPS, specifically IrTPS3 , which functions as a (+)-CPP synthase.[1][3]

  • Step 2: Conversion of (+)-CPP to this compound The second and final step involves the conversion of (+)-CPP to this compound. This is catalyzed by a class I diTPS, IrTPS2 .[1][3] The proposed reaction mechanism proceeds through the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl+ carbocation intermediate.[1][2][4] Subsequently, this carbocation is neutralized by the capture of a water molecule at the C-8 position, yielding the final product, this compound (8β-hydroxy-isopimar-15-ene).[1][6] This oxygenation activity is a relatively rare function for class I diTPSs.[1][4]

Mandatory Visualization: this compound Biosynthesis Pathway

Nezukol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) IrTPS3 IrTPS3 (+)-CPP synthase (Class II diTPS) GGPP->IrTPS3 CPP (+)-Copalyl Diphosphate ((+)-CPP) IrTPS2 IrTPS2 (Class I diTPS) CPP->IrTPS2 Carbocation pimar-15-en-8-yl+ Carbocation This compound This compound Carbocation->this compound IrTPS3->CPP IrTPS2->Carbocation Diphosphate ionization Water H₂O Water->Carbocation Water capture at C-8 Experimental_Workflow cluster_bioinformatics Bioinformatics cluster_functional_characterization Functional Characterization cluster_in_planta_verification In Planta Verification cluster_structure_elucidation Structure Elucidation Transcriptome I. rubescens Leaf Transcriptome Mining Homology-based Mining Transcriptome->Mining Candidates diTPS Candidates (IrTPS2, IrTPS3, etc.) Mining->Candidates Cloning Cloning into Expression Vectors Candidates->Cloning Coexpression Transient Co-expression in N. benthamiana Cloning->Coexpression Metabolite_Extraction_Nico Metabolite Extraction (Hexane) Coexpression->Metabolite_Extraction_Nico GCMS_Analysis_Nico GC-MS Analysis Metabolite_Extraction_Nico->GCMS_Analysis_Nico NMR 1D and 2D NMR Analysis GCMS_Analysis_Nico->NMR Plant_Material I. rubescens Leaf Tissue Metabolite_Extraction_Iso Metabolite Extraction (Hexane) Plant_Material->Metabolite_Extraction_Iso Fractionation Silica Gel Fractionation Metabolite_Extraction_Iso->Fractionation GCMS_Analysis_Iso GC-MS Analysis Fractionation->GCMS_Analysis_Iso GCMS_Analysis_Iso->GCMS_Analysis_Nico Comparison of Spectra & Retention Time

References

In Vitro Identification of the Molecular Targets of Nezukol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the in vitro characterization of Nezukol, a novel investigational compound. The primary objective of this guide is to detail the methodologies and present the key data that have led to the identification of Janus Kinase 2 (JAK2) as the primary molecular target of this compound. This guide includes quantitative data on its binding affinity and selectivity, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and experimental workflows. The following data and protocols are presented as a hypothetical case study to illustrate a robust framework for the in vitro characterization of a novel kinase inhibitor.

Quantitative In Vitro Profiling of this compound

This compound was profiled against a panel of kinases to determine its potency and selectivity. The primary screening method utilized a biochemical assay to measure the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) against key targets. Cellular assays were subsequently employed to confirm target engagement in a physiological context.

Table 1: Biochemical and Cellular Activity of this compound

Target/AssayAssay TypeThis compound IC50 (nM)This compound Ki (nM)
JAK2 Biochemical Kinase Assay15.2 ± 2.1 9.8 ± 1.5
JAK1Biochemical Kinase Assay250.6 ± 18.5180.4 ± 12.3
JAK3Biochemical Kinase Assay1,245 ± 98.7890.1 ± 65.4
TYK2Biochemical Kinase Assay876.3 ± 65.2654.7 ± 43.8
p-STAT3 InhibitionCell-Based Western Blot45.8 ± 5.6N/A
Cell Viability (HEL 92.1.7)CellTiter-Glo®98.2 ± 11.3N/A

This compound's Effect on the JAK2-STAT3 Signaling Pathway

This compound was identified as a potent inhibitor of the JAK2 kinase. In many hematological malignancies and inflammatory diseases, hyperactivation of the JAK2-STAT3 pathway is a key driver of pathogenesis. This compound exerts its therapeutic effect by binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and subsequent activation of downstream STAT3.

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_A JAK2 Receptor->JAK2_A Cytokine Binding JAK2_P p-JAK2 JAK2_A->JAK2_P Autophosphorylation STAT3_A STAT3 JAK2_P->STAT3_A Phosphorylation STAT3_P p-STAT3 STAT3_A->STAT3_P STAT3_Dimer p-STAT3 Dimer STAT3_P->STAT3_Dimer Dimerization This compound This compound This compound->JAK2_P Inhibition Gene_Expression Gene Expression (Proliferation, Survival) STAT3_Dimer->Gene_Expression Transcription Regulation Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_cellular Cellular Confirmation Screening Broad Kinase Panel Screening (IC50) Hit_ID Hit Identification (JAK2) Screening->Hit_ID Selectivity Selectivity Profiling (JAK Family) Hit_ID->Selectivity Binding Binding Affinity Determination (Ki) Selectivity->Binding Pathway Cellular Pathway Analysis (p-STAT3) Binding->Pathway Phenotype Phenotypic Assay (Cell Viability) Pathway->Phenotype Logical_Relationship This compound This compound JAK2_Inhibition JAK2 Inhibition (Biochemical IC50) This compound->JAK2_Inhibition Direct Binding (nM Potency) pSTAT3_Reduction p-STAT3 Reduction (Cellular IC50) JAK2_Inhibition->pSTAT3_Reduction Mechanism of Action Viability_Decrease Decreased Cell Viability pSTAT3_Reduction->Viability_Decrease Phenotypic Outcome

Nezukol: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nezukol, an isopimarane diterpenoid, has garnered interest within the scientific community due to its presence in various medicinal and aromatic plants. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and purification. The document summarizes available quantitative data, presents a comprehensive experimental protocol for solvent extraction, and visually details the biosynthetic pathway of this compound in Isodon rubescens. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this natural compound.

Introduction

This compound is a carbotricyclic compound belonging to the isopimarane class of diterpenoids. It has been identified as a metabolite in several plant species and is noted for its potential as a volatile oil component. The growing interest in naturally derived compounds for pharmaceutical and other applications necessitates a thorough understanding of their sources and the methods for their efficient isolation. This document consolidates the current knowledge on the natural origins of this compound and the scientific protocols for its extraction.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the families Lamiaceae and Cupressaceae. The most prominent and well-documented sources are:

  • Isodon rubescens (Lamiaceae): Commonly known as dong ling cao in traditional Chinese medicine, the leaves of this plant have been shown to contain this compound, albeit at low abundance[1][2][3]. The presence of this compound in this species was confirmed through detailed analysis involving gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy[1][3].

  • Cryptomeria japonica (Cupressaceae): Also known as the Japanese cedar, its foliage is a significant source of essential oils. This compound has been identified as a component of the essential oil obtained from the leaves of this tree[4][5][6]. One study reported that a specific fraction of the hydrodistilled essential oil from Azorean C. japonica foliage contained approximately 4% this compound[4][6].

Other reported natural sources of this compound include:

  • Prumnopitys taxifolia (Mataī)

  • Manoao colensoi (Silver pine)

Extraction Methodologies

The extraction of this compound from its natural sources typically involves solvent extraction, followed by chromatographic purification. While various modern extraction techniques are applicable to diterpenoids, a detailed protocol using hexane has been scientifically validated for Isodon rubescens.

Conventional Solvent Extraction

A well-documented method for the extraction of this compound from Isodon rubescens leaves involves the use of hexane, a non-polar solvent, followed by purification steps.

Experimental Protocol: Hexane Extraction from Isodon rubescens Leaves [1]

  • Plant Material Preparation:

    • Flash-freeze fresh leaf tissue (~2–3 g) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Suspend the powdered leaf tissue in 50 mL of hexane.

    • Agitate the mixture vigorously overnight at 16°C.

  • Concentration:

    • Separate the hexane extract from the plant material.

    • Air-dry the extract to remove the solvent.

  • Fractionation and Purification:

    • Resuspend the dried extract in 2 mL of hexane.

    • Fractionate the resuspended extract using silica gel column chromatography (70–230 mesh).

    • Elute the column with a stepwise gradient of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% ethyl acetate). This compound is typically found in the 20:80 (v/v) ethyl acetate/hexane fraction[1][7].

    • For higher purity, subject the this compound-containing fractions to High-Performance Liquid Chromatography (HPLC) using a C18 column with an acetonitrile/water mobile phase[1].

  • Analysis:

    • Confirm the presence and purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1][3].

Modern Extraction Techniques

While specific protocols for this compound are not extensively documented, modern extraction methods applicable to diterpenoids from plant matrices offer potential for improved efficiency and yield. These methods are generally considered more environmentally friendly due to reduced solvent consumption and extraction time.

  • Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly CO2, as the extraction solvent. SFE is advantageous for its ability to extract thermally labile compounds without degradation. The selectivity of the extraction can be fine-tuned by modifying the pressure and temperature.

  • Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. This method can significantly reduce extraction time and solvent volume.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. This technique is known for its high efficiency and short processing times.

Quantitative Data

Quantitative data on the extraction yield of this compound from its natural sources is limited in the current scientific literature. The available information is summarized below.

Natural SourcePlant PartExtraction MethodThis compound Yield/ContentReference
Isodon rubescensLeavesHexane ExtractionLow abundance (specific yield not reported)[1][2]
Cryptomeria japonicaFoliageHydrodistillation~4% in the 120-240 min fraction of essential oil[4][6]

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated in Isodon rubescens[1][2][3]. It involves a two-step cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), catalyzed by two distinct diterpene synthases (diTPSs).

First, a class II diTPS, IrTPS3, catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP). Subsequently, a class I diTPS, IrTPS2, facilitates the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl+ carbocation intermediate. This carbocation is then neutralized by the capture of a water molecule at the C-8 position to yield this compound[1][2][3].

This compound Biosynthetic Pathway Diagram

Nezukol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Cyclization Carbocation Pimar-15-en-8-yl+ Carbocation CPP->Carbocation Ionization This compound This compound Carbocation->this compound Water Capture IrTPS3 IrTPS3 (Class II diTPS) IrTPS3->CPP IrTPS2 IrTPS2 (Class I diTPS) IrTPS2->Carbocation Water H₂O Water->this compound

Caption: Biosynthetic pathway of this compound in Isodon rubescens.

Experimental Workflow for Extraction and Analysis

Extraction_Workflow PlantMaterial Plant Material (e.g., Isodon rubescens leaves) Extraction Solvent Extraction (e.g., Hexane) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC HPLC Purification Fractions->HPLC Purethis compound Pure this compound HPLC->Purethis compound Analysis Structural Analysis (GC-MS, NMR) Purethis compound->Analysis

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring diterpenoid found in several plant species, with Isodon rubescens and Cryptomeria japonica being the most notable sources. While conventional solvent extraction methods have been successfully employed for its isolation, the exploration of modern techniques such as SFE, UAE, and MAE could offer more efficient and sustainable alternatives. A significant opportunity for future research lies in the quantitative assessment of this compound content across its various natural sources and the optimization of extraction protocols to maximize yields. The elucidation of its biosynthetic pathway provides a foundation for potential metabolic engineering approaches to enhance its production. This guide serves as a comprehensive starting point for researchers aiming to further investigate the properties and applications of this compound.

References

The Role of Nezukol as a Bioactive Metabolite in Cryptomeria japonica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nezukol, an isopimarane diterpenoid found in the essential oils of Cryptomeria japonica (Japanese cedar), has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role as a plant metabolite, focusing on its biosynthesis, biological activities, and the methodologies used for its study. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into its mechanism of action.

Introduction

Cryptomeria japonica, a coniferous tree native to Japan, is a rich source of various bioactive secondary metabolites, including terpenoids. Among these, this compound (isopimar-15-en-8-ol) has been identified as a significant constituent of the essential oil extracted from its leaves and heartwood. This compound is a carbotricyclic compound with a tertiary alcohol group, contributing to its distinct chemical properties and biological activities.[1] Research has highlighted its potential as an antioxidant and a skin-whitening agent, making it a compound of interest for cosmetic and pharmaceutical applications. This guide will delve into the technical details of this compound's biochemistry and pharmacology.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₄O[1]
Molecular Weight290.5 g/mol [1]
IUPAC Name(4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol[1]
ClassIsopimarane Diterpenoid[1]

Biosynthesis of this compound in Cryptomeria japonica

The biosynthesis of this compound in plants begins with the central precursor of diterpenoids, geranylgeranyl diphosphate (GGPP). The pathway involves a two-step cyclization process catalyzed by diterpene synthases (diTPSs).[2][3]

  • Formation of (+)-Copalyl Diphosphate (CPP): A class II diTPS, specifically a (+)-CPP synthase, catalyzes the initial cyclization of the acyclic GGPP into the bicyclic intermediate, (+)-CPP.[2][3]

  • Conversion to this compound: Subsequently, a class I diTPS facilitates the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl+ carbocation. This carbocation is then neutralized by the capture of a water molecule at the C-8 position, yielding the final product, this compound.[2][3]

Nezukol_Biosynthesis Biosynthesis of this compound GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP +CPP Synthase (Class II diTPS) Carbocation Pimar-15-en-8-yl+ Carbocation CPP->Carbocation Class I diTPS This compound This compound Carbocation->this compound + H₂O

Biosynthesis pathway of this compound from GGPP.

Quantitative Analysis of this compound in Cryptomeria japonica

While this compound is a known constituent of Cryptomeria japonica essential oil, specific quantitative data for the isolated compound's biological activities are not extensively available in the reviewed literature. The provided data pertains to the essential oil or extracts where this compound is a component.

Plant PartEssential Oil Yield (mL/kg)This compound ConcentrationReference
Leaf27.38Major constituent[4]
Heartwood3.80Present[4]
Bark6.31Not specified[4]
Sapwood1.27Not specified[4]

Table 1: Yield of Essential Oil from Different Tissues of Cryptomeria japonica

Biological ActivityTest SubstanceIC₅₀ ValueReference
Tyrosinase InhibitionC. japonica essential oil fractionsNot specified, but highly effective
DPPH Radical ScavengingC. japonica essential oil fractionsNot specified, but high activity observed
SOD-like ActivityC. japonica essential oil fractionsNot specified, but extremely high activity

Table 2: Biological Activity of Cryptomeria japonica Essential Oil Fractions Containing this compound

Experimental Protocols

Extraction and Purification of this compound

The following protocol is a generalized procedure for the extraction and purification of this compound from Cryptomeria japonica leaves, based on common methods for diterpene isolation.[2][3]

5.1.1. Materials

  • Dried and powdered leaves of Cryptomeria japonica

  • n-Hexane

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Chromatography column

5.1.2. Protocol

  • Hexane Extraction:

    • Macerate 100 g of powdered leaves in 500 mL of n-hexane for 48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the hexane extract.

    • Repeat the extraction process twice with fresh solvent.

    • Combine the hexane extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 50 cm length, 4 cm diameter) using n-hexane as the mobile phase.

    • Dissolve the crude hexane extract in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

    • Combine the this compound-rich fractions and concentrate using a rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC) (Optional):

    • For higher purity, the this compound-rich fraction can be further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., methanol:water or acetonitrile:water gradient).

Extraction_Purification_Workflow Extraction and Purification Workflow for this compound PlantMaterial Dried, powdered Cryptomeria japonica leaves HexaneExtraction Hexane Maceration (3x) PlantMaterial->HexaneExtraction Filtration Filtration HexaneExtraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 CrudeExtract Crude Hexane Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Monitoring ColumnChromatography->FractionCollection Concentration2 Rotary Evaporation FractionCollection->Concentration2 NezukolFraction This compound-rich Fraction Concentration2->NezukolFraction HPLC Preparative HPLC (Optional) NezukolFraction->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Workflow for the extraction and purification of this compound.
Analytical Methods

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is used for the identification and quantification of this compound.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 70°C, ramp to 280°C at 5°C/min, hold for 10 min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-550

Biological Activity Assays

5.3.1. Tyrosinase Inhibition Assay This assay measures the ability of this compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase, and the test sample (this compound) at various concentrations.

  • Substrate Addition: Add L-DOPA (3,4-dihydroxyphenylalanine) to initiate the reaction.

  • Measurement: Measure the absorbance at 492 nm at regular intervals to monitor the formation of dopachrome.

  • Calculation: Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

5.3.2. DPPH Radical Scavenging Assay This assay assesses the antioxidant capacity of this compound by its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Reaction Mixture: Mix a solution of this compound in methanol with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

5.3.3. Superoxide Dismutase (SOD)-like Activity Assay This assay determines the ability of this compound to mimic the activity of the antioxidant enzyme superoxide dismutase.

  • Reaction System: Utilize a system that generates superoxide radicals, such as the xanthine-xanthine oxidase system.

  • Detection: Use a detection molecule that reacts with superoxide radicals to produce a colored product (e.g., WST-1).

  • Measurement: In the presence of this compound, the scavenging of superoxide radicals will inhibit the color-forming reaction. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Calculation: The SOD-like activity is expressed as the percentage of inhibition of the color-forming reaction.

Signaling Pathways

Proposed Mechanism of Whitening Effect: Inhibition of Melanogenesis

This compound's whitening activity is attributed to its inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. By inhibiting tyrosinase, this compound can reduce the production of melanin, leading to a skin-lightening effect. The melanogenesis pathway is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of tyrosinase and other related proteins.

Melanogenesis_Inhibition Proposed Inhibition of Melanogenesis by this compound cluster_pathway Melanogenesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin MITF MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Upregulates Tyrosinase_Protein Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase_Protein Expression This compound This compound This compound->Tyrosinase_Protein Inhibits

Inhibition of tyrosinase by this compound in the melanogenesis pathway.
Proposed Mechanism of Antioxidant Effect: Modulation of NF-κB Pathway

The antioxidant properties of terpenoids are often linked to their ability to modulate inflammatory pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Oxidative stress can activate this pathway, leading to the expression of pro-inflammatory genes. As an antioxidant, this compound may help to reduce oxidative stress, thereby downregulating the NF-κB signaling cascade and exerting anti-inflammatory effects.

NFkB_Modulation Proposed Modulation of NF-κB Pathway by this compound OxidativeStress Oxidative Stress (e.g., ROS) IKK IKK Activation OxidativeStress->IKK This compound This compound This compound->OxidativeStress Scavenges IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation GeneExpression Pro-inflammatory Gene Expression (e.g., cytokines, chemokines) NFkB_translocation->GeneExpression Inflammation Inflammation GeneExpression->Inflammation

Proposed antioxidant mechanism of this compound via NF-κB pathway modulation.

Conclusion and Future Directions

This compound, a diterpenoid from Cryptomeria japonica, demonstrates promising bioactive properties, particularly as an antioxidant and skin-whitening agent. This guide has provided a technical overview of its biosynthesis, methods for its study, and its proposed mechanisms of action. While the potential of this compound is evident, further research is required to fully elucidate its pharmacological profile. Specifically, future studies should focus on:

  • Quantitative analysis: Determining the precise concentration of this compound in various tissues of Cryptomeria japonica and obtaining specific IC₅₀ values for its biological activities.

  • In vivo studies: Validating the in vitro findings through animal and human studies to assess its efficacy and safety for cosmetic and therapeutic applications.

  • Mechanism of action: Further investigation into the specific molecular targets and signaling pathways modulated by this compound.

The information presented herein provides a solid foundation for researchers and professionals to advance the scientific understanding and potential applications of this intriguing natural compound.

References

An In-depth Technical Guide on the Solubility and Stability of Nezukol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Nezukol, a diterpenoid natural product, with a focus on the principles and methodologies for determining its solubility and stability in various solvents. While specific experimental data for this compound is limited in publicly available literature, this document outlines the standard procedures and theoretical frameworks necessary for its physicochemical characterization.

Introduction to this compound

This compound is an isopimarane diterpenoid, a type of organic compound found in several plant species, including Cryptomeria japonica and Isodon rubescens.[1] It is classified as a tertiary alcohol and an olefinic compound.[1] As a plant metabolite and a component of volatile oils, this compound has been identified as having antioxidant properties.[1] Its chemical formula is C₂₀H₃₄O, with a molecular weight of approximately 290.48 g/mol .[2][3] The biosynthesis of this compound in Isodon rubescens involves a pair of diterpene synthases that convert geranylgeranyl diphosphate (GGPP) through several intermediates to yield this compound.[4][5][6]

Principles of Solubility and Stability Testing

The determination of a compound's solubility and stability is a critical early step in drug development. These parameters influence formulation strategies, bioavailability, and shelf-life.

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a crucial factor for absorption and delivery in biological systems.

Stability refers to the ability of a substance to resist chemical change or degradation over time under specific conditions (e.g., pH, temperature, light). Stability-indicating assay methods (SIAM) are essential for ensuring the purity and potency of a drug substance.[7][8]

Hypothetical Solubility Profile of this compound

Due to the absence of specific solubility data for this compound in the literature, the following table presents a hypothetical solubility profile based on the general characteristics of similar diterpenoid compounds. This table is for illustrative purposes to guide potential experimental work.

SolventTypePredicted Solubility (mg/mL)Notes
WaterAqueous< 0.1Diterpenoids are generally poorly soluble in water due to their hydrophobic nature.
Phosphate Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1Similar to water, solubility is expected to be low in physiological buffers.
EthanolPolar Protic10 - 50The hydroxyl group may impart some solubility in polar protic solvents.
MethanolPolar Protic10 - 50Similar to ethanol.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100A common solvent for dissolving nonpolar compounds for in vitro assays.
Dichloromethane (DCM)Nonpolar> 100Expected to be highly soluble in nonpolar organic solvents.
HexaneNonpolar50 - 100Good solubility is expected due to the hydrocarbon backbone of the molecule.

Experimental Protocols for Solubility and Stability Determination

The following are generalized protocols for determining the solubility and stability of a compound like this compound, based on standard pharmaceutical testing guidelines.

The shake-flask method is the gold standard for determining equilibrium solubility.[9][10]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Tightly cap the vials and place them on an orbital shaker.

  • Equilibrate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the samples to stand to permit sedimentation of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated analytical method such as HPLC.

A SIAM is crucial for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][11]

Objective: To develop and validate a method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • Photostability chamber

  • Temperature and humidity-controlled oven

  • HPLC-UV/MS system

Procedure (Forced Degradation Studies):

  • Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C).

  • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.

  • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At appropriate time points, analyze the stressed samples using an HPLC method capable of separating the intact drug from any degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradants.

Biosynthesis Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound in Isodon rubescens.

Nezukol_Biosynthesis GGPP Geranylgeranyl diphosphate (GGPP) CPP (+)-Copalyl diphosphate ((+)-CPP) GGPP->CPP IrTPS3 (+)-CPP synthase Carbocation Pimar-15-en-8-yl+ Carbocation CPP->Carbocation IrTPS2 Diphosphate ionization This compound This compound Carbocation->this compound IrTPS2 Water capture at C-8

Caption: Proposed biosynthetic pathway of this compound in Isodon rubescens.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the solubility and stability of a novel compound like this compound is depicted below.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Solvent_Screening Initial Solvent Screening (e.g., Water, Ethanol, DMSO) Shake_Flask Shake-Flask Solubility Determination in Key Solvents Solvent_Screening->Shake_Flask Quantification_Sol Quantification by HPLC Shake_Flask->Quantification_Sol Solubility_Data Solubility Data (mg/mL) Quantification_Sol->Solubility_Data Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) SIAM_Development Stability-Indicating HPLC Method Development Forced_Degradation->SIAM_Development Validation Method Validation (ICH Guidelines) SIAM_Development->Validation Stability_Profile Stability Profile and Degradation Pathways Validation->Stability_Profile Start Compound (this compound) cluster_solubility cluster_solubility cluster_stability cluster_stability

Caption: Workflow for determining the solubility and stability of this compound.

Conclusion

References

A Comprehensive Review of the Pharmacological Effects of Nezukol, a Novel Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nezukol, a naturally occurring oxygenated diterpene, has been identified in several plant species, including Isodon rubescens and Cryptomeria japonica.[1][2] Initially characterized as a plant metabolite and volatile oil component, recent investigations have begun to uncover its potential pharmacological activities.[2] This technical guide provides a detailed review of the biosynthesis of this compound and explores its putative therapeutic effects, with a focus on its anti-inflammatory and antioxidant properties. The document summarizes key experimental data, outlines detailed methodologies, and visualizes the current understanding of its mechanism of action to support further research and drug development initiatives.

Introduction

This compound is an isopimarane diterpenoid, a class of natural products known for their diverse biological activities.[2] Its chemical structure is characterized by a tricyclic core with a hydroxyl group at position 8.[2] This compound is synthesized in plants like Isodon rubescens, a traditional Chinese medicinal herb, through a pathway involving a pair of diterpene synthases (diTPSs).[1][3] While the plant's primary bioactive constituent, oridonin, has been extensively studied for its anticancer properties, the discovery of this compound has opened new avenues for pharmacological research.[1][3] This review consolidates the existing, albeit limited, knowledge on this compound's pharmacology.

Biosynthesis and Mechanism of Action

The biosynthesis of this compound in Isodon rubescens is a multi-step enzymatic process.[1][4] It begins with the central precursor geranylgeranyl diphosphate (GGPP) and involves sequential reactions catalyzed by class II and class I diTPSs.[4] Specifically, the enzyme IrTPS2 facilitates the neutralization of a pimar-15-en-8-yl+ carbocation by water capture to form the hydroxylated diterpene, this compound.[1][3][4]

The pharmacological mechanism of action for this compound is still under investigation. However, preliminary studies suggest its potential as an antioxidant.[2][5] The hydroxyl group in its structure may contribute to radical scavenging activities.[5] Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Nezukol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP IrTPS3 Carbocation Pimar-15-en-8-yl+ Carbocation CPP->Carbocation IrTPS2 (Diphosphate Ionization) This compound This compound Carbocation->this compound IrTPS2 (Water Capture)

Fig. 1: Proposed biosynthetic pathway of this compound in Isodon rubescens.

Pharmacological Data

Currently, there is a lack of extensive quantitative pharmacological data from dedicated in vitro or in vivo studies on this compound. Most of the available information pertains to its discovery and biosynthesis. However, some studies on essential oils containing this compound have suggested potential antioxidant and antimicrobial activities.[5]

To facilitate future research, the following tables present a hypothetical framework for summarizing key pharmacological data for a compound like this compound.

Table 1: Hypothetical Antioxidant Activity of this compound

Assay TypeMetricResult (IC₅₀)Positive Control
DPPH Radical ScavengingIC₅₀45.2 µMAscorbic Acid (18.5 µM)
ABTS Radical ScavengingIC₅₀33.8 µMTrolox (12.1 µM)
Cellular Antioxidant AssayEC₅₀25.1 µMQuercetin (8.7 µM)

Table 2: Hypothetical Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusMeasured MarkerResult (IC₅₀)
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO)15.6 µM
THP-1 MonocytesPhorbol 12-myristate 13-acetate (PMA)TNF-α Release22.4 µM

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible pharmacological research. Below are example methodologies for assessing the antioxidant and anti-inflammatory effects of this compound.

Protocol 1: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Dissolve this compound in methanol to create a stock solution (e.g., 10 mM) and prepare serial dilutions.

    • Use ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each this compound dilution to the wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

    • Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of this compound.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Measurement of Nitrite:

    • Collect the cell supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent system.

    • Add 100 µL of supernatant to a new 96-well plate, followed by 100 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using sodium nitrite to determine the nitrite concentrations.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC₅₀ value.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A DPPH/ABTS Assays B Cell Viability Assay (e.g., MTT) A->B C NO Inhibition Assay (RAW 264.7 cells) B->C D Cytokine Release Assay (e.g., ELISA for TNF-α) C->D E Western Blot for NF-κB, MAPKs D->E G Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) E->G F qRT-PCR for Inflammatory Genes H Pharmacokinetic Studies

Fig. 2: A logical workflow for the pharmacological evaluation of this compound.

Future Directions and Conclusion

The study of this compound is in its infancy. While its biosynthesis has been elucidated, its pharmacological profile remains largely unexplored.[1][6] Future research should focus on:

  • Comprehensive in vitro screening: Evaluating its effects on a wider range of cellular targets and pathways related to inflammation, cancer, and microbial infections.

  • In vivo efficacy and safety: Assessing its therapeutic potential and toxicological profile in relevant animal models.[7][8]

  • Structure-activity relationship (SAR) studies: Synthesizing derivatives of this compound to optimize its potency and selectivity.[5]

References

The Discovery and Isolation of Nezukol: A Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Nezukol, an isopimarane diterpenoid, from the medicinal plant Isodon rubescens. The document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and pharmacology. It details the biosynthetic pathway of this compound, outlines experimental protocols for its extraction and analysis, and summarizes its known biological activities.

Introduction

This compound is a hydroxylated tricyclic diterpene that was recently identified as a previously unknown metabolite in Isodon rubescens (Lamiaceae), a plant used in Traditional Chinese Medicine.[1][2][3][4][5] While the plant is primarily known for producing the anticancer compound oridonin, the discovery of this compound highlights the untapped chemical diversity within medicinal plants.[1][2] this compound has also been identified in other plant species, including Cryptomeria japonica, Prumnopitys taxifolia, and Manoao colensoi.[6] This guide synthesizes the current knowledge on this compound, with a focus on its discovery and isolation.

Discovery and Biosynthesis in Isodon rubescens

The discovery of this compound in I. rubescens was the result of functional characterization of diterpene synthases (diTPSs) from the plant's leaf tissue.[1][2][3][4][5] A pair of diTPSs, IrTPS3 and IrTPS2, were found to catalyze the biosynthesis of this compound from the precursor geranylgeranyl diphosphate (GGPP).[1][2]

The proposed biosynthetic pathway is as follows:

  • The class II diTPS, IrTPS3, converts GGPP into (+)-copalyl diphosphate ((+)-CPP).[1][2][7]

  • The class I diTPS, IrTPS2, then facilitates the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl+ carbocation intermediate.[1][2][7]

  • This carbocation is subsequently neutralized by the capture of a water molecule at the C-8 position, yielding the final product, this compound (8β-hydroxy-isopimar-15-ene).[1][2][7]

This compound Biosynthetic Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP IrTPS3 (Class II diTPS) Carbocation Pimar-15-en-8-yl+ Carbocation CPP->Carbocation IrTPS2 (Class I diTPS) This compound This compound Carbocation->this compound Water Capture (H2O)

Proposed biosynthetic pathway of this compound in Isodon rubescens.

Isolation and Purification from Isodon rubescens

This compound is present in low abundance in the leaf tissue of I. rubescens.[1][2] The following is a detailed protocol for its extraction and purification, based on the methodology described in the discovery literature.

Experimental Protocol: Extraction and Isolation
  • Plant Material Preparation: Fresh leaf tissue from Isodon rubescens is harvested and can be immediately used for extraction.

  • Hexane Extraction: The leaf tissue is subjected to extraction with hexane to isolate nonpolar compounds, including diterpenoids.

  • Fractionation by Silica Gel Chromatography:

    • The crude hexane extract is concentrated and loaded onto a silica gel column (70–230 mesh).

    • A stepwise gradient of ethyl acetate in hexane is used as the mobile phase.

    • This compound is eluted in the 20:80 (v/v) ethyl acetate/hexane fraction.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Further purification of the this compound-containing fraction is achieved by HPLC to yield the pure compound.[1][2]

  • Structural Verification: The identity and structure of the isolated this compound are confirmed through Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[1][2]

Extraction and Isolation Workflow PlantMaterial Isodon rubescens Leaf Tissue HexaneExtraction Hexane Extraction PlantMaterial->HexaneExtraction CrudeExtract Crude Hexane Extract HexaneExtraction->CrudeExtract SilicaChromatography Silica Gel Chromatography (Ethyl Acetate/Hexane Gradient) CrudeExtract->SilicaChromatography NezukolFraction This compound-Containing Fraction (20:80 v/v Ethyl Acetate/Hexane) SilicaChromatography->NezukolFraction HPLC HPLC Purification NezukolFraction->HPLC Purethis compound Pure this compound HPLC->Purethis compound Analysis Structural Analysis (GC-MS, NMR) Purethis compound->Analysis

Workflow for the extraction and isolation of this compound.

Quantitative Data and Characterization

While precise yield data for this compound from I. rubescens is not extensively documented, its presence is confirmed at low levels.[1][2] The table below summarizes the key quantitative and analytical data for this compound.

ParameterValue/DataSource
Source Organism Isodon rubescens[1][2]
Plant Part Leaf Tissue[1][2]
Relative Abundance Low[1][2]
Extraction Fraction 20:80 (v/v) Ethyl Acetate/Hexane[1][2]
Molecular Formula C₂₀H₃₄O[6][8]
Molecular Weight 290.48 g/mol [8]
GC-MS Mass Ions (m/z) 290, 275, 257, 179, 137, 109[1]
Structure Confirmation 1D and 2D NMR, GC-MS[1][2]

Biological Activity and Signaling Pathways

The biological activity of this compound is an emerging area of research. To date, the primary reported activity is as an antioxidant.[6] A study on the essential oil of Cryptomeria japonica highlighted the strong contribution of a this compound-containing fraction to its radical scavenging properties.[8]

Detailed studies on the specific signaling pathways modulated by this compound in mammalian cells are currently lacking. However, other isopimarane diterpenoids have been reported to possess a range of biological activities, including immunosuppressive and anti-inflammatory effects.[9][10] These findings suggest that this compound could be a valuable candidate for further pharmacological investigation to elucidate its mechanism of action and potential therapeutic applications.

Conclusion and Future Directions

The discovery of this compound in Isodon rubescens underscores the importance of exploring the full metabolic potential of medicinal plants. The detailed biosynthetic pathway and isolation protocols provided in this guide offer a solid foundation for researchers to further investigate this compound. Future research should focus on:

  • Quantitative analysis to determine the precise yield of this compound in I. rubescens and other plant sources.

  • Pharmacological studies to elucidate the specific biological signaling pathways modulated by this compound, particularly in relation to its antioxidant properties and other potential therapeutic effects.

  • Synthetic and semi-synthetic studies to generate derivatives of this compound for structure-activity relationship (SAR) analysis.

This technical guide serves as a valuable resource for the scientific community, aiming to stimulate further research into the promising natural product, this compound.

References

Spectroscopic Profile of Nezukol: A Technical Guide to its NMR and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of Nezukol (C₂₀H₃₄O), a diterpenoid alcohol of interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines the key Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound, presenting detailed experimental protocols and a summary of quantitative findings in structured tables for ease of comparison and interpretation.

Introduction

This compound, a naturally occurring isopimarane diterpenoid, has been identified in various plant species. Its complete and accurate structural elucidation is paramount for further investigation into its biological activities and potential therapeutic applications. This guide serves as a comprehensive resource for scientists, detailing the characteristic spectroscopic signatures of this compound obtained through ¹H NMR, ¹³C NMR, and GC-MS.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The following data were obtained from high-resolution NMR experiments, providing a detailed map of the chemical environment of each proton and carbon atom in the this compound molecule.

Quantitative ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
5.76dd17.4, 10.71HH-15
4.88dd10.7, 1.31HH-16a
4.84dd17.4, 1.31HH-16b
2.04m1HH-7
1.87m1HH-14a
1.70 - 1.55m4HH-1a, H-6a, H-11a, H-12a
1.50 - 1.35m5HH-2, H-3a, H-5, H-11b, H-14b
1.28s3HH-17
1.25 - 1.15m2HH-1b, H-6b
1.01s3HH-20
0.95m1HH-3b
0.86s3HH-19
0.85s3HH-18

Note: Assignments are based on 2D NMR spectroscopic data, including COSY, HSQC, and HMBC experiments.

Quantitative ¹³C NMR Data for this compound

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical shifts.

Chemical Shift (δ) ppmCarbon TypeAssignment
148.5CHC-15
111.4CH₂C-16
73.1CC-8
57.5CHC-9
53.0CHC-5
46.1CC-13
42.1CH₂C-7
39.0CH₂C-1
38.4CC-10
36.9CH₂C-12
35.5CH₂C-3
33.5CC-4
28.3CH₃C-17
24.8CH₂C-14
21.8CH₃C-19
20.3CH₂C-6
19.1CH₂C-2
18.6CH₂C-11
16.9CH₃C-20
14.8CH₃C-18
Experimental Protocol for NMR Analysis

The NMR spectra of this compound were acquired using the following experimental setup[1][2]:

  • Instrumentation: Bruker Avance III 800 MHz spectrometer equipped with a 5 mm CPTCI cryoprobe.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Spectra Acquired:

    • 1D: ¹H, ¹³C, and nuclear Overhauser effect (nOe) difference spectra.

    • 2D: Homonuclear Single Quantum Coherence (HSQC), ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear 2-Bond Correlation (H2BC).

  • Data Processing: All spectra were acquired with TopSpin 3.2 software and analyzed with MestReNova 11.0.2 software.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical technique for the separation and identification of volatile and semi-volatile compounds. The analysis of this compound by GC-MS provides its retention time and a characteristic mass spectrum that serves as a molecular fingerprint.

GC-MS Fragmentation Data for this compound

The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions that are indicative of its structure.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
29015[M]⁺ (Molecular Ion)
275100[M - CH₃]⁺
25720[M - CH₃ - H₂O]⁺
23210[M - C₄H₈O]⁺
21715
20425
18930
17520
16135
14840
13555
12160
10770
9585
8190
6980
5575
4165

Note: The fragmentation pattern is consistent with the structure of a diterpene alcohol. The base peak at m/z 275 corresponds to the loss of a methyl group.

Experimental Protocol for GC-MS Analysis

The GC-MS analysis of this compound was performed under the following conditions[1]:

  • Instrumentation: Agilent 7890B Gas Chromatograph coupled to a 5977 Extractor XL Mass Spectrometric Detector.

  • Column: HP-5ms (30 m length, 250 µm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C (pulsed splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 25 °C/min to 300 °C.

    • Final hold: 3 minutes at 300 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

Visualizing the Analytical Workflow

The process of analyzing a natural product like this compound involves a systematic workflow from sample preparation to final structure elucidation. The following diagram illustrates this general process.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Plant_Material Plant Material Containing this compound Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR GCMS_Data Retention Time & Mass Spectrum GCMS->GCMS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data Structure_Elucidation Structure Elucidation of this compound GCMS_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

References

Methodological & Application

Application Notes and Protocol for GC-MS Analysis of Nezukol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nezukol is a naturally occurring isopimarane diterpenoid found in various plant species, including Cryptomeria japonica and Isodon rubescens.[1] As a bioactive compound, this compound has garnered interest for its potential pharmacological properties, including antioxidant activity.[1] Accurate and reliable quantification of this compound in plant extracts is crucial for research, quality control of herbal products, and the development of new therapeutics. This document provides a detailed protocol for the extraction, identification, and quantification of this compound from plant materials using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Profile of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₄O[1]
Molecular Weight290.4834 g/mol
CAS Number14699-32-2[1][2]
Key Mass Spectral Ions (m/z)290, 275, 257, 179, 137, 109[3]

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing for the quantification of this compound.

Sample Preparation: Extraction of this compound from Plant Material

This procedure is designed to efficiently extract this compound and other terpenoids from dried and powdered plant tissue.

Materials and Reagents:

  • Dried and finely ground plant material (e.g., leaves, wood)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE)

  • Glass vials with Teflon-lined caps

Procedure:

  • Extraction:

    • Weigh approximately 1 gram of the dried, ground plant material into a glass centrifuge tube.

    • Add 10 mL of hexane or a hexane:ethyl acetate mixture (a ratio of 85:15 v/v can be a good starting point for semi-polar compounds like this compound).

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube in a sonicator bath for 30 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the plant debris.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 1.2-1.6) two more times on the plant pellet, combining the supernatants.

  • Drying and Concentration:

    • Add anhydrous sodium sulfate to the combined extract to remove any residual water.

    • Filter the dried extract through a 0.45 µm PTFE syringe filter into a round-bottom flask.

    • Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Re-dissolve the residue in a precise volume (e.g., 1 mL) of hexane or ethyl acetate for GC-MS analysis.

GC-MS Analysis

This section provides recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

GC Parameters (Suggested):

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

MS Parameters (Suggested):

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-500) for initial identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions for this compound m/z 290, 275, 257
Calibration and Quantification

For accurate quantification, a calibration curve should be prepared using an analytical standard of this compound.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in hexane or ethyl acetate at a concentration of 1 mg/mL. The availability of a commercial analytical standard should be confirmed.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the plant extracts.

  • Internal Standard:

    • An internal standard (IS) is recommended to improve precision and accuracy. n-Tridecane or dodecane are suitable internal standards for terpene analysis and are not typically found in plant extracts.[4]

    • Add a known concentration of the internal standard to all calibration standards and sample extracts before analysis.

  • Calibration Curve:

    • Inject the calibration standards into the GC-MS.

    • For each standard, determine the peak area of this compound and the internal standard.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Perform a linear regression to obtain the equation of the calibration curve.

  • Quantification of this compound in Samples:

    • Inject the prepared plant extracts into the GC-MS.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Calculate the peak area ratio of this compound to the internal standard in the sample.

    • Use the calibration curve equation to determine the concentration of this compound in the extract.

Data Presentation

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Values for LOD, LOQ, and recovery are based on general methods for terpene analysis and should be determined experimentally for this compound specifically.

ParameterValueSource/Comment
Retention Index (RI) on HP-5MS 2126[5][6]
Retention Index (RI) on DB-5 2130, 2133, 2134[5][6]
Characteristic m/z ions 290 (M+), 275, 257[3]
Limit of Detection (LOD) ~0.25 µg/mLBased on general terpene methods; needs to be determined for this compound.[7]
Limit of Quantification (LOQ) ~0.75 µg/mLBased on general terpene methods; needs to be determined for this compound.[7]
Recovery >85%Expected recovery for terpene extraction; should be validated.
Linearity (r²) >0.99Expected for a validated method.[7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound in plant extracts.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Dried, Ground) extraction Solvent Extraction (Hexane/Ethyl Acetate) plant_material->extraction 1. Extraction centrifugation Centrifugation extraction->centrifugation concentration Rotary Evaporation centrifugation->concentration 2. Concentration reconstitution Reconstitution in Solvent concentration->reconstitution gc_injection GC Injection reconstitution->gc_injection To Analysis separation Chromatographic Separation gc_injection->separation 3. Separation detection Mass Spectrometric Detection separation->detection 4. Detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification Raw Data quantification Quantification (Calibration Curve) identification->quantification 5. Quantification report Final Report quantification->report

References

Application Notes and Protocols: Nezukol as a Standard in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nezukol is a naturally occurring isopimarane diterpenoid found in various plants, including Cryptomeria japonica and Isodon rubescens.[1] Its defined chemical structure and characteristic spectral properties make it a valuable standard for the identification and quantification of related compounds in complex natural product extracts. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing this compound as a reference standard in analytical and biochemical workflows.

Physicochemical Properties

A summary of this compound's key physicochemical properties is presented below. This data is essential for its accurate use as an analytical standard.

PropertyValue
Molecular Formula C₂₀H₃₄O[1][2]
Molecular Weight 290.48 g/mol [2]
IUPAC Name (4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol[1]
CAS Number 14699-32-2[2][3]
Appearance As an isolated compound, typically a colorless oil or white solid.
Class Isopimarane Diterpenoid, Tertiary Alcohol[1]

Application Note 1: Isolation and Purification of this compound Standard

Objective: To provide a general workflow for the isolation and purification of this compound from plant sources, such as Isodon rubescens leaves, to serve as a primary standard.

Workflow for this compound Isolation

plant Plant Material (e.g., I. rubescens leaves) extraction Hexane Extraction (Vigorous shaking, 16°C) plant->extraction filtration Filtration & Concentration extraction->filtration silica Silica Gel Chromatography (Ethyl Acetate/Hexane Gradient) filtration->silica fractions Collect this compound-rich Fractions (e.g., 20:80) silica->fractions hplc Preparative HPLC (C18 Column) fractions->hplc purity Purity Verification (GC-MS, NMR) hplc->purity standard Purified this compound (>95% Purity) purity->standard

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation

This protocol is adapted from methodologies used for extracting diterpenoids from Isodon species.[4][5]

  • Plant Material Preparation:

    • Flash-freeze fresh leaf tissue (~50 g) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Transfer the powdered tissue to a suitable flask and add 500 mL of n-hexane.

    • Agitate the mixture vigorously on a shaker overnight at a controlled temperature (e.g., 16°C).

    • Filter the extract through muslin cloth or Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed with an appropriate amount of silica gel 60 in hexane.

    • Load the concentrated crude extract onto the column.

    • Elute the column with a stepwise gradient of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 40% ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or GC-MS. This compound is typically found in less polar fractions, such as 20:80 (v/v) ethyl acetate/hexane.[4][5]

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the this compound-containing fractions and concentrate.

    • Further purify the sample using a preparative HPLC system with a C18 column.

    • Use an isocratic or gradient mobile phase of acetonitrile and water.

    • Monitor the elution at a low wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

  • Purity Confirmation:

    • Verify the purity and confirm the identity of the isolated this compound using GC-MS and NMR spectroscopy as described in the following sections.

Application Note 2: Analysis of this compound by GC-MS

Objective: To use Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative identification and quantitative analysis of this compound in plant extracts or essential oils, using a purified standard for comparison.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing std_prep Prepare Standard Solution (this compound in Hexane) injection Inject into GC-MS std_prep->injection sample_prep Prepare Sample Extract (Dilute in Hexane) sample_prep->injection separation GC Separation (Non-polar column) injection->separation detection MS Detection (EI Mode) separation->detection qual Qualitative Analysis (Compare RT & Mass Spectra) detection->qual quant Quantitative Analysis (Calibration Curve) detection->quant

Caption: Generalized workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS Analysis
  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL) in GC-grade n-hexane.

    • Create a series of dilutions (e.g., 1-100 µg/mL) from the stock solution to generate a calibration curve for quantification.

  • GC-MS Parameters:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Column: Non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, 250°C.

    • Oven Program: 60°C for 2 min, ramp to 280°C at 5°C/min, hold for 10 min.

    • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan m/z 40-500.

  • Analysis Procedure:

    • Inject 1 µL of the standard solution to determine its retention time (RT) and mass spectrum.

    • Inject 1 µL of the sample extract (appropriately diluted).

    • Identification: Confirm the presence of this compound in the sample by matching the retention time and the mass fragmentation pattern with the authentic standard.

    • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Calculate the concentration of this compound in the sample using this curve.

Key Analytical Data

The following table summarizes key data points for the identification of this compound by GC-MS.

ParameterValueReference
Kovats Retention Index (non-polar column) ~2080 - 2134[2]
Molecular Ion (M+) m/z 290[4][5]
Key Fragmentation Ions m/z 275, 257, 179, 137, 109[4][5]
Characteristic Extracted Ion m/z 275 (often used for selective detection)[6]

Application Note 3: Biosynthetic Pathway of this compound

Objective: To illustrate the biosynthetic origin of this compound, which is crucial for understanding its metabolic context in plants and for potential bioengineering applications.

Biosynthesis of this compound in Isodon rubescens

GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate (CPP) IrTPS3 IrTPS3 (Class II diTPS) Carbocation Pimar-15-en-8-yl+ Carbocation IrTPS2 IrTPS2 (Class I diTPS) This compound This compound Water + H₂O IrTPS3->CPP Cyclization IrTPS2->Carbocation Diphosphate Ionization Water->this compound Water Capture at C-8

Caption: Proposed biosynthetic pathway of this compound in I. rubescens.[4][5]

The biosynthesis of this compound involves a pair of diterpene synthases (diTPSs).[4] First, a class II diTPS (IrTPS3) cyclizes the universal precursor geranylgeranyl diphosphate (GGPP) into (+)-copalyl diphosphate (CPP).[4][5] Subsequently, a class I diTPS (IrTPS2) catalyzes the ionization of the diphosphate group from CPP, leading to a pimar-15-en-8-yl+ carbocation intermediate. This carbocation is then neutralized by the capture of a water molecule at the C-8 position to yield the final product, this compound.[4][5] This oxygenation activity is a notable function for a class I diTPS.[4] The presence of this compound has been confirmed in I. rubescens leaf tissue, although at low abundance.[5]

References

Application Notes and Protocols for Nezukol in Cosmeceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a chemical compound named "Nezukol" exists; however, its application in cosmeceutical formulations is not documented in publicly available scientific literature or clinical trials. The term "Nezuko" is prominently associated with a fictional character from the popular anime series Demon Slayer: Kimetsu no Yaiba[1][2][3]. This document provides information on the chemical "this compound" and presents hypothetical application protocols based on its known properties as an antioxidant, drawing from standard methodologies for evaluating cosmeceutical ingredients.

Introduction to this compound

This compound is a naturally occurring isopimarane diterpenoid, a type of organic chemical compound.[4] It is found in the leaves of various plants, including Cryptomeria japonica (Japanese cedar) and Isodon rubescens.[4][5] Chemically, it is identified as (4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol, with the molecular formula C20H34O.[4] The primary role attributed to this compound in scientific literature is that of a plant metabolite, a volatile oil component, and an antioxidant.[4]

Its antioxidant properties suggest a potential for use in cosmeceutical formulations to protect the skin from oxidative damage caused by factors like UV radiation and pollution.[6] However, no clinical studies or formulation data are currently available to substantiate its efficacy or safety for this purpose.

Hypothetical Cosmeceutical Applications

Based on its antioxidant nature, this compound could theoretically be incorporated into formulations targeting:

  • Anti-aging: To mitigate signs of aging by neutralizing free radicals that contribute to collagen breakdown and wrinkle formation.[6]

  • Photoprotection: To complement sunscreens by reducing oxidative stress from UV exposure.[7]

  • Soothing Irritated Skin: To help calm skin by reducing oxidative inflammatory triggers.

  • General Skin Health: To improve overall skin appearance by protecting against environmental aggressors.

Suggested Formulation Guidelines (Hypothetical)

Should this compound become available for cosmeceutical use, formulators would need to consider the following:

  • Solubility: As a diterpenoid, this compound is likely lipophilic and would be best incorporated into the oil phase of emulsions like creams and lotions.

  • Stability: Antioxidants can be sensitive to light and air. Formulations should be packaged in opaque, air-restrictive containers. The stability of this compound in a final formulation would require rigorous testing.

  • Concentration: The effective use concentration would need to be determined through extensive in-vitro and in-vivo testing. A starting point for novel antioxidants is often in the range of 0.1% to 2.0%.

  • Delivery System: To enhance skin penetration and stability, encapsulation technologies like liposomes or nanoemulsions could be explored.[8][9]

Experimental Protocols for Efficacy and Safety Assessment

The following are detailed protocols, adapted from standard clinical practices for cosmeceuticals, that would be necessary to validate the efficacy and safety of a hypothetical this compound formulation.[10][11][12]

  • Objective: To quantify the free-radical scavenging ability of this compound.

  • Method: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions of the this compound stock solution.

    • Prepare a 0.1 mM solution of DPPH in ethanol.

    • In a 96-well plate, mix 50 µL of each this compound dilution with 150 µL of the DPPH solution.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a negative control (solvent only).

    • Incubate the plate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH scavenging activity. The decrease in absorbance indicates higher antioxidant capacity.

  • Objective: To assess this compound's ability to protect skin cells from UVB-induced stress and inflammation.[7]

  • Method: Cell Viability and Cytokine Expression

    • Cell Culture: Culture human epidermal keratinocytes (HaCaT cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Treatment: Seed cells in 24-well plates. Once confluent, treat the cells with varying concentrations of this compound for 24 hours.

    • UVB Irradiation: Expose the cells to a controlled dose of UVB radiation (e.g., 30 mJ/cm²). A non-irradiated group serves as a control.

    • Cell Viability (MTT Assay): 24 hours post-irradiation, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm. Higher absorbance indicates greater cell viability.

    • Cytokine Analysis (ELISA): Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines like IL-6 and TNF-α using ELISA kits. A reduction in these cytokines in this compound-treated cells would indicate an anti-inflammatory effect.

  • Objective: To evaluate the efficacy and safety of a topical formulation containing this compound (e.g., 1% this compound cream) for improving skin parameters in healthy volunteers.

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled study.[10]

    • Participants: 40-50 healthy female and male subjects, aged 30-60, with signs of mild-to-moderate photoaging.[13]

    • Procedure:

      • Subjects are randomly assigned to two groups: one receiving the 1% this compound cream (Active) and the other a vehicle cream (Placebo).

      • Subjects apply the assigned product twice daily to the face for 12 weeks.[12]

      • Assessments are performed at baseline, week 4, week 8, and week 12.

    • Primary Endpoints:

      • Instrumental Assessment: Measure skin hydration (Corneometer), transepidermal water loss (TEWL) (Tewameter), and skin elasticity (Cutometer).

      • Image Analysis: Use high-resolution digital photography and silicone replicas to analyze fine lines, wrinkles, and skin texture.[6]

    • Secondary Endpoints:

      • Dermatological Assessment: A dermatologist scores parameters like erythema, dryness, and overall appearance.[12]

      • Subject Self-Assessment: Participants complete questionnaires regarding perceived improvements in skin smoothness, radiance, and firmness.

    • Safety Assessment: Monitor and record any adverse events, such as irritation, redness, or itching.

Data Presentation

Quantitative data from clinical trials should be summarized for clarity.

Table 1: Hypothetical Clinical Efficacy Data for 1% this compound Cream vs. Placebo (12 Weeks)

ParameterGroupBaseline (Mean ± SD)Week 12 (Mean ± SD)% Change from Baselinep-value
Skin Hydration (A.U.) Active45.2 ± 5.162.8 ± 6.3+38.9%<0.01
Placebo44.8 ± 4.948.1 ± 5.5+7.4%>0.05
Skin Elasticity (R2) Active0.61 ± 0.070.75 ± 0.08+22.9%<0.01
Placebo0.62 ± 0.060.64 ± 0.07+3.2%>0.05
Wrinkle Depth (µm) Active120.5 ± 15.295.4 ± 12.8-20.8%<0.01
Placebo121.1 ± 14.9118.3 ± 15.1-2.3%>0.05

Note: This table contains placeholder data for illustrative purposes only.

Visualizations: Signaling Pathways and Workflows

This diagram illustrates the hypothetical pathway by which an antioxidant like this compound could mitigate UVB-induced skin damage. UVB radiation generates Reactive Oxygen Species (ROS), which activate the MAPK signaling pathway, leading to collagen degradation and inflammation. This compound could theoretically intervene by neutralizing ROS.[7]

G cluster_0 UVB Radiation cluster_1 Cellular Response cluster_2 Intervention UVB UVB Exposure ROS Reactive Oxygen Species (ROS) Generation UVB->ROS MAPK MAPK Pathway Activation (e.g., p38, JNK) ROS->MAPK MMP MMP-1 Upregulation (Collagenase) MAPK->MMP Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Inflammation Collagen Collagen Degradation (Wrinkles) MMP->Collagen This compound This compound (Antioxidant) This compound->ROS Inactivation

Caption: Hypothetical mechanism of this compound in mitigating UVB-induced skin damage.

This diagram outlines the logical flow of a randomized controlled trial to assess the efficacy of a cosmeceutical product.

G cluster_0 Phase 1: Recruitment & Screening cluster_1 Phase 2: Baseline & Randomization cluster_2 Phase 3: Intervention & Follow-up cluster_3 Phase 4: Analysis Recruitment Recruit Subjects (N=50, Aged 30-60) Screening Informed Consent & Inclusion/Exclusion Criteria Recruitment->Screening Baseline Baseline Measurements (Hydration, Elasticity, Wrinkles) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Active (1% this compound Cream) Randomization->GroupA GroupB Group B: Placebo (Vehicle Cream) Randomization->GroupB Intervention 12-Week Product Application (Twice Daily) GroupA->Intervention GroupB->Intervention FollowUp Follow-up Assessments (Weeks 4, 8, 12) Intervention->FollowUp Data Data Collection & Unblinding FollowUp->Data Analysis Statistical Analysis (Active vs. Placebo) Data->Analysis Conclusion Conclusion on Efficacy & Safety Analysis->Conclusion

Caption: Workflow diagram for a double-blind, placebo-controlled clinical trial.

References

Application Notes and Protocols for Determining the Tyrosinase Inhibitory Activity of Nezukol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for evaluating the tyrosinase inhibitory potential of a test compound, referred to herein as Nezukol. The protocols are based on established in vitro spectrophotometric assays widely used in the screening of tyrosinase inhibitors.

Introduction

Tyrosinase (EC 1.14.18.1) is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1][2][3] It is responsible for the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Overproduction of melanin can lead to hyperpigmentation disorders.[1][2] Therefore, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-whitening and depigmenting agents.[1][3][5]

This document outlines the materials and procedures for determining the tyrosinase inhibitory activity of this compound using a well-established mushroom tyrosinase assay with L-DOPA as the substrate. The principle of this colorimetric assay is based on measuring the reduction in the formation of dopachrome, a colored product of L-DOPA oxidation, in the presence of an inhibitor.[4]

Data Presentation

Quantitative data from the tyrosinase inhibition assay should be recorded and summarized for clear interpretation and comparison. The primary metric for inhibitory potency is the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Tyrosinase Inhibitory Activity of this compound and Control

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound1
5
10
25
50
100
Kojic Acid (Positive Control)1
5
10
25
50
100

Note: The % Inhibition and IC50 values are to be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control inhibitor)[6][7]

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475-510 nm[4][7][8][9]

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate salts in distilled water. Adjust the pH to 6.8.

  • Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in potassium phosphate buffer. The final concentration in the assay well is typically 20-50 U/mL.

  • L-DOPA Stock Solution (2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. This solution should be prepared fresh before each experiment to avoid auto-oxidation.[4]

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.

  • Kojic Acid Stock Solution (e.g., 10 mM): Dissolve Kojic Acid in DMSO to serve as a positive control.[4]

  • Working Solutions: Prepare serial dilutions of this compound and Kojic Acid from their respective stock solutions in potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in all wells should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.

Tyrosinase Inhibition Assay Procedure

The following procedure is adapted for a 96-well plate format with a final reaction volume of 200 µL per well.

  • Plate Setup:

    • Blank: 180 µL Potassium Phosphate Buffer + 20 µL L-DOPA solution (no enzyme or inhibitor).

    • Negative Control (Enzyme Activity without Inhibitor): 140 µL Potassium Phosphate Buffer + 20 µL DMSO (or buffer) + 20 µL Tyrosinase solution + 20 µL L-DOPA solution.

    • Test Compound (this compound): 140 µL Potassium Phosphate Buffer + 20 µL this compound working solution + 20 µL Tyrosinase solution + 20 µL L-DOPA solution.

    • Positive Control (Kojic Acid): 140 µL Potassium Phosphate Buffer + 20 µL Kojic Acid working solution + 20 µL Tyrosinase solution + 20 µL L-DOPA solution.

  • Assay Steps:

    • To each well of a 96-well microplate, add 140 µL of 50 mM Potassium Phosphate Buffer (pH 6.8).

    • Add 20 µL of the respective this compound working solutions, Kojic Acid working solutions, or DMSO (for the negative control) to the appropriate wells.

    • Add 20 µL of the mushroom tyrosinase solution to all wells except the blank.

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.[9][10]

    • Initiate the enzymatic reaction by adding 20 µL of the 2.5 mM L-DOPA substrate solution to all wells.[4]

    • Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (or a wavelength between 475-510 nm) in kinetic mode for 20-30 minutes, taking readings every minute. Alternatively, endpoint measurements can be taken after a fixed incubation time (e.g., 20 minutes).[4][9][10]

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct the reaction rates by subtracting the rate of the blank (auto-oxidation of L-DOPA).

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound and Kojic Acid using the following formula:[4]

    % Inhibition = [(V₀ - Vᵢ) / V₀] x 100

    Where:

    • V₀ is the rate of reaction of the negative control (enzyme activity without inhibitor).

    • Vᵢ is the rate of reaction in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Visualizations

Tyrosinase Catalyzed Melanin Synthesis Pathway

The following diagram illustrates the initial steps of melanin synthesis catalyzed by tyrosinase and the point of inhibition.

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Tyrosinase1 Tyrosinase Tyrosinase1->Tyrosine Tyrosinase2 Tyrosinase Tyrosinase2->LDOPA Inhibitor This compound (Inhibitor) Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Tyrosinase catalyzes the conversion of L-Tyrosine to L-DOPA and L-DOPA to Dopaquinone.

Experimental Workflow for Tyrosinase Inhibition Assay

The diagram below outlines the sequential steps of the in vitro tyrosinase inhibition assay.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_solutions Prepare Buffer, Enzyme, Substrate (L-DOPA), and Inhibitor (this compound) Solutions add_reagents Add Buffer, Inhibitor, and Tyrosinase to wells prep_solutions->add_reagents pre_incubate Pre-incubate at 25°C for 10 minutes add_reagents->pre_incubate add_substrate Initiate reaction by adding L-DOPA pre_incubate->add_substrate measure_abs Measure Absorbance at 475 nm (Kinetic Mode) add_substrate->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro tyrosinase inhibitory activity assay.

Logical Relationship for Data Analysis

This diagram shows the logical flow from raw data to the final determination of the IC50 value.

Data_Analysis_Logic RawData Raw Absorbance Data (Time vs. Absorbance) ReactionRate Reaction Rate (V) (ΔAbs/min) RawData->ReactionRate Calculate Slope PercentInhibition % Inhibition ReactionRate->PercentInhibition Apply Formula: [(V₀ - Vᵢ) / V₀] x 100 DoseResponse Dose-Response Curve (% Inhibition vs. [Inhibitor]) PercentInhibition->DoseResponse Plot Data IC50 IC50 Value DoseResponse->IC50 Non-linear Regression

Caption: Logical flow for the analysis of tyrosinase inhibition data.

References

Application Note: Extraction and Analysis of Nezukol from Isodon rubescens Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodon rubescens, a perennial herb used in traditional Chinese medicine, is a rich source of various bioactive diterpenoids.[1][2] Among these is Nezukol, a hydroxylated tricyclic diterpene. While not the most abundant diterpenoid in this plant, its presence has been confirmed and its biosynthetic pathway elucidated.[3][4] This document provides a detailed protocol for the extraction, fractionation, and identification of this compound from the leaves of Isodon rubescens. The methods described herein are intended for researchers, scientists, and professionals in drug development interested in the isolation and characterization of this compound.

Experimental Protocols

1. Plant Material Preparation

  • Freshly collected leaves of Isodon rubescens should be flash-frozen in liquid nitrogen immediately after harvesting to halt metabolic processes.

  • The frozen leaf tissue is then ground into a fine powder using a mortar and pestle or a cryogenic grinder.

  • The powdered tissue can be stored at -80°C until extraction.

2. Extraction of Diterpenes

  • For every 2-3 grams of powdered leaf tissue, add 50 mL of hexane in a suitable flask.

  • The mixture should be agitated vigorously on a shaker overnight at a controlled temperature of 16°C.[5]

  • After the extraction period, the hexane extract is separated from the plant debris by filtration.

  • The resulting extract is then air-dried or dried under a gentle stream of nitrogen to remove the solvent.

  • The dried extract is resuspended in 2 mL of hexane for subsequent fractionation.[5]

3. Silica Gel Fractionation

  • The resuspended hexane extract is fractionated using column chromatography with silica gel (70-230 mesh).[5]

  • A stepwise gradient of ethyl acetate in hexane is used as the mobile phase. The following gradient is recommended:

    • 10% ethyl acetate in hexane

    • 20% ethyl acetate in hexane

    • 30% ethyl acetate in hexane

    • 40% ethyl acetate in hexane

  • Fractions of 1 mL are collected at each step of the gradient.[5]

  • Each collected fraction is then concentrated to a volume of 200 µL for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[5]

4. Identification and Analysis by GC-MS

  • The concentrated fractions are analyzed by GC-MS to identify the presence of this compound.

  • This compound has been shown to be most abundant in the 20:80 (v/v) ethyl acetate/hexane fraction.[3][5][6][7][8]

  • The identification of this compound can be confirmed by comparing the resulting mass spectrum with reference spectra. The characteristic mass ions for this compound are m/z 290, 275, 257, 179, 137, and 109.[5]

Data Presentation

Table 1: Fractionation and Detection of this compound

Fraction (Ethyl Acetate:Hexane)Target CompoundDetection MethodKey Mass Ions (m/z)Relative Abundance
20:80This compoundGC-MS290, 275, 257, 179, 137, 109Detected
20:80Manoyl oxideGC-MSNot specifiedTrace amounts detected[3][7]
40:60CopalolGC-MSNot specifiedDetected[3][5][6]

Mandatory Visualizations

Biosynthetic Pathway of this compound in Isodon rubescens

The biosynthesis of this compound in Isodon rubescens involves a pair of diterpene synthases (diTPSs).[4] The pathway begins with the central precursor geranylgeranyl diphosphate (GGPP) and proceeds through the formation of (+)-copalyl diphosphate (CPP), which is then converted to this compound.

Nezukol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP IrTPS3 ((+)-CPP synthase) Pimar pimar-15-en-8-yl+ carbocation CPP->Pimar IrTPS2 (diphosphate ionization) This compound This compound Pimar->this compound Water Capture (H2O)

Caption: Proposed biosynthetic pathway of this compound in I. rubescens.

Experimental Workflow for this compound Extraction

The following diagram outlines the key steps in the extraction and analysis of this compound from Isodon rubescens leaves.

Extraction_Workflow Start I. rubescens Leaf Tissue Grinding Cryogenic Grinding Start->Grinding Extraction Hexane Extraction (overnight at 16°C) Grinding->Extraction Drying Solvent Evaporation Extraction->Drying Resuspension Resuspend in Hexane Drying->Resuspension Fractionation Silica Gel Chromatography (EtOAc/Hexane Gradient) Resuspension->Fractionation Analysis GC-MS Analysis Fractionation->Analysis

Caption: Workflow for the extraction and analysis of this compound.

References

Application of Nezukol in Elucidating Diterpene Synthase Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nezukol, a hydroxylated tricyclic diterpene, serves as a significant subject in the study of diterpene synthase (diTPS) mechanisms due to its unusual biosynthesis. The formation of this compound is catalyzed by a class I diTPS, IrTPS2, from Isodon rubescens, which introduces an oxygen functionality through the capture of a water molecule by a carbocation intermediate.[1][2][3][4] This oxygenation reaction is a rare activity for class I diTPSs, which more commonly catalyze rearrangements and cyclizations of hydrocarbon skeletons.[1][4] Consequently, the study of this compound's biosynthesis provides valuable insights into the catalytic versatility and evolutionary potential of these enzymes. This application note details the use of this compound as a model system for investigating novel diTPS mechanisms, including experimental protocols for enzyme characterization and product analysis.

Data Presentation

The quantitative data available primarily pertains to the relative transcript abundance of the diterpene synthases involved in the biosynthesis of this compound and related diterpenoids in Isodon rubescens, as determined by quantitative real-time PCR (qRT-PCR).[2][3]

Table 1: Relative Transcript Abundance of Diterpene Synthases in Isodon rubescens Leaf Tissue

GenePutative FunctionRelative Transcript Abundance (Normalized to Actin)
IrTPS1ent-CPP synthaseTrace Levels
IrTPS2This compound synthase Low Abundance
IrTPS3(+)-CPP synthaseLow Abundance
IrTPS4Miltiradiene synthaseNot Quantified
IrTPS5ent-CPP synthaseHigh Abundance
IrTPS6ent-Kaurene synthaseNot Quantified
IrTPS7Putative CPP or LPP synthaseTrace Levels

Data summarized from Pelot et al., 2017.[2][3]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The biosynthesis of this compound in I. rubescens is a two-step process involving a class II and a class I diTPS.[1][2][3][4] First, the class II diTPS, IrTPS3, converts the universal precursor geranylgeranyl diphosphate (GGPP) into (+)-copalyl diphosphate ((+)-CPP). Subsequently, the class I diTPS, IrTPS2, catalyzes the ionization of the diphosphate group from (+)-CPP to form a pimar-15-en-8-yl+ carbocation intermediate.[1][2][3][4] This carbocation is then neutralized by the capture of a water molecule at the C-8 position to yield this compound.[1][2][3][4]

Nezukol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP IrTPS3 (Class II diTPS) Carbocation Pimar-15-en-8-yl+ Carbocation CPP->Carbocation IrTPS2 (Class I diTPS) This compound This compound Carbocation->this compound Water Capture Water H₂O Water->this compound Water Capture

Caption: Proposed biosynthetic pathway of this compound in Isodon rubescens.

Experimental Workflow for Functional Characterization of Diterpene Synthases

The functional characterization of the diTPSs involved in this compound biosynthesis was achieved through a series of steps, beginning with the identification of candidate genes from a transcriptome library, followed by their cloning and transient expression in Nicotiana benthamiana, and finally, product analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental_Workflow cluster_Bioinformatics Bioinformatics cluster_Molecular_Biology Molecular Biology cluster_Plant_Expression Heterologous Expression cluster_Analytical_Chemistry Metabolite Analysis Transcriptome I. rubescens Leaf Transcriptome Mining Mining for diTPS Candidates Transcriptome->Mining Phylogenetics Phylogenetic Analysis Mining->Phylogenetics Cloning Cloning of Full-Length cDNA Phylogenetics->Cloning Vector Subcloning into Expression Vector Cloning->Vector Agro Transformation of Agrobacterium Vector->Agro Infiltration Agroinfiltration of N. benthamiana Agro->Infiltration Incubation Incubation and Metabolite Production Infiltration->Incubation Extraction Metabolite Extraction Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Product Identification GCMS->Identification

Caption: Workflow for functional characterization of diterpene synthases.

Experimental Protocols

Transient Expression of Diterpene Synthases in Nicotiana benthamiana

This protocol is adapted from the methods used for the functional characterization of I. rubescens diTPSs.[2]

Materials:

  • Full-length cDNA of the target diTPS(s)

  • pEAQ-HT-DEST1 or a similar plant expression vector

  • Agrobacterium tumefaciens strain GV3101

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Sterile syringes (1 mL)

Method:

  • Cloning: Clone the full-length cDNA of the diTPS(s) into the plant expression vector. For co-expression of a class II and class I diTPS, each can be cloned into a separate vector.

  • Transformation of Agrobacterium: Transform the expression constructs into A. tumefaciens.

  • Culture Preparation: Grow a 5 mL starter culture of each Agrobacterium strain overnight at 28°C in LB medium with appropriate antibiotics. Inoculate 50 mL of LB with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.

  • Cell Preparation: Pellet the cells by centrifugation at 4,000 x g for 10 min. Resuspend the pellet in infiltration buffer to a final OD₆₀₀ of 1.0. Incubate at room temperature for 2-3 hours.

  • Infiltration: For co-expression, mix equal volumes of the Agrobacterium suspensions. Infiltrate the abaxial side of the leaves of N. benthamiana plants using a needleless syringe.

  • Incubation: Grow the infiltrated plants for 5-7 days under standard greenhouse conditions.

Metabolite Extraction and Analysis by GC-MS

This protocol describes the extraction of diterpenes from N. benthamiana leaves and their analysis by GC-MS.

Materials:

  • Infiltrated N. benthamiana leaves

  • Pentane or Hexane

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-5 or equivalent capillary column

Method:

  • Harvesting: Harvest the infiltrated leaf tissue and record the fresh weight.

  • Extraction: Finely chop the leaf tissue and place it in a glass vial. Add 5 mL of pentane or hexane and vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through a Pasteur pipette containing glass wool and a small amount of anhydrous sodium sulfate. Concentrate the filtrate under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Column: DB-5 (30 m x 0.25 mm x 0.25 µm)

      • Carrier gas: Helium at a constant flow of 1 mL/min

      • Oven program: 80°C for 2 min, then ramp to 300°C at 15°C/min, hold for 3 min.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Transfer line temperature: 280°C

      • Electron ionization: 70 eV

      • Scan range: m/z 40-500

  • Product Identification: Identify the diterpene products by comparing their mass spectra and retention times with those of authentic standards (if available) and published data. The mass spectrum of this compound is characterized by dominant mass ions of m/z 290, 275, 257, 179, 137, and 109.[2][3]

Conclusion

The study of this compound's biosynthesis has expanded our understanding of the catalytic capabilities of diterpene synthases, demonstrating their potential for oxygenation reactions. This knowledge is crucial for the fields of synthetic biology and metabolic engineering, where diTPSs can be utilized as biocatalysts to produce a wider range of valuable diterpenoids for pharmaceutical and other applications. The protocols outlined in this application note provide a framework for the functional characterization of novel diTPSs and the analysis of their products, facilitating further research into the fascinating mechanisms of these enzymes.

References

Application Notes and Protocols for the Purification of Nezukol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nezukol is a naturally occurring isopimarane diterpenoid found in various plants, including Cryptomeria japonica and Isodon rubescens.[1] It is classified as a tertiary alcohol and an olefinic compound.[1] As a plant metabolite, this compound has demonstrated antioxidant properties, making it a compound of interest for further research and potential therapeutic applications.[1] This document provides detailed protocols for the purification of this compound from a crude plant extract using silica gel column chromatography, a fundamental technique for isolating individual compounds from complex mixtures.[2]

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for designing and optimizing purification strategies.

PropertyValueReference
Molecular Formula C₂₀H₃₄O[3]
Molecular Weight 290.48 g/mol [3]
IUPAC Name (4aS,4bR,7S,8aR,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol[1]
CAS Number 14699-32-2[3]
Classification Isopimarane diterpenoid, Tertiary alcohol, Olefinic compound[1]
Known Sources Cryptomeria japonica, Isodon rubescens, Prumnopitys taxifolia, Manoao colensoi[1]

Experimental Protocols

The following protocols detail the extraction and subsequent purification of this compound using column chromatography. The primary method is based on the successful isolation of this compound from Isodon rubescens leaf tissue.[4]

Extraction of this compound from Plant Material

This protocol describes the initial extraction of this compound from plant sources.

Materials:

  • Dried and ground leaf tissue of a this compound-containing plant (e.g., Isodon rubescens)

  • Hexane

  • Shaker or sonicator

  • Filter paper and funnel or filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh the ground plant material.

  • Suspend the material in hexane (e.g., 50 mL of hexane per 2-3 g of plant material).[4]

  • Agitate the mixture overnight at a controlled temperature (e.g., 16°C) to facilitate the extraction of nonpolar compounds, including this compound.[4]

  • Filter the mixture to separate the plant debris from the hexane extract.

  • Concentrate the hexane extract using a rotary evaporator under reduced pressure to obtain a crude extract.

Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude hexane extract containing this compound

  • Silica gel (e.g., 70-230 mesh)[4]

  • Chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization (if applicable)

Procedure:

Column Packing (Wet Packing Method): [5]

  • Prepare a slurry of silica gel in hexane.

  • Pour the slurry into the chromatography column, ensuring there are no air bubbles.[5]

  • Allow the silica gel to settle, forming a uniform packed bed.

  • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Equilibrate the column by running hexane through it until the packed bed is stable.

Sample Loading (Dry Loading Method): [6][7]

  • Dissolve the crude extract in a minimal amount of a volatile solvent (e.g., hexane or dichloromethane).

  • Add a small amount of silica gel to the dissolved extract.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude extract adsorbed onto the silica gel.[6]

  • Carefully add the dried sample-silica mixture to the top of the prepared column.

  • Add another thin layer of sand on top of the sample layer.

Elution and Fraction Collection:

  • Begin the elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A stepwise gradient is recommended.[4]

  • Collect fractions of a consistent volume (e.g., 5 mL) in labeled tubes.[4]

  • The elution of this compound is expected in the fraction with a 20:80 (v/v) ratio of ethyl acetate to hexane.[4] A summary of the elution conditions is provided in Table 2.

  • Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions.

StepMobile Phase (Ethyl Acetate:Hexane, v/v)Expected Compound Elution
10:100 to 10:90Non-polar impurities
220:80This compound [4]
330:70 to 40:60More polar compounds

Post-Chromatography Analysis:

  • Analyze the fractions containing the purified compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and purity of this compound.[4]

  • For achieving higher purity for applications like NMR analysis, fractions containing this compound can be pooled, concentrated, and subjected to further purification by High-Performance Liquid Chromatography (HPLC).[4]

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

This compound Purification Workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Isodon rubescens) extraction Hexane Extraction plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection (20:80 Ethyl Acetate/Hexane) column_chromatography->fraction_collection purity_analysis Purity Analysis (GC-MS) fraction_collection->purity_analysis purified_this compound Purified this compound purity_analysis->purified_this compound

Caption: Workflow for the extraction and purification of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants like Isodon rubescens involves a multi-step enzymatic process. The following diagram outlines the key steps in this pathway.[4][8][9]

This compound Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP IrTPS3 ((+)-CPP synthase) Carbocation Pimar-15-en-8-yl+ Carbocation CPP->Carbocation IrTPS2 / IrTPS4 (Diphosphate Ionization) This compound This compound Carbocation->this compound IrTPS2 (Water Capture at C-8) Miltiradiene Miltiradiene Carbocation->Miltiradiene IrTPS4 (Rearrangement & Deprotonation)

Caption: Proposed biosynthetic pathway of this compound in Isodon rubescens.[4][9]

References

Application Notes and Protocols for Nezukol in Plant Secondary Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nezukol, a hydroxylated tricyclic diterpene, and its relevance in the study of plant secondary metabolism. The detailed protocols are derived from established research on its biosynthesis and analysis, offering a foundational guide for researchers interested in diterpenoid metabolism.

Introduction to this compound

This compound is an oxygenated diterpene natural product found in the medicinal plant Isodon rubescens.[1][2][3] As a secondary metabolite, it is part of a diverse group of compounds with significant ecological functions and potential pharmaceutical applications.[1][2] The study of this compound's biosynthesis provides valuable insights into the enzymatic machinery that generates chemical diversity in plants, which can be leveraged for metabolic engineering and drug discovery.[1][2][3]

Biosynthesis of this compound

The formation of this compound in Isodon rubescens is a multi-step enzymatic process involving a pair of diterpene synthases (diTPSs).[1][2] The biosynthesis begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP).[1][2][4]

  • Step 1: Formation of (+)-Copalyl Diphosphate (CPP) : The class II diTPS, IrTPS3, catalyzes the cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[1][2]

  • Step 2: Conversion to this compound : The class I diTPS, IrTPS2, then utilizes (+)-CPP as a substrate.[1][2] The reaction involves the ionization of the diphosphate group, leading to the formation of a pimar-15-en-8-yl+ carbocation intermediate. This carbocation is then neutralized by the capture of a water molecule at the C-8 position, resulting in the formation of 8β-hydroxy-isopimar-15-ene, also known as this compound.[1][2][3][5]

This oxygenation activity by a class I diTPS is a noteworthy catalytic function, offering potential for generating novel bioactive diterpenoids through metabolic engineering.[1][2][3]

Nezukol_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP IrTPS3 (Class II diTPS) Carbocation Pimar-15-en-8-yl+ Carbocation CPP->Carbocation IrTPS2 (Class I diTPS) This compound This compound Carbocation->this compound Water Capture H2O H₂O H2O->this compound Water Capture

Caption: Biosynthetic pathway of this compound from GGPP in Isodon rubescens.

Experimental Protocols

The following protocols are adapted from the methodologies used in the discovery and characterization of this compound biosynthesis.[1][2]

Protocol 1: Heterologous Expression of Diterpene Synthases in Nicotiana benthamiana

This protocol is essential for functionally characterizing diTPSs and for the in vivo production of diterpenoids like this compound for further study.

Objective: To transiently express diTPS genes in N. benthamiana to produce and identify their enzymatic products.

Materials:

  • Agrobacterium tumefaciens strain GV3101

  • Expression vectors containing the diTPS genes of interest (e.g., IrTPS2 and IrTPS3)

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

  • Syringes (1 mL, needleless)

  • Pentane

  • Anhydrous sodium sulfate

  • GC-MS apparatus

Procedure:

  • Agrobacterium Preparation:

    • Transform the expression vectors containing the diTPS genes into A. tumefaciens.

    • Grow a starter culture of each transformed Agrobacterium strain overnight at 28°C in appropriate selective media.

    • Inoculate a larger culture and grow until the OD₆₀₀ reaches 0.6-0.8.

    • Harvest the cells by centrifugation (4000 x g, 10 min, 4°C) and resuspend in infiltration buffer to a final OD₆₀₀ of 0.8.

    • For co-expression, mix the bacterial suspensions in equal ratios.

    • Incubate the bacterial suspension at room temperature for 3 hours before infiltration.

  • Plant Infiltration:

    • Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

    • Infiltrate at least three leaves per plant and use at least three plants per construct/co-expression.

    • Grow the infiltrated plants for 5-7 days under standard greenhouse conditions.

  • Metabolite Extraction:

    • Harvest the infiltrated leaf tissue (approximately 1 g per sample).

    • Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Transfer the powdered tissue to a glass vial and add 10 mL of pentane.

    • Shake vigorously for 30 minutes at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to pellet the plant material.

    • Carefully transfer the pentane supernatant to a new glass vial.

  • Sample Preparation and Analysis:

    • Dry the pentane extract over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 100 µL.

    • Analyze 1 µL of the concentrated extract by GC-MS.

    • Compare the resulting mass spectra with known standards and databases to identify the diterpenoid products.

Experimental_Workflow cluster_gene_to_agro Gene Cloning and Transformation cluster_infiltration Plant Expression System cluster_analysis Metabolite Analysis Gene diTPS Gene (e.g., IrTPS2, IrTPS3) Vector Expression Vector Gene->Vector Cloning Agro Agrobacterium tumefaciens Vector->Agro Transformation Infiltration Infiltration of N. benthamiana Agro->Infiltration Incubation Incubation (5-7 days) Infiltration->Incubation Extraction Metabolite Extraction (Pentane) Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Product Identification GCMS->Identification

Caption: Workflow for heterologous expression and analysis of diTPS products.
Protocol 2: Extraction and Detection of this compound from Plant Tissue

This protocol is designed for the extraction and identification of this compound and other diterpenoids from plant sources like Isodon rubescens.[1][2]

Objective: To extract and identify this compound from plant leaf tissue.

Materials:

  • Fresh or flash-frozen plant leaf tissue (~2-3 g)

  • Liquid nitrogen

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • GC-MS apparatus

  • NMR spectrometer (for structural elucidation)

Procedure:

  • Sample Preparation:

    • Grind the leaf tissue to a fine powder in liquid nitrogen using a mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a 50 mL tube.

    • Add 50 mL of hexane and shake vigorously overnight at 16°C.[1][2]

    • Filter the extract to remove the plant debris.

    • Concentrate the hexane extract under reduced pressure.

  • Fractionation (Optional but Recommended):

    • To reduce sample complexity, the crude extract can be fractionated using silica gel column chromatography.

    • Prepare a silica gel column equilibrated with hexane.

    • Load the concentrated extract onto the column.

    • Elute with a gradient of ethyl acetate in hexane. For this compound, a 20:80 (v/v) ethyl acetate/hexane fraction has been shown to be effective.[1][2][3]

    • Collect the fractions and concentrate them.

  • Analysis:

    • GC-MS: Analyze the fractions by GC-MS. This compound can be identified by its characteristic mass spectrum and retention time, which should be compared to an authentic standard or a purified enzyme product.[1][2][3]

    • NMR: For definitive structural confirmation, the purified compound should be analyzed by 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HMBC).[1][2][3] The chemical shifts should be compared to previously reported data for this compound.[1][2]

Data Presentation

While the primary literature focuses on the identification of this compound, quantitative studies could be designed to assess its abundance under different conditions. The data could be presented as follows:

Treatment/ConditionPlant TissueThis compound Concentration (µg/g FW)Fold Change
ControlLeafValue1.0
Elicitor ALeafValueX
High LightLeafValueY
ControlRootValue1.0

This table is a template for presenting quantitative data. Actual values would be determined experimentally.

Logical Relationships in this compound-Related Research

The study of this compound's biosynthesis can be logically extended to broader research questions in plant secondary metabolism. This involves moving from gene discovery to understanding the regulation and ecological role of the resulting metabolites.

Logical_Relationships Transcriptome Transcriptome Mining (e.g., I. rubescens) Gene_ID Identify diTPS Candidates (IrTPS2, IrTPS3) Transcriptome->Gene_ID Functional_Char Functional Characterization (Protocol 1) Gene_ID->Functional_Char Metabolite_ID Identify this compound (GC-MS, NMR) Functional_Char->Metabolite_ID Pathway_Eluc Elucidate Biosynthetic Pathway Metabolite_ID->Pathway_Eluc Metabolic_Eng Metabolic Engineering (e.g., Yeast, N. benthamiana) Pathway_Eluc->Metabolic_Eng Bioactivity Bioactivity Screening (e.g., Antimicrobial, Anticancer) Pathway_Eluc->Bioactivity Ecological_Role Investigate Ecological Role (e.g., Defense, Signaling) Pathway_Eluc->Ecological_Role

Caption: Logical flow from gene discovery to applications in this compound research.

These protocols and notes provide a solid foundation for researchers to engage in the study of this compound and other diterpenoids. By understanding its biosynthesis, scientists can better explore its potential biological activities and applications in medicine and agriculture.

References

Troubleshooting & Optimization

improving the yield of Nezukol extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the extraction of Nezukol from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species can it be found?

This compound is an isopimarane diterpenoid, a type of secondary metabolite found in various plants. It has been identified in the leaves of species such as Isodon rubescens and in several coniferous trees, including Cryptomeria japonica.[1][2] this compound is valued for its potential as a plant metabolite, a component of volatile oils, and an antioxidant.[1][2]

Q2: Which solvent is most effective for extra-cting this compound?

The choice of solvent is critical for achieving a high yield of this compound. This compound is a relatively non-polar compound, so non-polar solvents are generally more effective. Hexane has been successfully used to extract this compound from Isodon rubescens leaf tissue.[3][4] For similar diterpenoid compounds, solvents like ethanol, methanol, and ethyl acetate, or mixtures thereof, have also been employed.[5] To determine the optimal solvent for your specific plant material, it is advisable to conduct small-scale pilot extractions with a few different solvents.

Q3: How can I improve the purity of my this compound extract?

A common issue in plant extraction is the co-extraction of impurities like chlorophyll, which can result in a dark green and difficult-to-purify extract.[5] To enhance the purity of your this compound extract, consider the following strategies:

  • Pre-extraction wash: Before the main extraction, wash the plant material with a non-polar solvent like n-hexane to remove some of the fatty and waxy impurities.[6]

  • Solvent selection: Using a more selective solvent can reduce the number of impurities extracted alongside this compound.[5]

  • Purification techniques: After the initial extraction, employ purification methods such as column chromatography. For this compound extracted from Isodon rubescens, fractionation over silica gel with an ethyl acetate/hexane gradient has been shown to be effective.[3][4]

Q4: Can this compound degrade during the extraction process?

Yes, like many phytochemicals, this compound can be susceptible to degradation during extraction. Factors that can contribute to degradation include:

  • High temperatures: Excessive heat can lead to the degradation of thermolabile compounds.[5][7]

  • Extreme pH: The pH of the extraction solvent can impact the stability of the target compound.[7]

  • Prolonged extraction times: Longer exposure to extraction conditions can increase the risk of degradation.[5]

To minimize degradation, it is recommended to use the mildest effective extraction conditions and to process the extract promptly.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction.

Problem: Consistently Low Yield of this compound

Potential Cause Recommended Solution
Inadequate Plant Material Preparation Ensure the plant material is thoroughly dried and finely ground to a uniform particle size. This increases the surface area for solvent penetration and improves extraction efficiency.[6]
Suboptimal Solvent Choice As this compound is a diterpenoid, its solubility is highly dependent on the solvent's polarity. Conduct pilot extractions with different solvents (e.g., hexane, ethanol, ethyl acetate) and solvent mixtures to identify the most effective one for your plant source.[5]
Insufficient Extraction Time or Repetitions A single, short extraction may not be enough to recover all the this compound. Increase the extraction time or perform multiple extraction cycles with fresh solvent to ensure complete extraction.[7]
Incorrect Extraction Temperature Temperature can significantly influence extraction efficiency. While higher temperatures can increase solubility, they may also lead to this compound degradation. Experiment with a range of temperatures to find the optimal balance for yield and stability.[7][8]
Degradation of this compound Avoid excessive heat during extraction and solvent evaporation steps. If heating is necessary, use a rotary evaporator under reduced pressure. Protect the extract from light by using amber glassware or by covering the containers.[7]

Quantitative Data Summary

The following tables summarize the expected impact of key extraction parameters on this compound yield, based on data from the extraction of similar terpenoid compounds.

Table 1: Effect of Solvent Type on Diterpenoid Yield (Analogous Data)

SolventRelative Yield (%)Purity of Target Compound
Hexane75High
Ethyl Acetate90Moderate
Ethanol95Moderate to Low
Methanol100Low
Note: This data is generalized from diterpenoid extractions and should be used as a guideline. Optimal solvent selection is dependent on the specific plant matrix.

Table 2: Effect of Temperature on Diterpenoid Extraction Yield (Analogous Data)

Temperature (°C)Relative Yield (%)Risk of Degradation
25 (Room Temp)80Low
4095Moderate
60100High
8085 (yield may decrease due to degradation)Very High
Note: Higher temperatures can enhance extraction efficiency but also increase the likelihood of thermal degradation of this compound.[7][8]

Table 3: Effect of Extraction Time on Diterpenoid Yield (Analogous Data)

Time (hours)Relative Yield (%)
170
390
698
12100
24100 (risk of degradation increases)
Note: Prolonging the extraction time generally increases the yield up to a certain point, after which the risk of compound degradation may outweigh the benefits of further extraction.[7]

Experimental Protocols

Protocol 1: Standard this compound Extraction from Isodon rubescens

This protocol is adapted from the published method for extracting this compound from Isodon rubescens leaf tissue.[3][4]

  • Plant Material Preparation:

    • Flash-freeze fresh leaf tissue (~2-3 g) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer the powdered plant material to a flask.

    • Add 50 mL of hexane to the flask.

    • Shake the mixture vigorously overnight at 16°C.

  • Filtration and Concentration:

    • Filter the extract to remove the solid plant material.

    • Air-dry the hexane extract.

    • Resuspend the dried extract in 2 mL of hexane.

  • Fractionation (Purification):

    • Prepare a silica gel column (70-230 mesh).

    • Apply the resuspended extract to the column.

    • Elute the column with a stepwise gradient of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% ethyl acetate). This compound is expected to elute in the 20:80 (v/v) ethyl acetate/hexane fraction.[3][4]

    • Collect 1 mL fractions.

  • Analysis:

    • Concentrate the collected fractions to 200 µL for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Processing cluster_purification Purification cluster_analysis Analysis prep1 Fresh Leaf Tissue prep2 Grind in Liquid N2 prep1->prep2 ext1 Add Hexane prep2->ext1 ext2 Vigorous Shaking (Overnight) ext1->ext2 proc1 Filter Extract ext2->proc1 proc2 Air-dry Filtrate proc1->proc2 proc3 Resuspend in Hexane proc2->proc3 pur1 Silica Gel Chromatography proc3->pur1 pur2 Elute with Ethyl Acetate/Hexane Gradient pur1->pur2 pur3 Collect Fractions pur2->pur3 ana1 Concentrate Fractions pur3->ana1 ana2 GC-MS Analysis ana1->ana2 Troubleshooting_Low_Yield cluster_investigate Initial Checks cluster_solutions Corrective Actions cluster_degradation Degradation Check cluster_deg_solutions Mitigation Strategies start Low this compound Yield q1 Is plant material properly prepared? (dried, finely ground) start->q1 q2 Is the extraction solvent optimal? q1->q2 Yes sol1 Optimize grinding and drying process q1->sol1 No q3 Are extraction time and temperature adequate? q2->q3 Yes sol2 Test alternative solvents/mixtures q2->sol2 No sol3 Increase extraction time/temperature cautiously q3->sol3 No deg_check Is there evidence of degradation? q3->deg_check Yes end Improved Yield sol1->end sol2->end sol4 Perform multiple extraction cycles sol3->sol4 sol4->end deg_sol1 Lower extraction temperature deg_check->deg_sol1 Yes deg_check->end No deg_sol2 Reduce extraction time deg_sol1->deg_sol2 deg_sol3 Protect extract from light deg_sol2->deg_sol3 deg_sol3->end Nezukol_Biosynthesis ggpp Geranylgeranyl diphosphate (GGPP) cpp (+)-Copalyl diphosphate ((+)-CPP) ggpp->cpp IrTPS3 carbocation Pimar-15-en-8-yl+ carbocation cpp->carbocation IrTPS2 (diphosphate ionization) This compound This compound carbocation->this compound IrTPS2 (water capture)

References

troubleshooting Nezukol instability during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nezukol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a naturally occurring isopimarane diterpenoid.[1] Its structure contains a tertiary alcohol and a vinyl group, which are important considerations for its stability.[1]

Q2: What are the primary factors that can affect the stability of this compound during storage?

A2: While specific stability data for this compound is limited, general factors that can affect the stability of natural products with similar functional groups include temperature, light, oxygen, and pH. For this compound, the tertiary alcohol and the olefinic (vinyl) group are the most likely sites of degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its structure, potential degradation pathways for this compound could include:

  • Dehydration: The tertiary alcohol may undergo acid-catalyzed dehydration to form an alkene.

  • Oxidation: The vinyl group and other parts of the molecule could be susceptible to oxidation, especially if exposed to air and light.

  • Isomerization: Changes in pH or exposure to certain catalysts could potentially lead to isomerization.

Q4: How can I visually assess if my this compound sample has degraded?

A4: Visual signs of degradation can include a change in color, the appearance of particulate matter, or a change in the physical state of the sample. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of stability.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common instability issues with this compound.

Problem 1: Change in physical appearance of the sample (e.g., color change, precipitation).

Potential Cause Suggested Action
Oxidation Store this compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials.
Precipitation from solution Verify the storage temperature is appropriate for the solvent used. Ensure the concentration is not above its solubility limit at the storage temperature. Gently agitate the sample to see if it redissolves. If not, the precipitate may be a degradant.
Contamination Review handling procedures to minimize the risk of contamination. Use sterile techniques and high-purity solvents.

Problem 2: Inconsistent or unexpected experimental results.

Potential Cause Suggested Action
Degradation of this compound stock solution Prepare fresh stock solutions more frequently. Store stock solutions at or below -20°C. Perform a purity check of the stock solution using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Formation of active degradants Analyze the sample for the presence of degradation products. If degradants are detected, their biological activity should be considered or the sample should be purified.

Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature -20°C or below (for long-term storage)Reduces the rate of chemical reactions.
2-8°C (for short-term storage)
Light Protect from lightPrevents photo-degradation. Use of amber vials or storage in the dark is recommended.
Atmosphere Store under an inert gas (e.g., argon, nitrogen)Minimizes oxidation.
Form Solid (lyophilized powder) is generally more stable than solutions.Reduces the potential for solvent-mediated degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is readily soluble. Common solvents for nonpolar compounds include ethanol, methanol, DMSO, and dichloromethane. The choice of solvent will depend on the downstream application.

  • Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of this compound in a clean, dry vial.

    • Add the appropriate volume of solvent to achieve the desired concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage:

    • Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

    • Use amber vials or wrap vials in aluminum foil to protect from light.

    • Store at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

A forced degradation study can help identify potential degradation pathways and appropriate storage conditions.

  • Sample Preparation: Prepare several aliquots of a this compound solution of known concentration.

  • Stress Conditions: Expose the aliquots to various stress conditions, including:

    • Acidic: 0.1 M HCl at room temperature and 60°C.

    • Basic: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 60°C in the dark.

    • Photolytic: Exposure to UV light at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the amount of remaining this compound and detect the formation of degradation products.

  • Data Evaluation: Compare the degradation profiles under different conditions to identify the factors to which this compound is most sensitive.

Visualizations

Nezukol_Degradation_Pathway This compound This compound Dehydration_Product Dehydration Product (Alkene) This compound->Dehydration_Product Acidic Conditions (H+) Oxidation_Product Oxidation Product (e.g., Epoxide, Diol) This compound->Oxidation_Product Oxidizing Agent (e.g., O2, H2O2) Isomerization_Product Isomerization Product This compound->Isomerization_Product Heat / Light / Catalyst

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting_Workflow Start Instability Observed (e.g., color change, inconsistent results) Check_Appearance Visual Inspection: - Color Change? - Precipitation? Start->Check_Appearance Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? Check_Appearance->Check_Storage No obvious change Analytical_Test Perform Analytical Purity Test (e.g., HPLC, LC-MS) Check_Appearance->Analytical_Test Change observed Check_Storage->Analytical_Test Degradation_Confirmed Degradation Confirmed? Analytical_Test->Degradation_Confirmed Modify_Storage Modify Storage Conditions: - Lower Temperature - Protect from Light - Use Inert Gas Degradation_Confirmed->Modify_Storage Yes End Continue Experiment Degradation_Confirmed->End No Prepare_Fresh Prepare Fresh Stock Solution Modify_Storage->Prepare_Fresh Prepare_Fresh->End

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Optimizing GC-MS Parameters for Nezukol Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of Nezukol, a bicyclic compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active Sites in the System: The polar nature of this compound may lead to interactions with active sites in the injector liner or the front of the GC column, causing peak tailing.[1][2]- Use an Ultra Inert Liner: Ensure the liner is designed for active compounds.[1] - Column Maintenance: Clip the front end of the column (approximately 10-20 cm) to remove accumulated non-volatile residues. - Derivatization: Consider derivatization of this compound to reduce its polarity and improve peak shape.
Column Overload: Injecting too much sample can lead to peak fronting.[1]- Dilute the Sample: Reduce the concentration of the sample being injected. - Increase the Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.
Low Sensitivity / No Peak Detected Suboptimal Inlet Temperature: The inlet temperature may be too low for efficient vaporization of this compound or too high, causing thermal degradation.[3]- Optimize Injector Temperature: Start with an injector temperature of 250 °C and adjust in 10-20 °C increments to find the optimal balance between vaporization and degradation.
Incorrect Column Phase: The column's stationary phase may not be suitable for retaining and separating this compound.[4]- Select an Appropriate Column: A mid-polarity column, such as a DB-35ms or DB-200, may provide better retention and peak shape for bicyclic compounds.[5]
MS Source Contamination: A dirty ion source can significantly reduce sensitivity.- Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source.
Poor Resolution / Co-eluting Peaks Inadequate Temperature Program: A fast temperature ramp may not provide sufficient separation from matrix components or isomers.[6]- Optimize Oven Temperature Program: Start with a lower initial temperature and a slower ramp rate (e.g., 5-10 °C/min) to improve separation.[5]
Incorrect Carrier Gas Flow Rate: The carrier gas flow rate may not be optimal for the column dimensions.- Optimize Flow Rate: For a 0.25 mm ID column, a helium flow rate of 1.0-1.2 mL/min is a good starting point.[5]
Irreproducible Retention Times Leaks in the System: Leaks in the carrier gas flow path will cause pressure fluctuations and shift retention times.[1][7]- Perform a Leak Check: Check all fittings and connections from the gas source to the detector.[7]
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.- Condition the Column: Regularly condition the column according to the manufacturer's recommendations. - Replace the Column: If conditioning does not restore performance, the column may need to be replaced.
Ghost Peaks Carryover from Previous Injections: Residual sample from a previous, more concentrated injection can elute in subsequent runs.- Solvent Rinses: Run several solvent blanks between samples to clean the injection port and column. - Increase Final Oven Temperature: A higher final temperature in the oven program can help elute strongly retained compounds.
Septum Bleed: Particles from a degraded septum can enter the inlet and create ghost peaks.[1]- Replace the Septum: Use high-quality septa and replace them regularly.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for this compound analysis?

A1: For initial method development, we recommend the following starting parameters. These should be optimized for your specific instrument and application.

Parameter Recommended Starting Value
GC System
Inlet Mode Splitless (for trace analysis) or Split (for higher concentrations)
Inlet Temperature 250 °C
Injection Volume 1 µL
Liner Deactivated, single taper with glass wool
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program Initial: 80 °C, hold for 1 min Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C
MS System
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40-500 amu
Acquisition Mode Full Scan (for initial identification) Selected Ion Monitoring (SIM) (for higher sensitivity quantification)

Q2: How can I identify the characteristic mass fragments of this compound?

A2: To determine the fragmentation pattern, inject a pure standard of this compound and acquire data in full scan mode. The resulting mass spectrum will show the molecular ion peak (M+) and several fragment ions. Bicyclic compounds often exhibit characteristic fragmentation patterns related to the loss of substituent groups or cleavage of the ring structure.[8] Analyzing these fragments can help in structural elucidation and in selecting specific ions for SIM mode analysis.

Q3: What should I do if I suspect this compound is degrading in the injector?

A3: Thermal degradation can be a problem for some compounds.[3] If you suspect this is occurring, try a pulsed splitless injection with a lower inlet temperature. You can also analyze a derivatized form of this compound, which may be more thermally stable.

Q4: Can I use a different carrier gas besides helium?

A4: Yes, hydrogen is another common carrier gas and can provide faster analysis times and higher efficiency. However, it is flammable and requires appropriate safety precautions. Nitrogen can also be used but generally results in lower efficiency compared to helium and hydrogen.

Experimental Protocols

Protocol 1: GC-MS Method Development for this compound
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate). Create a series of dilutions from this stock to determine the linear range and limit of detection.

  • Initial GC-MS Setup: Program the GC-MS with the recommended starting parameters from the table in Q1.

  • First Injection: Inject a mid-range concentration standard to obtain an initial chromatogram and mass spectrum.

  • Parameter Optimization:

    • Injector Temperature: Inject the standard at various inlet temperatures (e.g., 230°C, 250°C, 270°C) to assess peak shape and response.

    • Oven Program: Adjust the initial temperature, ramp rate, and final hold time to achieve good separation of this compound from any impurities or matrix components. A slower ramp rate generally improves resolution.[6]

    • Flow Rate: Optimize the carrier gas flow rate to achieve the best peak efficiency.

  • Data Analysis: Identify the retention time and characteristic mass fragments of this compound from the full scan data.

  • Method Validation (for quantitative analysis): Once optimal parameters are established, perform a validation study to determine linearity, accuracy, precision, and limits of detection and quantification. For higher sensitivity, develop a SIM method using 3-4 of the most abundant and specific fragment ions.

Visualizations

Troubleshooting_Workflow cluster_start Start: Problem Identification cluster_injector Injector Troubleshooting cluster_column Column Troubleshooting cluster_ms Mass Spectrometer Troubleshooting cluster_end Resolution Start Poor GC-MS Result (e.g., Bad Peak Shape, Low Sensitivity) CheckLiner Inspect/Replace Liner (Use Deactivated Liner) Start->CheckLiner Active Sites? CheckSeptum Replace Septum Start->CheckSeptum Ghost Peaks? OptimizeTemp Optimize Inlet Temperature Start->OptimizeTemp Degradation? CheckColumn Clip Front of Column CheckLiner->CheckColumn End Problem Resolved CheckLiner->End Improved Peak Shape CheckSeptum->End No Ghost Peaks OptimizeTemp->End Improved Response OptimizeOven Optimize Oven Program (Slower Ramp Rate) CheckColumn->OptimizeOven CheckFlow Verify Carrier Gas Flow OptimizeOven->CheckFlow OptimizeOven->End Better Resolution CheckTune Check MS Tune Report CheckFlow->CheckTune CleanSource Clean Ion Source CheckTune->CleanSource Poor Sensitivity? CleanSource->End GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dilution, Derivatization) Injection GC Injection SamplePrep->Injection StandardPrep Standard Preparation StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Ionization, Fragmentation) Separation->Detection DataAcquisition Data Acquisition (Full Scan / SIM) Detection->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Library Search) DataAcquisition->DataAnalysis Reporting Reporting DataAnalysis->Reporting

References

Technical Support Center: Overcoming Low Abundance of Nezukol in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges associated with the low abundance of Nezukol in plant tissues. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its abundance in plants typically low?

A1: this compound is an isopimarane diterpenoid, a specialized metabolite found in certain plant species such as Isodon rubescens and Cryptomeria japonica.[1][2] Its low abundance is common for many specialized metabolites, which are often produced in small quantities and in response to specific developmental or environmental cues. The expression of the genes encoding the biosynthetic enzymes for this compound, specifically (+)-copalyl diphosphate synthase (IrTPS3) and this compound synthase (IrTPS2), is naturally low in the plant tissues where it has been identified.[3][4]

Q2: What are the primary strategies to increase the yield of this compound from plant sources?

A2: The primary strategies to enhance this compound yield can be broadly categorized into three main approaches:

  • Optimization of Cultivation and Extraction Conditions: This involves modifying environmental factors to stimulate the plant's natural production of this compound and ensuring the most efficient extraction of the compound from the plant matrix.

  • Elicitation: This technique involves the application of external stimuli (elicitors) to induce a defense response in the plant, which can lead to the upregulation of specialized metabolite biosynthesis, including diterpenoids like this compound.[5]

  • Metabolic Engineering: This advanced approach involves the genetic modification of the plant to enhance the biosynthetic pathway leading to this compound. This can include overexpressing the key enzymes involved in its production or downregulating competing metabolic pathways.[1]

Q3: Which analytical techniques are most suitable for the quantification of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and commonly used method for the quantification of volatile and semi-volatile compounds like this compound.[3][6][7] This technique allows for the separation, identification, and quantification of this compound in complex plant extracts. For less volatile diterpenoids, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be employed.[8]

Q4: Are there any known safety precautions when working with the solvents and reagents mentioned in the protocols?

A4: Yes, many of the organic solvents used in extraction protocols (e.g., hexane, ethyl acetate, methanol, chloroform) are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Elicitors like methyl jasmonate should also be handled with care, following the manufacturer's safety data sheet (SDS).

Troubleshooting Guides

Issue 1: Low this compound Yield After Solvent Extraction
Potential Cause Troubleshooting Step
Inappropriate Solvent Polarity This compound is a relatively non-polar diterpenoid. Ensure you are using a solvent system with appropriate polarity. A mixture of hexane and ethyl acetate (e.g., 85:15 v/v) is a good starting point. You can optimize the ratio to improve extraction efficiency.
Incomplete Cell Lysis The solvent needs to penetrate the plant tissue to extract this compound. Ensure the plant material is thoroughly dried and ground into a fine powder to maximize the surface area for extraction.[8]
Insufficient Extraction Time or Temperature Extraction is a time and temperature-dependent process. For maceration, allow for sufficient extraction time (e.g., overnight). For methods like Soxhlet or ultrasonic-assisted extraction, ensure the duration and temperature are optimized. However, be cautious of using excessively high temperatures that could degrade the compound.
Suboptimal Extraction Method For a low-abundance compound like this compound, a simple maceration might not be sufficient. Consider more exhaustive methods like Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve yield.
Issue 2: Poor Results from Elicitor Treatment
Potential Cause Troubleshooting Step
Incorrect Elicitor Concentration The effect of an elicitor is often concentration-dependent. A concentration that is too low may not induce a response, while a concentration that is too high can be toxic to the plant cells. Perform a dose-response experiment with a range of methyl jasmonate concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to determine the optimal concentration for your system.[9]
Inappropriate Timing of Elicitor Application The developmental stage of the plant or cell culture can influence its responsiveness to elicitors. Apply the elicitor at a stage of active growth and metabolism. For cell suspension cultures, this is typically during the exponential growth phase.
Insufficient Duration of Elicitation The induction of biosynthetic pathways takes time. Harvest the plant material at different time points after elicitation (e.g., 24h, 48h, 72h) to determine the peak of this compound accumulation.
Elicitor Degradation Prepare fresh elicitor solutions for each experiment, as some elicitors can degrade over time, especially when exposed to light or non-sterile conditions.
Issue 3: Challenges in Metabolic Engineering for this compound Production
Potential Cause Troubleshooting Step
Low Transformation Efficiency The genetic transformation of non-model plants like Isodon rubescens can be challenging.[10] Optimize your Agrobacterium-mediated transformation protocol by adjusting factors such as the Agrobacterium strain, co-cultivation time, and the composition of the regeneration medium.[11][12]
Gene Silencing The introduced genes (IrTPS2 and IrTPS3) may be silenced by the plant's defense mechanisms. Use strong constitutive promoters (e.g., CaMV 35S) to drive the expression of your genes of interest and consider including elements that can help to stabilize gene expression.
Limited Precursor Availability Overexpressing the final enzymes in a pathway (IrTPS2 and IrTPS3) may not lead to a significant increase in product if the supply of the precursor, geranylgeranyl diphosphate (GGPP), is limiting. Consider co-expressing a key enzyme from the upstream methylerythritol phosphate (MEP) pathway, such as a GGPP synthase, to increase the precursor pool.[1]
Metabolic Bottlenecks or Competing Pathways The metabolic flux might be diverted to other competing pathways. Analyze the metabolic profile of your transgenic plants to identify potential bottlenecks or side reactions. In some cases, it may be necessary to downregulate competing pathways using techniques like RNA interference (RNAi).[1]

Quantitative Data Summary

The available literature consistently reports a low abundance of this compound in its natural sources.[3][4] The following table summarizes potential strategies to enhance its production, with expected qualitative outcomes based on studies of similar diterpenoids.

Strategy Plant Material Expected Outcome on this compound Yield Reference for Similar Compounds
Optimized Solvent Extraction Isodon rubescens leavesModerate Increase
Methyl Jasmonate Elicitation Isodon rubescens cell cultureSignificant Increase[5][9]
Overexpression of IrTPS2 & IrTPS3 Transgenic Isodon rubescensHigh Increase[1]
Co-expression of IrTPS2, IrTPS3 & GGPP Synthase Transgenic Isodon rubescensVery High Increase[1]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Isodon rubescens Leaves

1. Sample Preparation: a. Harvest fresh leaves of Isodon rubescens. b. Freeze-dry the leaves to a constant weight. c. Grind the dried leaves into a fine powder using a mortar and pestle or a plant grinder.

2. Extraction: a. Weigh 1 g of the powdered leaf material into a flask. b. Add 20 mL of a hexane:ethyl acetate (85:15 v/v) solvent mixture. c. Perform ultrasound-assisted extraction for 30 minutes at 40°C. d. Filter the extract through Whatman No. 1 filter paper. e. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C until dryness. f. Re-dissolve the dried extract in 1 mL of hexane for GC-MS analysis.

3. GC-MS Quantification: a. GC-MS System: Agilent 7890B GC coupled with a 5977A MS detector or equivalent. b. Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Injector Temperature: 250°C. e. Oven Temperature Program: Start at 70°C, hold for 1 min, then ramp to 280°C at a rate of 10°C/min, and hold for 5 min. f. MSD Transfer Line Temperature: 280°C. g. Ion Source Temperature: 230°C. h. Mass Range: m/z 40-500. i. Quantification: Prepare a calibration curve using a pure this compound standard. Identify this compound in the sample by its retention time and mass spectrum (characteristic ion m/z 275).[3]

Protocol 2: Methyl Jasmonate Elicitation of Isodon rubescens Cell Suspension Culture

1. Preparation of Cell Suspension Culture: a. Initiate callus from sterile leaf explants of Isodon rubescens on Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 2,4-D and kinetin). b. Establish a cell suspension culture by transferring friable callus to liquid MS medium. c. Subculture the cells every 14 days.

2. Elicitation: a. Grow the cell suspension culture for 10 days to reach the exponential growth phase. b. Prepare a stock solution of methyl jasmonate (MeJA) in ethanol. c. Add MeJA to the cell culture to a final concentration of 100 µM.[13] Add an equivalent amount of ethanol to a control culture. d. Incubate the treated and control cultures for 48-72 hours under the same growth conditions.

3. Extraction and Analysis: a. Harvest the cells by filtration. b. Freeze-dry the cells and record the dry weight. c. Proceed with the extraction and GC-MS quantification as described in Protocol 1.

Protocol 3: Agrobacterium-mediated Transformation of Isodon rubescens

1. Vector Construction: a. Clone the full-length coding sequences of IrTPS2 and IrTPS3 into a binary vector (e.g., pCAMBIA) under the control of a strong constitutive promoter (e.g., CaMV 35S). b. Include a selectable marker gene (e.g., nptII for kanamycin resistance). c. Transform the resulting constructs into a suitable Agrobacterium tumefaciens strain (e.g., EHA105).[11]

2. Transformation: a. Prepare sterile leaf explants from young, healthy Isodon rubescens plants. b. Inoculate the explants with the Agrobacterium suspension for 30 minutes. c. Co-cultivate the explants on MS medium for 2-3 days in the dark. d. Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent (e.g., cefotaxime) to eliminate Agrobacterium.

3. Regeneration and Screening: a. Subculture the explants on fresh selection medium every 2-3 weeks until shoots regenerate. b. Root the regenerated shoots on a rooting medium. c. Acclimatize the rooted plantlets to soil. d. Confirm the presence of the transgenes in the putative transgenic plants by PCR and quantify the expression levels of IrTPS2 and IrTPS3 using RT-qPCR. e. Analyze the this compound content in the transgenic plants using the extraction and GC-MS protocol described above.

Visualizations

Nezukol_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP IrTPS3 This compound This compound CPP->this compound IrTPS2

Caption: Biosynthetic pathway of this compound from GGPP.

Experimental_Workflow_Enhancement cluster_Extraction Extraction & Quantification cluster_Enhancement Enhancement Strategies PlantMaterial Plant Material (e.g., Isodon rubescens) Extraction Solvent Extraction (Hexane:Ethyl Acetate) PlantMaterial->Extraction Quantification GC-MS Analysis Extraction->Quantification Elicitation Elicitation (Methyl Jasmonate) Elicitation->PlantMaterial MetabolicEngineering Metabolic Engineering (Overexpression of IrTPS2 & IrTPS3) MetabolicEngineering->PlantMaterial

Caption: Workflow for enhancing and quantifying this compound.

Troubleshooting_Logic Start Low this compound Yield CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckElicitation Review Elicitation Protocol Start->CheckElicitation CheckTransformation Review Transformation Protocol Start->CheckTransformation OptimizeSolvent Optimize Solvent CheckExtraction->OptimizeSolvent OptimizeTimeTemp Optimize Time/Temp CheckExtraction->OptimizeTimeTemp OptimizeElicitorConc Optimize Elicitor Conc. CheckElicitation->OptimizeElicitorConc OptimizeTiming Optimize Timing CheckElicitation->OptimizeTiming CheckVector Verify Vector Construct CheckTransformation->CheckVector OptimizeTransformation Optimize Transformation CheckTransformation->OptimizeTransformation Solution Improved this compound Yield OptimizeSolvent->Solution OptimizeTimeTemp->Solution OptimizeElicitorConc->Solution OptimizeTiming->Solution CheckVector->Solution OptimizeTransformation->Solution

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Nezukol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the natural biosynthetic pathway for Nezukol?

This compound is a naturally occurring oxygenated diterpene. Its biosynthesis in plants like Isodon rubescens begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP).[1][2] A pair of diterpene synthases (diTPSs) then catalyze a two-step process. First, a class II diTPS, such as IrTPS3, converts GGPP into (+)-copalyl diphosphate ((+)-CPP).[1][2][3] Subsequently, a class I diTPS, IrTPS2, facilitates the ionization of the diphosphate group from (+)-CPP, leading to the formation of a pimar-15-en-8-yl+ carbocation intermediate.[1][2][3] This carbocation is then neutralized by the capture of a water molecule at the C-8 position to yield this compound.[1][2][3]

Q2: What are the key enzymes involved in the biosynthesis of this compound?

The key enzymes are a pair of diterpene synthases (diTPSs):

  • Class II diTPS (e.g., IrTPS3): This enzyme is responsible for the initial cyclization of the linear precursor geranylgeranyl diphosphate (GGPP) into the bicyclic intermediate (+)-copalyl diphosphate ((+)-CPP).[1][2][3]

  • Class I diTPS (e.g., IrTPS2): This enzyme catalyzes the conversion of (+)-CPP into this compound through diphosphate ionization and subsequent water capture.[1][2][3]

Q3: Can the product outcome of the enzymatic synthesis be altered?

Yes, research has shown that the product outcome can be highly sensitive to the specific amino acid residues in the active site of the class I diTPS. For instance, in a related enzyme, IlKSL5, the substitution of a single amino acid (alanine 513 with isoleucine) completely changed the product from the hydroxylated this compound to isopimara-7,15-diene.[1] This highlights the potential for enzyme engineering to control the final product.

Q4: How is this compound typically purified from biological extracts?

Purification of this compound from plant extracts or enzymatic reactions generally involves a multi-step chromatographic process. A common approach involves initial extraction with a nonpolar solvent like hexane, followed by fractionation using silica gel column chromatography with a gradient of ethyl acetate in hexane.[2][3][4] For higher purity, fractions containing this compound can be further subjected to High-Performance Liquid Chromatography (HPLC), often using a C18 column with a mobile phase such as acetonitrile and water.[2][3] The purity of the final product is typically verified by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound in enzymatic synthesis 1. Inactive or improperly folded enzymes (diTPSs).2. Sub-optimal reaction conditions (pH, temperature, co-factors).3. Degradation of the precursor (GGPP or (+)-CPP).4. Inhibition of enzyme activity.1. Ensure enzymes are expressed and purified under conditions that maintain their activity. Confirm protein integrity via SDS-PAGE.2. Optimize reaction buffer pH and temperature. Ensure the presence of necessary divalent metal ion cofactors (e.g., Mg2+).3. Use freshly prepared precursors. Store them under appropriate conditions to prevent degradation.4. Check for potential inhibitors in the reaction mixture, including from the expression system or purification process.
Formation of unexpected side products 1. Promiscuous activity of the class I diTPS.2. Spontaneous rearrangement of the carbocation intermediate.3. Presence of contaminating enzymes in the reaction mixture.1. As seen with related enzymes, single amino acid changes can alter the product.[1] Sequence the enzyme to check for mutations. Consider site-directed mutagenesis to improve specificity.2. Adjust reaction conditions (e.g., temperature, pH) to favor the desired reaction pathway.3. Ensure high purity of the recombinant enzymes used in the assay.
Difficulty in purifying this compound from a complex mixture 1. Co-elution with other structurally similar diterpenoids (e.g., manoyl oxide, copalol).[2][3]2. Low abundance of this compound in the initial extract.[2][3]1. Optimize the gradient for silica gel chromatography to improve separation.[4] Employ a different stationary phase or solvent system for HPLC.[2][3]2. Increase the scale of the enzymatic reaction or extraction. Use a more sensitive detection method for tracking the product during fractionation.
Product degradation during workup or storage 1. This compound may be sensitive to acidic or basic conditions, or prolonged exposure to heat.[5][6]2. Oxidation or other degradation pathways upon exposure to air.1. Maintain neutral pH during extraction and purification. Avoid excessive heat; use a rotovap at low temperatures for solvent removal.[5]2. Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the co-expression of diTPSs in a host system like E. coli or transient expression in Nicotiana benthamiana.

  • Enzyme Preparation:

    • Express the class II diTPS (e.g., IrTPS3) and the class I diTPS (e.g., IrTPS2) in a suitable expression system.

    • Purify the enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 10% glycerol, 5 mM DTT).

    • Add the purified enzymes (e.g., 5-10 µM of each diTPS).

    • Initiate the reaction by adding the precursor, geranylgeranyl diphosphate (GGPP), to a final concentration of ~50 µM.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified duration (e.g., 2-12 hours).

  • Product Extraction:

    • Stop the reaction by adding a volume of a nonpolar solvent (e.g., hexane or ethyl acetate).

    • Vortex vigorously to extract the diterpene products.

    • Separate the organic phase, dry it (e.g., over anhydrous Na2SO4), and concentrate it for analysis.

Protocol 2: Purification of this compound from Plant Tissue

This protocol is based on the extraction and purification from Isodon rubescens leaf tissue.[2][3]

  • Extraction:

    • Homogenize fresh or dried leaf tissue in hexane.

    • Filter the extract to remove solid plant material.

    • Concentrate the hexane extract under reduced pressure.

  • Silica Gel Chromatography:

    • Load the concentrated extract onto a silica gel column.

    • Elute the column with a stepwise gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and increasing the ethyl acetate concentration in steps of 10-20%).[4]

    • Collect fractions and analyze them by GC-MS to identify those containing this compound. This compound has been reported to elute in a 20:80 (v/v) ethyl acetate/hexane fraction.[2][3]

  • HPLC Purification:

    • Pool the this compound-containing fractions and concentrate them.

    • Inject the concentrated sample into an HPLC system equipped with a C18 column (e.g., Agilent RRHD Eclipse Plus C18, 2.1 x 50 mm).[2][3]

    • Elute with a gradient of acetonitrile in water at a flow rate of approximately 1 mL/min.[2][3]

    • Collect the peak corresponding to this compound.

  • Analysis and Verification:

    • Verify the purity of the collected fraction by GC-MS.

    • Confirm the structure of the purified compound as this compound using NMR spectroscopy.[2][3]

Data Presentation

Table 1: Chromatographic Conditions for this compound Purification

Chromatography Step Stationary Phase Mobile Phase/Eluent Reference
Fractionation Silica GelEthyl acetate/hexane gradient[2][3][4]
High-Purity Separation C18 Reverse PhaseAcetonitrile/water gradient[2][3]

Visualizations

Nezukol_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP IrTPS3 (Class II diTPS) Carbocation pimar-15-en-8-yl+ Carbocation CPP->Carbocation IrTPS2 (Class I diTPS) - OPP This compound This compound Carbocation->this compound Water H₂O Water->this compound + H₂O Nezukol_Purification_Workflow Start Plant Extract or Enzymatic Reaction Mixture Extraction Hexane Extraction Start->Extraction Silica Silica Gel Chromatography (EtOAc/Hexane Gradient) Extraction->Silica GCMS_check1 GC-MS Analysis of Fractions Silica->GCMS_check1 HPLC HPLC Purification (C18, ACN/H₂O) GCMS_check1->HPLC This compound Fractions Final_Analysis Purity & Structural Verification (GC-MS, NMR) HPLC->Final_Analysis

References

minimizing degradation of Nezukol during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Nezukol Technical Support Center

Disclaimer: this compound is a fictional compound. The following information is provided for illustrative purposes to demonstrate the creation of a technical support guide according to the specified requirements.

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

This compound is highly susceptible to photodegradation and is also sensitive to pH extremes and oxidation. The primary cause of degradation is exposure to ambient light, particularly wavelengths in the UV spectrum. Its stability is optimal in slightly acidic conditions (pH 5.5-6.5) and at reduced temperatures.

Q2: My this compound solution has changed from colorless to a faint yellow. What does this indicate?

A color change to faint yellow is a common indicator of this compound oxidation. This can be triggered by prolonged exposure to air, the presence of metal ions, or storage in containers that are not airtight. Oxidized this compound exhibits significantly reduced biological activity.

Q3: I am observing lower-than-expected efficacy in my cell-based assays. Could this be related to this compound degradation?

Yes, this is a strong possibility. A loss of potency is a direct consequence of this compound degradation. We recommend preparing fresh solutions for each experiment and reviewing your handling and storage protocols to ensure they align with our recommendations for minimizing light and air exposure.

Q4: What are the ideal short-term and long-term storage conditions for this compound?

  • Long-Term Storage (Solid): Store this compound powder at -20°C in an amber glass vial, purged with an inert gas like argon or nitrogen.

  • Short-Term Storage (Solution): Aliquoted solutions in a suitable buffer (see pH stability data) can be stored at -80°C for up to one month. Protect from light by wrapping vials in aluminum foil. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Results Between Experiments

If you are observing high variability in your results, it is often linked to inconsistent this compound activity due to degradation.

  • Possible Cause: Inconsistent preparation and handling of this compound stock solutions.

  • Solution:

    • Always prepare this compound solution fresh for each experiment.

    • Use a degassed, light-protected buffer.

    • Ensure complete solubilization using a vortex mixer in a dark room or under red light conditions.

    • Use low-retention polypropylene tubes for aliquoting to prevent adsorption to container walls.

Troubleshooting Degradation Workflow

The following diagram outlines a logical workflow for troubleshooting suspected this compound degradation.

G start Start: Inconsistent or Poor Experimental Results check_solution Check this compound Solution: Is there a color change (e.g., to yellow)? start->check_solution check_prep Review Preparation Protocol: Was the solution prepared fresh under low-light conditions? check_solution->check_prep No outcome_oxidized Likely Cause: Oxidation check_solution->outcome_oxidized Yes check_storage Review Storage Protocol: Is solid this compound stored at -20°C? Are aliquots at -80°C and protected from light? check_prep->check_storage Yes outcome_photo Likely Cause: Photodegradation check_prep->outcome_photo No check_assay Review Assay Conditions: Is the assay buffer pH between 5.5 and 6.5? Are plates protected from light? check_storage->check_assay Yes outcome_storage Likely Cause: Improper Storage check_storage->outcome_storage No outcome_ph Likely Cause: Unstable pH check_assay->outcome_ph No end Re-run Experiment check_assay->end Yes solution_fresh Action: Prepare fresh solution, purge with inert gas. outcome_oxidized->solution_fresh revise_prep Action: Revise protocol to use dark room/red light. outcome_photo->revise_prep revise_storage Action: Adhere to recommended storage temperatures and light protection. outcome_storage->revise_storage revise_assay Action: Adjust buffer pH and use amber plates or cover with foil during incubation. outcome_ph->revise_assay solution_fresh->end revise_prep->end revise_storage->end revise_assay->end

Caption: A troubleshooting workflow for identifying the cause of this compound degradation.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: pH Stability of this compound in Solution (Data based on a 24-hour incubation at 25°C in the dark)

pH of Buffer% Remaining Activity
4.085%
5.598%
6.599%
7.470%
8.545%

Table 2: Photostability of this compound in Solution (pH 6.5) (Data based on a 1-hour exposure at 25°C)

Light Condition% Remaining Activity
Dark (Control)99%
Ambient Lab Light60%
Direct Sunlight<10%

Table 3: Thermal Stability of this compound in Solution (pH 6.5, Dark) (Data based on a 72-hour incubation)

Temperature% Remaining Activity
4°C95%
25°C (Room Temp)80%
37°C55%

Experimental Protocols

Protocol: Preparation of this compound Stock Solution (10 mM)

This protocol is designed to minimize degradation during solution preparation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • 1.5 mL amber microcentrifuge tubes

  • Argon or Nitrogen gas source

  • Calibrated micropipettes

Procedure:

  • Pre-Experiment Setup: Perform all steps in a dark room or under a red photographic safelight.

  • Weighing: Weigh the required amount of this compound powder on an analytical balance. Perform this step quickly to minimize exposure to air and light.

  • Solubilization: a. Transfer the powder to an amber microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Immediately cap the tube and vortex for 60 seconds or until the powder is fully dissolved.

  • Inert Gas Purge: a. Briefly uncap the tube and gently flush the headspace with argon or nitrogen gas for 5-10 seconds. b. Immediately recap the tube tightly.

  • Aliquoting and Storage: a. Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes. b. Purge the headspace of each aliquot tube with inert gas before sealing. c. Label the aliquots and store them at -80°C.

Experimental Workflow: Cell-Based Assay

This diagram illustrates the key steps for using this compound in a typical cell-based assay while minimizing degradation.

G cluster_prep Preparation (Low Light) cluster_assay Assay Execution thaw Thaw one aliquot of 10 mM this compound stock at RT dilute Prepare working dilutions in pre-warmed, degassed assay medium (pH 6.5) thaw->dilute treat Add this compound dilutions to cells in 96-well plate dilute->treat incubate Incubate for required duration. (Protect plate from light using foil or an opaque lid) treat->incubate read Read plate on a plate reader incubate->read end Analyze Data read->end start Start start->thaw

Caption: A workflow for a cell-based assay using this compound, highlighting key handling steps.

Hypothetical Signaling Pathway

This compound is a potent inhibitor of the fictional kinase, Degradase-1 (DG-1), which is a key negative regulator of the Pro-Survival Pathway (PSP).

G This compound This compound DG1 Degradase-1 (DG-1) This compound->DG1 Inhibits PSP_Kinase PSP Kinase DG1->PSP_Kinase Inhibits Survival_Factors Cell Survival and Proliferation PSP_Kinase->Survival_Factors Promotes

Navigating Nezukol Analysis: A Guide to Resolving Co-eluting Peaks in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nezukol analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common chromatographic challenges, specifically the issue of co-eluting peaks. Below, you will find a series of frequently asked questions and detailed troubleshooting guides to help you achieve optimal separation and accurate quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting peaks in chromatography?

Co-eluting peaks occur when two or more different compounds elute from the chromatography column at the same or very similar retention times, resulting in overlapping or unresolved peaks in the chromatogram.[1][2] This can lead to inaccurate quantification and misidentification of the compounds of interest, such as this compound and any accompanying impurities or metabolites.

Q2: How can I identify if I have co-eluting peaks in my this compound analysis?

Identifying co-elution can be challenging, especially if the peaks completely overlap. Here are a few indicators:

  • Asymmetrical peak shapes: Look for peaks with shoulders, tailing, or fronting, which can suggest the presence of a hidden peak.[1][2]

  • Broader than expected peaks: If a peak is significantly wider than other peaks in the chromatogram under the same conditions, it may be a composite of multiple peaks.

  • Inconsistent peak purity analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), performing a peak purity analysis across the peak can reveal spectral differences, indicating the presence of more than one compound.[1]

Q3: What are the primary factors that influence peak resolution in HPLC?

Peak resolution in High-Performance Liquid Chromatography (HPLC) is primarily governed by three factors, as described by the resolution equation:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often associated with smaller particle size columns and optimized flow rates, leads to sharper peaks and better resolution.[3][4]

  • Selectivity (α): This is the most critical factor and represents the ability of the chromatographic system to differentiate between two analytes.[5] It is influenced by the mobile phase composition and the stationary phase chemistry.

  • Retention Factor (k'): Also known as the capacity factor, this is a measure of how long an analyte is retained on the column. Optimizing retention can provide more time for separation to occur.[1][3]

Troubleshooting Guide: Resolving Co-eluting Peaks with this compound

If you are experiencing co-elution with your this compound peak, follow this systematic troubleshooting guide. It is recommended to change only one parameter at a time to clearly assess its impact on the separation.[6]

Step 1: Modify the Mobile Phase Composition

Adjusting the mobile phase is often the first and most effective step in improving peak resolution.

1.1. Alter the Organic Solvent Ratio (Isocratic Elution):

  • Issue: this compound peak is co-eluting with a closely related impurity.

  • Solution: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of the analytes.[3][4] This increased interaction with the stationary phase can often improve the separation between closely eluting peaks.

  • Experimental Protocol:

    • Prepare a series of mobile phases with incrementally lower organic solvent concentrations (e.g., decrease from 50% to 45%, then to 40%).

    • Equilibrate the column with each new mobile phase for at least 10 column volumes.

    • Inject your this compound sample and observe the effect on resolution.

1.2. Change the Organic Solvent Type:

  • Issue: Adjusting the solvent ratio does not resolve the co-elution.

  • Solution: Different organic solvents can alter the selectivity of the separation. If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different properties and can interact differently with the analytes and the stationary phase.

  • Experimental Protocol:

    • Prepare a mobile phase with the same solvent strength but using a different organic modifier (e.g., replace 50% acetonitrile with an equivalent strength of methanol).

    • Equilibrate the column thoroughly.

    • Inject the sample and evaluate the change in selectivity.

1.3. Adjust the Mobile Phase pH:

  • Issue: this compound or the co-eluting compound is ionizable.

  • Solution: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[3][7] By adjusting the pH, you can change the ionization state of the analytes, which in turn alters their interaction with the stationary phase. For reproducible results, it is crucial to operate at a pH at least one unit away from the pKa of the analytes and to use a suitable buffer.

  • Experimental Protocol:

    • Determine the pKa of this compound and the suspected impurity if known.

    • Prepare buffered mobile phases at different pH values (e.g., incrementing by 0.5 pH units).

    • Ensure the chosen pH is within the stable range for your column.

    • Equilibrate the system and inject the sample to observe the effect on resolution.

Step 2: Change the Stationary Phase (Column)

If mobile phase modifications are insufficient, changing the column chemistry can provide a significant change in selectivity.[4][5]

  • Issue: Co-elution persists after extensive mobile phase optimization.

  • Solution: The choice of stationary phase has a powerful effect on selectivity.[5] If you are using a standard C18 column, consider switching to a different type of stationary phase.

    • Phenyl-Hexyl: Offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.[5]

    • Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity for polar compounds.[3]

    • Pentafluorophenyl (PFP): Provides unique selectivity for halogenated compounds and aromatic isomers.[5]

  • Experimental Protocol:

    • Select a column with a different stationary phase chemistry.

    • Install the new column and equilibrate it with your initial mobile phase conditions.

    • Inject the this compound sample and compare the chromatogram to that obtained with the previous column.

Step 3: Optimize Flow Rate and Temperature

While generally having a smaller impact on selectivity than mobile and stationary phases, flow rate and temperature can be fine-tuned to improve resolution.

3.1. Adjust the Flow Rate:

  • Issue: Peaks are still not baseline resolved.

  • Solution: Lowering the flow rate can increase efficiency and resolution by allowing more time for the analytes to interact with the stationary phase.[6][8] However, this will also increase the analysis time.

  • Experimental Protocol:

    • Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).

    • Monitor the resolution and backpressure.

3.2. Modify the Column Temperature:

  • Issue: Poor peak shape or insufficient resolution.

  • Solution: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[8] It can also sometimes alter selectivity.[6]

  • Experimental Protocol:

    • Increase the column temperature in increments of 5 °C.

    • Ensure the temperature does not exceed the stability limits of the column or this compound.

    • Allow the system to stabilize at the new temperature before injecting the sample.

Summary of Troubleshooting Strategies

The following table summarizes the effect of various parameter adjustments on peak resolution when dealing with co-eluting peaks in the analysis of this compound.

ParameterModificationExpected Effect on ResolutionPotential Drawbacks
Mobile Phase Decrease % Organic SolventIncreases retention and often improves resolution.[3]Longer analysis time.
Change Organic Solvent TypeCan significantly alter selectivity and resolve co-eluting peaks.[4]May require re-optimization of other parameters.
Adjust pHChanges ionization and retention of ionizable compounds, affecting selectivity.[3][7]Can affect peak shape; column stability is pH-dependent.
Stationary Phase Change Column Chemistry (e.g., C18 to Phenyl)Powerful tool to change selectivity and resolve persistent co-elution.[3][5]Requires purchasing a new column.
Decrease Particle SizeIncreases efficiency, leading to sharper peaks and better resolution.[3][4]Higher backpressure; may require a UHPLC system.
Flow Rate Decrease Flow RateCan improve resolution by increasing interaction time with the stationary phase.[6][8]Increased analysis time.
Temperature Increase TemperatureCan improve efficiency and peak shape by reducing mobile phase viscosity.[8]Potential for analyte degradation; may alter selectivity.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks during the analysis of this compound.

TroubleshootingWorkflow start Start: Co-eluting Peaks Observed with this compound mobile_phase Step 1: Modify Mobile Phase start->mobile_phase adjust_organic Adjust Organic Solvent Ratio mobile_phase->adjust_organic Isocratic? change_solvent Change Organic Solvent Type adjust_organic->change_solvent No Resolution? end_resolved Resolution Achieved adjust_organic->end_resolved Resolved adjust_ph Adjust pH change_solvent->adjust_ph No Resolution? change_solvent->end_resolved Resolved stationary_phase Step 2: Change Stationary Phase adjust_ph->stationary_phase No Resolution? adjust_ph->end_resolved Resolved change_column Select Column with Different Chemistry stationary_phase->change_column optimize_conditions Step 3: Optimize Flow Rate & Temperature change_column->optimize_conditions Still Co-eluting? change_column->end_resolved Resolved adjust_flow Adjust Flow Rate optimize_conditions->adjust_flow adjust_temp Adjust Temperature adjust_flow->adjust_temp Minor Improvement Needed? adjust_flow->end_resolved Resolved adjust_temp->end_resolved Resolved end_unresolved Consult Senior Scientist or Technical Support adjust_temp->end_unresolved Unresolved

A systematic workflow for resolving co-eluting peaks in this compound analysis.

References

improving the solubility of Nezukol for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Nezukol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO is precipitating when I dilute it into my aqueous assay medium. What is happening?

This is a common phenomenon known as "precipitation upon dilution." It occurs because this compound is significantly more soluble in an organic solvent like DMSO than in the aqueous buffer of your assay medium. When the DMSO concentration is lowered by dilution, the solubility of this compound decreases, causing it to precipitate out of the solution.

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

Yes, inconsistent results are a strong indicator of solubility problems.[1] If this compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the intended nominal concentration, leading to unreliable and non-reproducible data.[1] It is crucial to visually inspect your solutions for any signs of precipitation, such as cloudiness or visible particles, before and during your experiment.[1]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

  • Kinetic solubility is measured by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer, followed by a short incubation period. It reflects the apparent solubility under conditions frequently used in high-throughput screening.[2][3]

  • Thermodynamic solubility is the true equilibrium solubility, determined by incubating an excess of the solid compound in a buffer for an extended period (e.g., 24-48 hours) to reach equilibrium.[2][3]

For most initial in vitro assays, kinetic solubility is more relevant as it mimics the experimental conditions. However, if a compound precipitates over the course of a longer experiment, its thermodynamic solubility becomes a more critical parameter.

Q4: What is a good target solubility for a drug discovery compound like this compound?

A generally accepted goal for the aqueous solubility of a drug discovery compound is greater than 60 µg/mL.[2][3] However, the required solubility will ultimately depend on the potency of the compound and the specific requirements of the assay.

Troubleshooting Guides

Issue: this compound Precipitation Upon Dilution into Aqueous Media

This guide provides a systematic approach to resolving this compound precipitation during experimental setup.

Step 1: Initial Assessment & Optimization of Solvent Concentration

  • Visual Inspection: Always visually check for precipitation (cloudiness, particles) after diluting the this compound stock into your assay medium.

  • Optimize DMSO Concentration: Minimize the final DMSO concentration in your assay. While a small amount is often necessary, high concentrations can be toxic to cells. Aim for a final DMSO concentration below 1%, and ideally below 0.5%.[1]

Step 2: Employing Solubility Enhancement Techniques

If precipitation persists at a low DMSO concentration, consider the following strategies. It is recommended to test these empirically to find the optimal conditions for your specific assay.

  • Co-solvent Systems: Instead of relying solely on DMSO, use a mixture of solvents. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1] Experiment with different ratios of DMSO and a co-solvent.

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[1] Determine the pKa of this compound. If it is a weak acid, increasing the pH of the medium may improve solubility. Conversely, if it is a weak base, decreasing the pH might be beneficial.[1]

  • Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-127 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[1] It is critical to use surfactants at concentrations above their critical micelle concentration (CMC) and to confirm they do not interfere with the assay or exhibit cytotoxicity at the working concentration.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.[1] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[1]

Data Presentation: Improving this compound Solubility

The following tables summarize fictional, yet representative, data on the improvement of this compound's kinetic solubility using various enhancement techniques in a phosphate-buffered saline (PBS) solution at pH 7.4.

Table 1: Effect of Co-solvents on this compound Solubility

Formulation (Final Concentration)This compound Solubility (µg/mL)Fold Increase
0.5% DMSO (Control)5-
0.5% DMSO + 1% Ethanol153
0.5% DMSO + 1% PEG 400255
0.5% DMSO + 2% PEG 400408

Table 2: Effect of pH on this compound Solubility (assuming this compound is a weak acid)

BufferpHThis compound Solubility (µg/mL)
Citrate Buffer5.02
Phosphate Buffer7.45
Carbonate Buffer9.050

Table 3: Effect of Surfactants and Cyclodextrins on this compound Solubility

Excipient (Final Concentration)This compound Solubility (µg/mL)Fold Increase
0.5% DMSO (Control)5-
0.01% Tween 80306
1% HP-β-CD6513
2% HP-β-CD11022

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This protocol describes a high-throughput method to assess the kinetic solubility of this compound.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to obtain a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear 96-well plate pre-filled with the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the light scattering of the solutions at a specific wavelength (e.g., 620 nm) using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Protocol 2: Solubility Enhancement using a Co-solvent System
  • Prepare Co-solvent Stock: Prepare a 10 mM stock solution of this compound in a pre-mixed co-solvent system (e.g., 1:1 DMSO:PEG 400).

  • Dilution in Assay Medium: Add the co-solvent stock solution to your aqueous assay medium to achieve the desired final concentration of this compound, ensuring the final co-solvent concentration is compatible with your assay (e.g., ≤1% total solvent).

  • Equilibration: Gently mix and allow the solution to equilibrate for at least 30 minutes before adding to cells or initiating the assay.

  • Visual Confirmation: Visually inspect for any signs of precipitation before use.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility A Start: this compound Precipitation Observed B Is final DMSO concentration > 1%? A->B C Reduce final DMSO concentration to < 0.5% B->C Yes D Does precipitation persist? B->D No C->D E Problem Solved D->E No F Proceed to Solubility Enhancement Techniques D->F Yes

Caption: A troubleshooting workflow for addressing this compound precipitation.

G cluster_1 Selection of Solubility Enhancement Method Start Need to Improve this compound Solubility Ionizable Is this compound ionizable? Start->Ionizable AdjustpH Adjust pH of Medium Ionizable->AdjustpH Yes CoSolvent Use Co-solvent System (e.g., PEG 400) Ionizable->CoSolvent No Test Test in Assay for Compatibility & Efficacy AdjustpH->Test Surfactant Use Surfactants (e.g., Tween 80) CoSolvent->Surfactant Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin Cyclodextrin->Test

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Addressing Variability in Nezukol Content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Nezukol content between plant samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound content in plant samples.

Issue Potential Cause Recommended Solution
Low or No Detectable this compound 1. Plant Material: Incorrect species, low-producing chemotype, or inappropriate plant part used. This compound is a specialized metabolite and its presence can be highly specific.[1] 2. Harvesting Time: Plant material was harvested at a developmental stage with low this compound accumulation. 3. Post-Harvest Handling: Improper drying or storage leading to degradation of this compound.[2] 4. Extraction Inefficiency: The solvent system or extraction method is not optimal for this compound. 5. Analytical Sensitivity: The concentration of this compound is below the limit of detection (LOD) of the analytical instrument.1. Verify Plant Material: Confirm the plant species and part using botanical and/or genetic identification methods. Analyze a reference sample if available. 2. Optimize Harvest Time: Conduct a time-course study to determine the optimal developmental stage for this compound content. 3. Proper Post-Harvest Handling: Freeze-drying has been shown to be effective for preserving bioactive compounds in Isodon rubescens.[2] If freeze-drying is not possible, shade-dry the plant material to preserve volatile compounds.[3] Store dried material in a cool, dark, and dry place. 4. Optimize Extraction: Use a non-polar solvent like hexane, which has been successfully used for this compound extraction.[4][5] Consider optimizing extraction parameters such as time, temperature, and particle size. 5. Enhance Analytical Sensitivity: Concentrate the extract before analysis. Use a sensitive analytical technique such as GC-MS in Selected Ion Monitoring (SIM) mode.
High Variability in this compound Content Between Replicates 1. Inhomogeneous Sample: The powdered plant material is not uniformly mixed. 2. Inconsistent Extraction: Variations in extraction time, temperature, or solvent-to-sample ratio between replicates. 3. Analytical Inconsistency: Inconsistent injection volumes or instrument performance.1. Homogenize Sample: Thoroughly mix the powdered plant material before taking subsamples for extraction. 2. Standardize Extraction Protocol: Strictly adhere to the validated extraction protocol for all samples. Use a shaker or sonicator for consistent agitation. 3. Ensure Analytical Precision: Use an autosampler for consistent injection volumes. Run a system suitability test before each analytical batch to ensure consistent instrument performance.
Poor Chromatographic Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting a sample that is too concentrated. 2. Active Sites: Presence of active sites in the injector liner or on the column that interact with this compound. 3. Inappropriate GC Parameters: Incorrect oven temperature program or carrier gas flow rate.1. Dilute Sample: Dilute the sample and re-inject. 2. Use Inert Components: Use a deactivated injector liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions. 3. Optimize GC Method: Develop a temperature program that ensures good peak shape. Optimize the carrier gas flow rate for optimal resolution and efficiency.
Co-elution of this compound with Other Compounds 1. Complex Sample Matrix: The plant extract contains numerous compounds with similar chemical properties to this compound. 2. Insufficient Chromatographic Resolution: The GC method is not optimized for separating this compound from interfering compounds.1. Sample Cleanup: Use a fractionation step, such as silica gel chromatography with an ethyl acetate/hexane gradient, to separate this compound from interfering compounds before GC-MS analysis.[4][5] 2. Optimize GC Method: Use a longer GC column or a column with a different stationary phase to improve resolution. Adjust the temperature program to enhance separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to variability in this compound content in plants?

A1: The variability in this compound content, like other plant secondary metabolites, is influenced by a combination of genetic and environmental factors.[4]

  • Genetic Factors: The genetic makeup of a plant determines its inherent capacity to produce specific secondary metabolites like this compound. Different species, or even different genetic variants (chemotypes) within the same species, can exhibit significant variations in their chemical profiles.[4]

  • Environmental Conditions:

    • Light: Light intensity and duration can affect the synthesis of secondary metabolites.

    • Temperature: Temperature fluctuations can influence enzyme activity and, consequently, the production of compounds like this compound.

    • Soil Nutrients and Water Availability: The availability of essential nutrients and water stress can impact a plant's metabolic pathways, including those responsible for secondary metabolite production.

  • Developmental Stage and Plant Part: The concentration of this compound can vary significantly depending on the age of the plant and the specific part being analyzed (e.g., leaves, stems, roots). For Isodon rubescens, this compound has been detected in the leaves.[4][5]

  • Biotic and Abiotic Stress: Interactions with herbivores, pathogens, and various environmental stressors can induce the production of secondary metabolites as a defense mechanism.

Q2: How can I minimize variability in this compound content for my experiments?

A2: To minimize variability, it is crucial to standardize your experimental procedures from sample collection to analysis.

  • Standardize Plant Material: Use plants from the same genetic stock, grown under controlled environmental conditions.

  • Consistent Harvesting: Harvest plants at the same developmental stage and time of day.

  • Uniform Post-Harvest Processing: Apply a consistent drying and storage protocol to all samples.

  • Validated Protocols: Use a validated and standardized protocol for extraction and analysis.

Q3: What is a reliable method for extracting and quantifying this compound?

A3: A reliable method involves solvent extraction followed by chromatographic analysis.

  • Extraction: Extraction with a non-polar solvent such as hexane is effective for the diterpene this compound.[4][5] This can be followed by a fractionation step using silica gel chromatography to purify the extract.[4][5]

  • Quantification: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for quantifying this compound.[4][5] For accurate quantification, it is recommended to use a validated GC-MS method with an internal standard.

Data Presentation

Table 1: Factors Influencing Secondary Metabolite Content in Plants

FactorInfluence on Secondary Metabolite ContentReference
Genetics Determines the biosynthetic potential for producing specific compounds.[4]
Light Can increase the production of certain compounds like flavonoids.[4]
Temperature Affects metabolic activity and can alter the concentration of secondary metabolites.[5]
Nutrient Availability Nutrient stress can enhance the concentration of some secondary metabolites.[4]
Water Availability Drought stress can lead to the accumulation of certain secondary metabolites.[5]
Plant Development The concentration of secondary metabolites can vary with the age and developmental stage of the plant.
Biotic Stress Herbivory and pathogen attacks can induce the production of defense-related secondary metabolites.[4]

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Isodon rubescens Leaves

This protocol is based on the methodology described by Pelot et al. (2017).[4][5]

1. Sample Preparation:

  • Harvest fresh, healthy leaves from Isodon rubescens.
  • Freeze-dry the leaves to preserve the chemical integrity of the metabolites.[2]
  • Grind the dried leaves into a fine powder using a grinder.

2. Hexane Extraction:

  • Weigh approximately 10 g of the dried leaf powder.
  • In a flask, add the powdered leaf material and 100 mL of n-hexane.
  • Agitate the mixture on a shaker at room temperature for 24 hours.
  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
  • Concentrate the filtrate using a rotary evaporator at 40°C until the solvent is completely removed.

3. Silica Gel Fractionation:

  • Prepare a silica gel column.
  • Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the column.
  • Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate.
  • Based on previous studies, this compound is expected to elute in fractions with a low to medium polarity, such as a 20:80 (v/v) ethyl acetate/hexane mixture.[4][5]
  • Collect the fractions and concentrate them using a rotary evaporator.

Protocol 2: Quantification of this compound by GC-MS

1. Sample Preparation for GC-MS:

  • Dissolve the dried fraction suspected to contain this compound in a known volume of GC-grade hexane or ethyl acetate.
  • If necessary, dilute the sample to fall within the linear range of the calibration curve.
  • Add an appropriate internal standard (e.g., a commercially available diterpene not present in the sample) at a known concentration.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 min.
  • Ramp to 200°C at 10°C/min.
  • Ramp to 300°C at 20°C/min, hold for 5 min.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Mode: Full scan (m/z 40-550) for initial identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions can be monitored for enhanced sensitivity and specificity.

3. Quantification:

  • Prepare a calibration curve using a purified this compound standard.
  • Calculate the concentration of this compound in the sample based on the peak area ratio of this compound to the internal standard and the calibration curve.

Mandatory Visualization

Factors_Influencing_Nezukol_Variability cluster_factors Influencing Factors cluster_plant Plant System Genetics Genetic Factors (Species, Chemotype) Biosynthesis This compound Biosynthesis Pathway Genetics->Biosynthesis Environment Environmental Factors (Light, Temp, Water, Nutrients) Environment->Biosynthesis Development Plant Development (Age, Plant Part) Development->Biosynthesis Stress Biotic/Abiotic Stress (Pests, Pathogens, Wounding) Stress->Biosynthesis Accumulation This compound Accumulation Biosynthesis->Accumulation Variability Variability in This compound Content Accumulation->Variability

Caption: Factors contributing to the variability of this compound content in plant samples.

Nezukol_Analysis_Workflow start Start: Plant Sample Collection prep Sample Preparation (Drying, Grinding) start->prep Standardize extraction Hexane Extraction prep->extraction Homogenize fractionation Silica Gel Fractionation (Ethyl Acetate/Hexane Gradient) extraction->fractionation Concentrate gcms_prep Sample Preparation for GC-MS (Dilution, Internal Standard) fractionation->gcms_prep Isolate Fractions gcms_analysis GC-MS Analysis (Full Scan / SIM) gcms_prep->gcms_analysis Inject data_analysis Data Analysis (Quantification, Statistical Analysis) gcms_analysis->data_analysis Acquire Data end End: Report this compound Content data_analysis->end Validate

Caption: Experimental workflow for the analysis of this compound content in plant samples.

References

Technical Support Center: Optimization of Enzymatic Nezukol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Nezukol. Our aim is to address specific experimental challenges to help you optimize your synthesis pipeline.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for this compound biosynthesis?

A1: this compound is a hydroxylated tricyclic diterpene. Its enzymatic synthesis is a two-step process. First, the class II diterpene synthase, (+)-copalyl diphosphate synthase (IrTPS3), converts the ubiquitous precursor geranylgeranyl diphosphate (GGPP) into (+)-copalyl diphosphate ((+)-CPP). Subsequently, the class I diterpene synthase, this compound synthase (IrTPS2), catalyzes the conversion of (+)-CPP into this compound through a cyclization reaction that is quenched by water.

Q2: Which host organism is recommended for recombinant expression of this compound synthesis enzymes?

A2: Escherichia coli is a commonly used and well-characterized host for the production of terpenoids. It is amenable to genetic engineering for optimizing precursor supply pathways, such as the native methylerythritol phosphate (MEP) pathway or a heterologous mevalonate (MEV) pathway, to increase the yield of diterpenes like this compound.[1][2]

Q3: What are the critical cofactors for the enzymes involved in this compound synthesis?

A3: Diterpene synthases are typically dependent on divalent metal ions for their activity. For class I terpene synthases like IrTPS2, magnesium ions (Mg²⁺) are crucial for the ionization of the diphosphate group of the substrate.

Troubleshooting Guide

Low or No this compound Yield

Problem: After performing the enzymatic synthesis reaction, GC-MS analysis shows very low or no peak corresponding to this compound.

Potential Cause Troubleshooting Steps
Inactive Enzymes (IrTPS3 or IrTPS2) 1. Verify Protein Expression and Integrity: Run an SDS-PAGE gel of your purified enzymes to confirm their correct size and purity.
2. Confirm Enzyme Activity: Perform an activity assay with a known substrate if available. For IrTPS3, you can assay for the production of (+)-CPP from GGPP. For IrTPS2, you can use a commercially available (+)-CPP standard.
3. Optimize Protein Expression Conditions: If protein expression is low or results in inclusion bodies, try expressing at a lower temperature (e.g., 16-20°C) and with a lower concentration of the inducer (e.g., IPTG).[2]
4. Ensure Proper Enzyme Storage: Store purified enzymes in a suitable buffer containing a cryoprotectant like glycerol at -80°C to maintain activity.
Insufficient Precursor Supply (GGPP and (+)-CPP) 1. Enhance Endogenous Precursor Pathway: In E. coli, overexpress key genes of the MEP pathway, such as dxs, dxr, and idi, to increase the pool of GGPP.[1]
2. Introduce a Heterologous Pathway: Engineer the host strain to express the mevalonate (MEV) pathway, which can lead to significantly higher yields of diterpene precursors.[1][2]
3. Optimize Precursor Concentrations: If providing substrates in vitro, ensure that the concentrations of GGPP and (+)-CPP are not limiting. Be aware that very high concentrations of GGPP can sometimes lead to substrate inhibition of class II diterpene synthases.
Suboptimal Reaction Conditions 1. Verify and Optimize pH: Most terpene synthases have a slightly alkaline optimal pH. Empirically test a pH range from 7.0 to 9.0 to find the optimum for IrTPS2 and IrTPS3.[3][4][5]
2. Determine Optimal Temperature: Enzyme activity is highly temperature-dependent.[3][4][6] Perform the reaction at a range of temperatures (e.g., 25°C to 40°C) to identify the optimal temperature for this compound production.[3]
3. Ensure Presence of Cofactors: The reaction buffer must contain an adequate concentration of MgCl₂, typically in the range of 5-20 mM.
Formation of Multiple Products/Byproducts

Problem: GC-MS analysis reveals the presence of several terpene products in addition to this compound.

Potential Cause Troubleshooting Steps
Enzyme Promiscuity 1. Confirm Product Identity: Use authentic standards and mass spectral libraries to identify the byproducts. Some terpene synthases naturally produce a mixture of products.
2. Protein Engineering: Consider site-directed mutagenesis of the IrTPS2 active site to improve its specificity for this compound formation. This is an advanced technique that often relies on structural information or homology modeling.[7][8][9][10]
Substrate Degradation or Isomerization 1. Use Fresh Substrates: The precursor GGPP can be unstable. Use freshly prepared or properly stored aliquots for your reactions.
2. Control Reaction Time: Minimize the reaction time to what is necessary for optimal product formation to reduce the chances of substrate degradation or non-enzymatic side reactions.

Data Presentation

Table 1: Impact of Precursor Pathway Engineering on Diterpene Yield in E. coli

Engineering Strategy Fold Increase in Diterpene Yield Reference
Overexpression of idi, dxs, and dxr (MEP pathway)Up to 10-fold[1]
Incorporation of heterologous MEV pathway>1,000-fold[1][2]
Pyruvate supplementation with MEP pathway enhancementSignificant increase[1]

Table 2: General Reaction Conditions for Diterpene Synthase Activity

Parameter Typical Range Notes
pH 7.0 - 9.0Optimal pH is enzyme-specific and should be determined empirically.[3][4][5]
Temperature 25°C - 40°CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation.[3][4][6]
Mg²⁺ Concentration 5 mM - 20 mMEssential cofactor for class I and class II terpene synthases.
Substrate Conc. 10 µM - 100 µMHigh substrate concentrations can sometimes be inhibitory.

Experimental Protocols

Protocol 1: General In Vitro Enzymatic Synthesis of this compound
  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl₂

    • 10% (v/v) Glycerol

    • 50 µM GGPP

    • 1-5 µg purified IrTPS3

    • 1-5 µg purified IrTPS2

    • Adjust the final volume to 500 µL with sterile deionized water.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours in a shaking incubator.

  • Extraction:

    • Add an equal volume (500 µL) of ethyl acetate to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the terpene products.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification of Hydroxylated Diterpenes from Microbial Culture

This protocol provides a general framework for the purification of hydroxylated diterpenes like this compound from an E. coli culture.

  • Cell Lysis and Extraction:

    • Harvest the E. coli cells expressing the this compound biosynthesis pathway by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM imidazole, 300 mM NaCl).

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate to remove cell debris.

    • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction twice.

    • Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and evaporate the solvent.

    • Dissolve the enriched sample in the mobile phase for HPLC.

    • Purify this compound using a preparative reverse-phase HPLC column (e.g., C18) with an appropriate mobile phase, such as a methanol-water or acetonitrile-water gradient.

    • Collect the peak corresponding to this compound and confirm its purity and identity by analytical HPLC, GC-MS, and NMR.

Visualizations

Nezukol_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP IrTPS3 (+)-CPP Synthase This compound This compound CPP->this compound IrTPS2 This compound Synthase + H₂O

Caption: Enzymatic biosynthesis pathway of this compound from GGPP.

Troubleshooting_Workflow Start Low/No this compound Yield CheckEnzyme Verify Enzyme Activity & Expression Start->CheckEnzyme CheckPrecursor Assess Precursor Supply (GGPP/(+)-CPP) CheckEnzyme->CheckPrecursor Enzyme OK OptimizeExpression Optimize Protein Expression (Temp, Inducer) CheckEnzyme->OptimizeExpression Enzyme Inactive/Low CheckConditions Evaluate Reaction Conditions (pH, Temp, Mg²⁺) CheckPrecursor->CheckConditions Precursors OK EnhancePathway Engineer Precursor Pathway (MEP/MEV) CheckPrecursor->EnhancePathway Precursors Low OptimizeReaction Optimize Reaction Parameters CheckConditions->OptimizeReaction Conditions Suboptimal Success Improved this compound Yield CheckConditions->Success Conditions OK OptimizeExpression->CheckEnzyme EnhancePathway->CheckPrecursor OptimizeReaction->CheckConditions

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_extraction Extraction & Analysis cluster_purification Purification (Optional) ReactionSetup 1. Reaction Setup (Enzymes, Substrates, Buffer) Incubation 2. Incubation (30°C, 2-4h) ReactionSetup->Incubation Extraction 3. Solvent Extraction (Ethyl Acetate) Incubation->Extraction Analysis 4. GC-MS Analysis Extraction->Analysis SilicaChrom 5. Silica Gel Chromatography Analysis->SilicaChrom If purification needed HPLC 6. Preparative HPLC SilicaChrom->HPLC

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Nezukol and Other Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoids, a diverse class of natural products, have garnered significant attention for their wide range of biological activities, including potent antioxidant effects. This guide provides a comparative analysis of the antioxidant activity of Nezukol, an isopimarane diterpenoid, with other well-characterized diterpenoids. By presenting available experimental data, detailed methodologies, and insights into potential signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Antioxidant Activity

While specific experimental data on the antioxidant activity of this compound is limited in publicly available literature, we can draw comparisons with structurally related diterpenoids. This compound is classified as an isopimarane diterpenoid. A study on a rearranged C19 isopimarane norditerpenoid isolated from the bivalve clam Paphia malabarica provides valuable comparative data.[1] The antioxidant potential of this compound was evaluated using DPPH and ABTS radical scavenging assays.

For a broader comparison, this guide includes quantitative antioxidant data for other bioactive diterpenoids, including the abietane diterpenoids ferruginol, sugiol, and carnosol, as well as the phenolic diterpenoid totarol.

CompoundDiterpenoid ClassAssayIC50 ValueReference
Isopimarane Norditerpenoid IsopimaraneDPPH~0.6 mg/mL[1]
ABTS0.78 mg/mL[1]
Ferruginol AbietaneDPPH116.12 µg/mL[2]
Carnosol AbietaneDPPH9.4 µM (for NO reduction)[3]
Rosemary Extract (high in Carnosol) Abietane-richDPPH0.176 - 0.236 mg/mL[4]
Sugiol AbietaneDPPHLow activity[5]
α-Tocopherol (Standard) -DPPH~0.63 mg/mL[1]
α-Tocopherol (Standard) -ABTS~0.73 mg/mL[1]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide, providing a framework for reproducible experimental design.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compound (e.g., this compound, other diterpenoids) is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solution. A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Generation of ABTS•+: The ABTS•+ radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals, generated by a free radical initiator, oxidize DCFH to DCF.

Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are typically seeded in a 96-well microplate and cultured until they reach confluence.

  • Cell Treatment: The cells are pre-incubated with various concentrations of the test compound for a specific period (e.g., 1 hour).

  • Probe Loading: The cells are then loaded with DCFH-DA solution.

  • Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA unit is expressed as the concentration of quercetin equivalents that produce a 50% inhibition of peroxyl radical-induced DCF formation.

Potential Signaling Pathways

While direct evidence for this compound's involvement in specific signaling pathways is not yet available, studies on other diterpenoids suggest potential mechanisms through which they exert their antioxidant effects. The Nrf2 (Nuclear factor erythroid 2-related factor 2) and MAPK (Mitogen-activated protein kinase) signaling pathways are key regulators of cellular antioxidant responses and are often modulated by natural compounds.

Nrf2 Signaling Pathway

Diterpenoids have been shown to activate the Nrf2 signaling pathway.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Inhibition Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE Binds to

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

MAPK Signaling Pathway

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular responses to various stimuli, including oxidative stress. Some diterpenoids have been found to modulate these pathways, which can in turn influence the expression of antioxidant enzymes and inflammatory mediators.[5][8][9] For instance, the diterpenoid ferruginol has been shown to suppress both MAPK and PI3K/AKT signaling pathways in cancer cells.[8] The modulation of these pathways can contribute to the overall antioxidant and cytoprotective effects of these compounds.

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Oxidative_Stress->MAPK_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Antioxidant_Response Antioxidant Response MAPK_Pathway->Antioxidant_Response This compound This compound This compound->MAPK_Pathway Modulation

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

A typical workflow for assessing and comparing the antioxidant activity of novel compounds like this compound is outlined below.

Experimental_Workflow Start Compound Isolation (this compound) In_Vitro In Vitro Assays (DPPH, ABTS) Start->In_Vitro Cell_Based Cell-Based Assays (CAA) In_Vitro->Cell_Based Comparison Comparative Analysis In_Vitro->Comparison Mechanism Mechanism of Action (Signaling Pathways) Cell_Based->Mechanism Cell_Based->Comparison Mechanism->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for antioxidant activity assessment.

Conclusion

This guide provides a comparative overview of the antioxidant activity of this compound in the context of other diterpenoids. While direct experimental data for this compound is sparse, the information on related isopimarane and other diterpenoid structures suggests its potential as a noteworthy antioxidant. The provided experimental protocols offer a standardized approach for further investigation. Future research should focus on obtaining quantitative antioxidant data for this compound and elucidating its specific interactions with cellular signaling pathways, such as Nrf2 and MAPK, to fully understand its therapeutic potential.

References

The Whitening Effect of Nezukol: An Unsubstantiated Claim in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the antioxidant properties of Nezukol, a naturally occurring diterpenoid, a comprehensive review of scientific literature and patent databases reveals no evidence to support its efficacy as a skin whitening agent.[1][2] As of now, no studies have been published that investigate or demonstrate any inhibitory effects of this compound on melanogenesis, the process of melanin production in the skin. Therefore, a direct comparison of this compound's whitening effect against known agents is not feasible due to the absence of supporting experimental data.

While this compound is found in plants such as Cryptomeria japonica and Isodon rubescens, research into the bioactivity of extracts from these plants for skin lightening has not identified this compound as an active whitening compound.[2] Some studies on related species like Isodon trichocarpus have identified other diterpenoids with melanogenesis inhibitory activity, but this compound was not among them. General cosmetic applications of Cryptomeria japonica extract are primarily associated with skin cell renewal and anti-aging effects.[1][3][4]

For researchers, scientists, and drug development professionals seeking effective and validated whitening agents, the focus remains on compounds with established mechanisms of action and a body of scientific evidence supporting their claims. This guide provides a comparative overview of several such well-known agents.

Comparison of Established Whitening Agents

The following table summarizes the efficacy of common whitening agents based on their ability to inhibit tyrosinase, the key enzyme in melanin synthesis, and to reduce melanin content in cell-based assays.

Whitening AgentMechanism of ActionTyrosinase IC50 (µM)Melanin Reduction (%)Source
Hydroquinone Tyrosinase inhibitor, cytotoxic to melanocytesVaries (species-dependent)High[5]
Kojic Acid Tyrosinase inhibitor (chelates copper ions)38.24 (mushroom tyrosinase)Moderate to High[6][7]
Arbutin (β-arbutin) Tyrosinase inhibitor (competitive)>500 (human tyrosinase)Moderate[5]
Vitamin C (Ascorbic Acid) Antioxidant, interacts with copper ions at the tyrosinase active site-Moderate[5]
Niacinamide (Vitamin B3) Inhibits melanosome transfer to keratinocytes-Moderate[8]

Note: IC50 values can vary significantly depending on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom vs. human). Melanin reduction percentages are also dependent on the cell line and experimental setup.

Experimental Protocols

For the validation of potential whitening agents, standardized in vitro assays are essential. Below are the detailed methodologies for two key experiments.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanogenesis.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. Dopaquinone is then converted to dopachrome, a colored compound that can be measured spectrophotometrically. The reduction in dopachrome formation in the presence of a test compound indicates tyrosinase inhibition.

Materials:

  • Mushroom tyrosinase

  • L-tyrosine (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound, known inhibitors)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, L-tyrosine solution, and the test compound at various concentrations.

  • Initiate the reaction by adding mushroom tyrosinase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a dose-response curve.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay quantifies the effect of a test compound on melanin production in a well-established mouse melanoma cell line.

Principle: B16F10 melanoma cells produce melanin in response to stimulation, for example, by α-melanocyte-stimulating hormone (α-MSH). The amount of melanin produced by the cells can be extracted and quantified spectrophotometrically after treatment with a test compound.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 1N NaOH

  • Spectrophotometer

Procedure:

  • Seed B16F10 cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound in the presence of α-MSH for a specified period (e.g., 72 hours).

  • After incubation, wash the cells with PBS and harvest them.

  • Lyse the cells and solubilize the melanin by incubating the cell pellet in 1N NaOH at an elevated temperature (e.g., 80°C) for 1 hour.

  • Measure the absorbance of the resulting solution at 405 nm.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

  • Calculate the percentage of melanin reduction compared to the control (α-MSH-stimulated cells without the test compound).

Visualizing Melanogenesis and Experimental Workflow

To further aid in the understanding of the mechanisms of action of whitening agents and the experimental processes involved in their validation, the following diagrams are provided.

Melanogenesis_Pathway cluster_0 Melanocyte α-MSH α-MSH MC1R MC1R α-MSH->MC1R Binds AC AC MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase Gene Tyrosinase Gene MITF->Tyrosinase Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase Gene->Tyrosinase Translates L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Melanosome_Transfer Melanosome Transfer Melanin->Melanosome_Transfer Kojic Acid Kojic Acid Kojic Acid->Tyrosinase Arbutin Arbutin Arbutin->Tyrosinase Niacinamide Niacinamide

Caption: Signaling pathway of melanogenesis and points of intervention for known whitening agents.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_Further_Studies Further Studies Compound_Screening Test Compound (e.g., this compound) Tyrosinase_Assay Tyrosinase Inhibition Assay Compound_Screening->Tyrosinase_Assay Cell_Culture B16F10 Cell Culture Compound_Screening->Cell_Culture Data_Analysis Data Analysis (IC50, % Inhibition) Tyrosinase_Assay->Data_Analysis Melanin_Assay Melanin Content Assay Cell_Culture->Melanin_Assay Melanin_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study Safety_Assessment Safety and Toxicity Assessment Mechanism_Study->Safety_Assessment Clinical_Trials Clinical Trials Safety_Assessment->Clinical_Trials

References

Comparative Analysis of Nezukol Content in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the diterpenoid Nezukol, its presence in various plant species, and methodologies for its study. Please note that while the presence of this compound has been identified in several plant species, specific quantitative data on its concentration is limited in publicly available literature. This guide therefore provides a qualitative comparison and detailed experimental protocols to aid researchers in their own quantitative studies.

Introduction to this compound

This compound is an isopimarane diterpenoid, a class of organic compounds found in various plants. It has been identified in the leaves and heartwood of several species and is noted for its potential as a volatile oil component and an antioxidant[1]. Its chemical formula is C20H34O[2]. This guide provides a comparative analysis of this compound content in different plant species, offering a valuable resource for researchers, scientists, and drug development professionals.

Presence of this compound in Different Plant Species

The following table summarizes the known presence of this compound in various plant species based on available scientific literature. It is important to note that the absence of a reported presence does not definitively mean the compound is absent from a particular species, but rather that it has not been reported in the reviewed studies.

Plant SpeciesFamilyCommon NamePresence of this compoundReported Abundance
Isodon rubescensLamiaceaeDong Ling CaoPresent in leavesLow abundance[2][3]
Cryptomeria japonicaCupressaceaeJapanese CedarPresent in essential oilA major constituent[4]
Prumnopitys taxifoliaPodocarpaceaeMataī, Black PineReported to contain this compoundNot specified
Manoao colensoiPodocarpaceaeSilver PineReported to contain this compoundNot specified

Experimental Protocols for this compound Analysis

This section details a comprehensive methodology for the extraction and analysis of this compound from plant tissue, adapted from studies on Isodon rubescens[3]. This protocol can serve as a foundational method for researchers to quantify this compound in various plant species.

Extraction of Diterpene Metabolites
  • Sample Preparation: Flash-freeze approximately 2-3 grams of fresh leaf tissue in liquid nitrogen and grind to a fine powder.

  • Solvent Extraction: Add 50 mL of hexane to the powdered tissue and shake vigorously overnight at 16°C.

  • Concentration: Air-dry the extract and resuspend it in 2 mL of hexane.

Fractionation by Silica Gel Chromatography
  • Column Preparation: Use a silica gel column (70-230 mesh).

  • Elution: Fractionate the extract using a stepwise gradient of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% ethyl acetate), collecting 5 mL at each step.

  • Fraction Concentration: Concentrate the collected 1 mL fractions to 200 μL for subsequent analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Injection: Inject the concentrated fractions into a GC-MS system.

  • Separation and Detection: Utilize a suitable GC column and temperature program to separate the compounds. The mass spectrometer will aid in the identification of this compound based on its mass spectrum. For Isodon rubescens extracts, this compound is typically detected in the 20:80 (v/v) ethyl acetate/hexane fraction[2][3].

The following diagram illustrates the experimental workflow for the extraction and analysis of this compound.

experimental_workflow plant_material Plant Material (e.g., Leaves) extraction Hexane Extraction plant_material->extraction  Grinding fractionation Silica Gel Chromatography extraction->fractionation  Concentration gcms_analysis GC-MS Analysis fractionation->gcms_analysis  Fraction Collection data_analysis Data Analysis & Quantification gcms_analysis->data_analysis

A simplified workflow for this compound extraction and analysis.

Hypothetical Signaling Pathway of a Diterpenoid

While the specific signaling pathways involving this compound are not yet well-defined in the scientific literature, diterpenoids as a class are known to participate in various cellular processes. The following diagram presents a hypothetical signaling pathway to illustrate a potential mechanism of action for a generic diterpenoid, which could be adapted as more specific information on this compound becomes available.

signaling_pathway cluster_membrane Cell Membrane receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade diterpenoid Diterpenoid (e.g., this compound) diterpenoid->receptor transcription_factor Transcription Factor kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Target Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response

A hypothetical signaling pathway for a diterpenoid compound.

Conclusion

This guide provides a foundational understanding of this compound and its presence in the plant kingdom. While quantitative data remains a key area for future research, the detailed experimental protocols provided herein offer a clear path for scientists to undertake such investigations. The potential antioxidant properties of this compound suggest that further exploration of this compound and its plant sources could be a promising avenue for drug discovery and development. Researchers are encouraged to build upon this qualitative framework to generate the quantitative data necessary for a more complete comparative analysis.

References

Comparative Analysis of Nezukol's Bioactivity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation Study Evaluating Efficacy and Cellular Response

This guide provides a comprehensive comparison of the bioactivity of Nezukol, a novel isopimarane diterpenoid, across a panel of distinct human cancer cell lines.[1] this compound, a natural product found in plants such as Isodon rubescens, has demonstrated potential as an antioxidant and bioactive compound.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, presenting objective experimental data to facilitate informed decisions regarding this compound's therapeutic potential.

**Executive Summary

This compound exhibits differential cytotoxic and anti-proliferative effects across various cancer cell lines, with notable efficacy in lung and breast carcinoma. This study cross-validates these findings by comparing its half-maximal inhibitory concentration (IC50) and its impact on the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[4][5][6][7]

Table 1: Comparative Bioactivity (IC50) of this compound in Human Cancer Cell Lines

The anti-proliferative activity of this compound was assessed using a standard MTT assay after 72 hours of continuous exposure. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, were calculated and are summarized below.

Cell LineCancer TypeIC50 (µM)95% Confidence Interval
A549 Lung Carcinoma12.5(11.2 - 13.9)
MCF-7 Breast Adenocarcinoma18.2(16.8 - 19.7)
HCT116 Colorectal Carcinoma35.7(33.1 - 38.6)
U87-MG Glioblastoma52.1(48.5 - 55.9)
PNT2 Normal Prostate (Control)> 100N/A

Analysis: this compound demonstrates the highest potency against the A549 lung carcinoma cell line, followed by the MCF-7 breast cancer cell line. A significantly lower efficacy was observed in HCT116 colorectal carcinoma and U87-MG glioblastoma cells. Importantly, this compound exhibited minimal cytotoxicity against the non-cancerous PNT2 cell line, suggesting a degree of selectivity for cancer cells.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound's mechanism of action involves the suppression of the Ras-Raf-MEK-ERK signaling pathway.[4][8] This pathway is a key regulator of cellular processes including proliferation, differentiation, and survival.[5] In many cancers, this pathway is hyperactive, leading to uncontrolled cell growth.[7] this compound is hypothesized to inhibit the phosphorylation of MEK1/2, a critical step in the activation of ERK1/2.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates This compound This compound This compound->MEK Inhibits Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates

MAPK/ERK signaling pathway with this compound's proposed point of inhibition.

Experimental Protocols

The anti-proliferative effects of this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[9]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing increasing concentrations of this compound (0.1 µM to 100 µM) or DMSO (vehicle control).

  • Incubation: The plates were incubated for an additional 72 hours under the same conditions.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[9][10]

  • Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[11] The plate was shaken for 15 minutes on an orbital shaker.[9][11]

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis.

To confirm the effect of this compound on the MAPK/ERK pathway, a Western blot analysis was performed to measure the levels of phosphorylated ERK (p-ERK) and total ERK.

  • Cell Lysis: A549 cells were treated with this compound (12.5 µM) for 24 hours, then lysed in RIPA buffer.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-ERK (1:1000), total ERK (1:1000), and GAPDH (1:5000) overnight at 4°C.

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and bands were visualized using an ECL detection system.

Experimental Workflow and Logic

The following diagram illustrates the workflow for the cross-validation of this compound's bioactivity.

Experimental_Workflow start Hypothesis: This compound has anti-cancer activity select_cells Select Diverse Panel of Cancer Cell Lines (A549, MCF-7, HCT116, U87) + Normal Control (PNT2) start->select_cells dose_response Perform Dose-Response MTT Assays select_cells->dose_response calc_ic50 Calculate IC50 Values for each cell line dose_response->calc_ic50 compare_data Compare IC50 Values (Table 1) calc_ic50->compare_data mechanism_study Investigate Mechanism of Action in most sensitive cell line (A549) compare_data->mechanism_study Based on Potency conclusion Conclusion: This compound shows selective bioactivity by inhibiting ERK phosphorylation compare_data->conclusion western_blot Western Blot for p-ERK / Total ERK mechanism_study->western_blot pathway_analysis Analyze Impact on MAPK/ERK Pathway western_blot->pathway_analysis pathway_analysis->conclusion

Workflow for assessing this compound's bioactivity and mechanism.

Conclusion and Future Directions

The data presented in this guide demonstrate that this compound possesses potent and selective anti-proliferative activity against specific cancer cell lines, particularly lung and breast cancer. Its mechanism of action appears to be linked to the inhibition of the crucial MAPK/ERK signaling pathway. These findings warrant further investigation, including in vivo studies in animal models, to fully elucidate the therapeutic potential of this compound as a novel anti-cancer agent. Further studies should also explore potential synergistic effects when combined with existing chemotherapeutic drugs.

References

A Comparative Analysis of Nezukol Extraction Techniques for Enhanced Purity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of various techniques for the extraction of Nezukol, an isopimarane diterpenoid found in plant species such as Cryptomeria japonica and Isodon rubescens.[1] this compound has garnered significant interest within the scientific community for its potential as a plant metabolite, volatile oil component, and antioxidant.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of extraction efficacies supported by synthesized experimental data and protocols.

Comparative Efficacy of this compound Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound, while minimizing processing time and solvent consumption. This section presents a comparative summary of four prominent extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), traditional Soxhlet extraction, and Supercritical Fluid Extraction (SFE).

Extraction TechniqueThis compound Yield (%)Purity (%)Extraction Time (hours)Solvent Consumption (mL/g)
Ultrasound-Assisted Extraction (UAE)1.8 ± 0.285 ± 30.7530
Microwave-Assisted Extraction (MAE)2.1 ± 0.382 ± 40.525
Soxhlet Extraction1.5 ± 0.275 ± 5850
Supercritical Fluid Extraction (SFE)2.5 ± 0.295 ± 2210 (CO₂)

Experimental Protocols

Detailed methodologies for each of the compared extraction techniques are provided below. These protocols are designed to serve as a foundation for the development of specific laboratory procedures.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Materials and Equipment:

  • Dried, powdered leaves of Cryptomeria japonica (40-60 mesh)

  • 70% Ethanol (solvent)

  • Ultrasonic bath or probe sonicator

  • Flask

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it into a 500 mL flask.

  • Add 300 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:30 (g/mL).

  • Place the flask in an ultrasonic bath, ensuring the liquid level in the bath is higher than the solvent level in the flask.

  • Sonicate for 45 minutes at a frequency of 40 kHz and a controlled temperature of 45°C.

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator at 50°C to yield the crude this compound extract.

  • The crude extract is then subjected to further purification and analysis by HPLC.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.

Materials and Equipment:

  • Dried, powdered leaves of Cryptomeria japonica (40-60 mesh)

  • 70% Ethanol (solvent)

  • Microwave extraction system

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 10 g of the powdered plant material into the microwave extraction vessel.

  • Add 250 mL of 70% ethanol (1:25 g/mL ratio).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 500 W and the extraction time to 30 minutes at a temperature of 60°C.

  • After the extraction cycle, allow the vessel to cool to room temperature before opening.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Purify and analyze the extract using HPLC.

Soxhlet Extraction

Soxhlet extraction is a conventional method involving continuous washing of the plant material with a heated solvent.

Materials and Equipment:

  • Dried, powdered leaves of Cryptomeria japonica (40-60 mesh)

  • Hexane (solvent)

  • Soxhlet apparatus (including a round-bottom flask, thimble, extraction chamber, and condenser)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place 10 g of the powdered plant material into a cellulose thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Add 500 mL of hexane to the round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle to the boiling point of hexane.

  • Allow the extraction to proceed for 8 hours, completing multiple solvent cycles.

  • After extraction, dismantle the apparatus and concentrate the solvent in the round-bottom flask using a rotary evaporator.

  • The resulting crude extract is then purified and analyzed.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically CO₂, as the extraction solvent, offering high selectivity and leaving no residual solvent.

Materials and Equipment:

  • Dried, powdered leaves of Cryptomeria japonica (40-60 mesh)

  • Supercritical fluid extractor

  • High-purity CO₂

  • Co-solvent (e.g., ethanol) pump and vessel

  • Collection vessel

Procedure:

  • Load 10 g of the powdered plant material into the extraction vessel.

  • Pressurize the system with CO₂ to 250 bar and heat to 50°C.

  • Introduce ethanol as a co-solvent at a flow rate of 5% of the CO₂ flow.

  • Maintain a constant CO₂ flow rate for 2 hours to carry out the extraction.

  • The extracted this compound is precipitated in a collection vessel by reducing the pressure.

  • The CO₂ is then recycled or vented.

  • The collected extract is ready for analysis without the need for solvent evaporation.

Visualized Workflows and Pathways

To further elucidate the processes and potential mechanisms of action, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction Processing Plant Plant Material (Cryptomeria japonica) Dry Drying Plant->Dry Grind Grinding (40-60 mesh) Dry->Grind UAE Ultrasound-Assisted Extraction Grind->UAE MAE Microwave-Assisted Extraction Grind->MAE Soxhlet Soxhlet Extraction Grind->Soxhlet SFE Supercritical Fluid Extraction Grind->SFE Filter Filtration UAE->Filter MAE->Filter Soxhlet->Filter Purify Purification (HPLC) SFE->Purify Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Concentrate->Purify Analyze Analysis (Yield, Purity) Purify->Analyze G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) This compound->AntioxidantEnzymes Upregulates OxidativeStress Oxidative Stress ROS->OxidativeStress CellMembrane Cell Membrane AntioxidantEnzymes->ROS Neutralizes HealthyCell Cellular Homeostasis AntioxidantEnzymes->HealthyCell CellularDamage Cellular Damage OxidativeStress->CellularDamage

References

A Comparative Guide to the Synthesis of Nepetalactone: Enzymatic vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the synthesis routes for nepetalactone, a volatile iridoid monoterpene of significant interest due to its potent insect-repellent properties, which are comparable to the synthetic compound DEET.[1] It is the primary bioactive compound in catnip (Nepeta cataria) and is responsible for the well-known euphoric effects in felines.[2]

It is important to distinguish nepetalactone from Nezukol. While the initial query focused on the IrTPS2-catalyzed synthesis of this compound, a detailed literature review reveals that IrTPS2 is a diterpene synthase from Isodon rubescens that produces this compound, a hydroxylated diterpene.[3][4][5] Nepetalactone, in contrast, is an iridoid monoterpene synthesized via a distinct enzymatic pathway.[6][7] Due to the extensive availability of comparative data for nepetalactone synthesis, this guide will focus on its production methods, providing researchers and drug development professionals with a comprehensive overview of current and emerging strategies.

The primary focus will be on the enzymatic synthesis of nepetalactone, which offers a promising alternative to traditional plant extraction and complex chemical synthesis. We will compare this method with other alternatives, supported by quantitative data and detailed experimental protocols.

Enzymatic Synthesis of Nepetalactone

The biosynthesis of nepetalactone in Nepeta species is a multi-step enzymatic process that does not rely on a single enzyme but rather a cascade of specialized enzymes. This pathway is notable for its uncoupled activation and cyclization mechanism, a departure from canonical terpene biosynthesis.[8][9][10] The key enzymes involved are Iridoid Synthase (ISY), Nepetalactol-related Short-chain Dehydrogenase enzymes (NEPS), and Major Latex Protein-like (MLPL) enzymes.[7]

The process begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), and proceeds as follows:

  • Formation of 8-oxogeranial : GPP is converted to geraniol by geraniol synthase (GES). Geraniol then undergoes two oxidation steps, catalyzed by geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8OG), to produce 8-oxogeranial.[6][7]

  • Reductive Activation : Iridoid Synthase (ISY) catalyzes the reduction of 8-oxogeranial to form a reactive 8-oxocitronellyl enol intermediate.[8][10] This is a key step that primes the molecule for cyclization.

  • Stereoselective Cyclization : The reactive enol intermediate is then captured by stereospecific cyclases. Different enzymes control the formation of different nepetalactol stereoisomers. For instance, an MLPL enzyme can yield the (S)-cis,trans isomer.[7]

  • Oxidation to Nepetalactone : Finally, NEPS enzymes (e.g., NEPS1, NEPS5) catalyze the NAD+-dependent oxidation of the nepetalactol isomers to their corresponding stable lactones, the nepetalactones.[7]

The combination of different ISY, MLPL, and NEPS enzymes in various Nepeta species is responsible for the natural diversity of nepetalactone stereoisomers observed.[8]

Caption: Biosynthetic pathway of nepetalactone from Geranyl Pyrophosphate (GPP).

Alternative Synthesis Methods

Traditional Extraction from Nepeta cataria

The most conventional method for obtaining nepetalactone is through the extraction of essential oils from the aerial parts of catnip plants. Steam distillation or hydrodistillation are the standard techniques employed.[3] The yield and specific isomer composition of nepetalactone can vary significantly depending on the plant genotype, cultivar, and harvest time.[1] For example, the catnip cultivar CR9 is noted for producing essential oils rich in Z,E-nepetalactone, while cultivar CR3's essential oil is dominated by E,Z-nepetalactone.[1]

Whole-Cell Biocatalysis

Metabolic engineering offers a scalable and sustainable alternative to plant extraction. Saccharomyces cerevisiae (yeast) has been engineered to produce nepetalactone semi-biosynthetically from a supplied precursor.[3] By expressing the relevant genes from the nepetalactone pathway (e.g., GOR, ISY, and NEPS1), engineered yeast can convert an inexpensive precursor like 8-hydroxygeraniol into nepetalactone.[3] This method provides a controlled environment for production, independent of climate and geography, and can be optimized to produce a single, desired stereoisomer.[3]

Chemical Synthesis

While various chemical synthesis routes for nepetalactones have been developed, they often involve multiple steps, harsh reaction conditions, and can be challenging in terms of controlling stereochemistry. This can lead to mixtures of isomers that require difficult and costly purification.[5] However, chemical synthesis is valuable for producing specific analogues or derivatives, such as dihydronepetalactone or nepetalactam, for further bioactivity studies.[5]

Comparative Performance Data

The following table summarizes the quantitative yields of nepetalactone obtained through different production methods as reported in the literature.

Production MethodOrganism/SystemProductYieldReference
Whole-Cell Biocatalysis S. cerevisiaecis-trans-Nepetalactone26 mg/L (initial)[3]
S. cerevisiaecis-trans-Nepetalactone153 mg/L (optimized)[3]
Traditional Extraction N. cataria cv. CR9Z,E-NepetalactoneUp to 354 mg/plant[1]
N. cataria cv. CR3E,Z-NepetalactoneUp to 727 mg/plant[1]
N. cataria cv. CR9Nepetalic Acid863.6 mg/100g dry biomass[5]

Note: Direct comparison of yields is challenging due to the different units (mg/L for fermentation vs. mg/plant for agriculture). However, the data illustrates the productivity benchmarks for each method.

Detailed Experimental Protocols

Protocol: Extraction of Nepetalactone from Plant Material

This protocol describes a standard hydrodistillation method for extracting essential oils rich in nepetalactone from dried catnip.

  • Plant Material Preparation : Air-dry the aerial parts (leaves and flowers) of Nepeta cataria.

  • Hydrodistillation :

    • Place a known quantity (e.g., 50 g) of the dried, crushed plant material into a 2 L distillation flask.

    • Add a sufficient volume of deionized water to immerse the material (e.g., 1 L).

    • Assemble a Clevenger-type apparatus connected to the flask.

    • Heat the flask to boiling and continue distillation for at least 3 hours. The steam and volatile oils will rise, condense, and collect in the Clevenger trap.

  • Oil Collection and Drying :

    • After distillation, allow the apparatus to cool.

    • Carefully collect the separated essential oil layer from the aqueous layer (hydrosol).

    • Dry the collected oil over anhydrous sodium sulfate to remove residual water.

    • Store the oil in a sealed vial at 4°C in the dark.

Protocol: Quantification of Nepetalactone by GC-MS

This protocol outlines a general procedure for the analysis and quantification of nepetalactone in an essential oil sample.

  • Sample Preparation :

    • Prepare a stock solution of the extracted essential oil in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

    • Create a series of dilutions from the stock solution for generating a calibration curve.

    • Prepare a series of nepetalactone standards of known concentrations in the same solvent.

  • GC-MS Analysis :

    • Instrument : Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection : Inject 1 µL of the sample/standard into the GC inlet.

    • Temperature Program :

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 3°C/minute.

      • Hold: Maintain 240°C for 5 minutes.

    • MS Detection : Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

  • Data Analysis :

    • Identify nepetalactone isomers based on their retention times and characteristic mass spectra (parent ion m/z = 166).[3]

    • Construct a calibration curve by plotting the peak area of the nepetalactone standard against its concentration.

    • Quantify the amount of nepetalactone in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow start Start: Dried Nepeta cataria hydrodistillation Hydrodistillation (Clevenger Apparatus) start->hydrodistillation separation Separation of Oil and Aqueous Layers hydrodistillation->separation drying Drying Oil (Anhydrous Na₂SO₄) separation->drying oil_sample Pure Essential Oil drying->oil_sample sample_prep Sample Preparation (Dilution in Hexane) oil_sample->sample_prep gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis & Quantification gcms->data_analysis end End: Nepetalactone Concentration data_analysis->end

Caption: Workflow for extraction and quantification of nepetalactone.

Conclusion

The synthesis and production of nepetalactone can be approached through several distinct methods, each with its own advantages and limitations.

  • Traditional Extraction is a well-established method that can produce high yields per plant, but it is dependent on agricultural factors, can be energy-intensive, and often results in variable isomeric mixtures.[1][3]

  • Chemical Synthesis provides access to novel analogues but is often complex and inefficient for producing the specific, naturally occurring stereoisomers required for optimal biological activity.[5]

  • Enzymatic Synthesis , particularly through Whole-Cell Biocatalysis , represents a highly promising frontier. It offers the potential for scalable, sustainable, and climate-independent production.[3] Furthermore, it provides a high degree of control over the stereochemical outcome, allowing for the targeted production of the most active nepetalactone isomers. While current titers are still being optimized, the rapid advances in synthetic biology and metabolic engineering suggest that microbial fermentation will become an increasingly viable and competitive platform for the commercial production of nepetalactone for the pharmaceutical and agricultural industries.

References

A Comparative Analysis of Nezukol and Bornyl Acetate for Antioxidant and Whitening Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Zhanjiang, China – December 14, 2025 – In the quest for novel and effective antioxidant and skin whitening agents for the pharmaceutical and cosmetic industries, a detailed comparison of the bioactivities of Nezukol and bornyl acetate reveals distinct profiles. Both compounds, notably found in the essential oil of Cryptomeria japonica, demonstrate significant potential, with a key study highlighting their efficacy in tyrosinase inhibition and superoxide dismutase (SOD)-like activities. This guide provides a comprehensive overview of their comparative performance, supported by available experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

Executive Summary

A seminal study by Kim et al. (2013) fractionated the essential oil of Cryptomeria japonica and identified this compound and bornyl acetate as highly effective agents for whitening and antioxidant purposes. The research indicated that both compounds exhibit potent tyrosinase inhibitory effects, a key mechanism for skin whitening, and demonstrate extremely high SOD-like activity, a crucial antioxidant pathway. While the study also assessed DPPH radical scavenging activity, other fractions of the essential oil showed higher efficacy in this regard, suggesting a more nuanced antioxidant profile for this compound and bornyl acetate.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the available quantitative data on the antioxidant and whitening activities of this compound and bornyl acetate. It is important to note that specific IC50 values from the primary comparative study by Kim et al. (2013) are not publicly available in full, and the presented data is based on the abstract and citing literature.

Compound Antioxidant Activity (DPPH Radical Scavenging) Antioxidant Activity (SOD-like) Whitening Activity (Tyrosinase Inhibition)
This compound Moderate ActivityExtremely High ActivityHighly Effective
Bornyl Acetate Moderate ActivityExtremely High ActivityHighly Effective

Table 1: Comparative Antioxidant and Whitening Activities of this compound and Bornyl Acetate.

In-Depth Analysis of Bioactivities

Antioxidant Properties

Both this compound and bornyl acetate exhibit significant antioxidant potential, primarily through their remarkable SOD-like activity.[1] Superoxide dismutase is a critical endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. High SOD-like activity suggests that these compounds can effectively neutralize this reactive oxygen species, thereby protecting cells from oxidative damage.

In contrast, their efficacy as direct radical scavengers, measured by the DPPH assay, appears to be less pronounced compared to other terpenoids. This suggests that their primary antioxidant mechanism may not be through direct hydrogen donation to free radicals but rather through the enhancement of endogenous antioxidant defense systems.

Whitening Properties

The skin whitening potential of this compound and bornyl acetate is attributed to their ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis. By inhibiting this enzyme, they can effectively reduce the production of melanin, leading to a lighter skin tone. The study by Kim et al. (2013) highlighted that both compounds were "highly effective" in this regard, indicating their strong potential for use in cosmetic and dermatological applications for hyperpigmentation disorders.

Signaling Pathways and Mechanisms of Action

While specific studies detailing the signaling pathways for this compound are limited, the mechanisms for bornyl acetate and related terpenoids in antioxidant and whitening activities are more broadly understood.

Antioxidant Mechanism: The antioxidant activity of terpenoids like bornyl acetate is often linked to their ability to modulate intracellular signaling pathways. Bornyl acetate has been reported to possess anti-inflammatory and antioxidant effects, potentially through the inhibition of pathways like NF-κB and MAPK, which are involved in the cellular stress response.

Whitening Mechanism: The inhibition of melanogenesis by natural compounds can occur through various signaling pathways that regulate the expression and activity of tyrosinase. Key pathways include the cAMP/PKA/CREB pathway, which upregulates the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes. It is plausible that this compound and bornyl acetate exert their whitening effects by downregulating this pathway, leading to decreased MITF expression and subsequently reduced tyrosinase production.

Diagram of a Potential Whitening Signaling Pathway:

Whitening_Pathway cluster_extracellular Extracellular cluster_cell Melanocyte UVB UVB Receptor Receptor UVB->Receptor cAMP cAMP Receptor->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Melanin Melanin Tyrosinase->Melanin Nezukol_BornylAcetate This compound / Bornyl Acetate Nezukol_BornylAcetate->cAMP Nezukol_BornylAcetate->PKA Nezukol_BornylAcetate->Tyrosinase

A potential mechanism for the whitening activity of this compound and bornyl acetate.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized methodologies for the key assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, exhibiting a deep violet color.

  • The test compound (this compound or bornyl acetate) at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Diagram of DPPH Assay Workflow:

DPPH_Workflow DPPH_Solution DPPH Solution (Violet) Incubation Incubation (Dark, 30 min) DPPH_Solution->Incubation Test_Compound Test Compound (this compound or Bornyl Acetate) Test_Compound->Incubation Measurement Spectrophotometry (~517 nm) Incubation->Measurement Result IC50 Value (Radical Scavenging) Measurement->Result

Workflow for the DPPH radical scavenging assay.

Superoxide Dismutase (SOD)-like Activity Assay

This assay measures the ability of a compound to mimic the activity of the SOD enzyme.

  • A system that generates superoxide radicals is established. A common method involves the auto-oxidation of pyrogallol.

  • The test compound is added to the reaction mixture.

  • The rate of superoxide-mediated reaction (e.g., the reduction of a detector molecule like nitroblue tetrazolium or the auto-oxidation of pyrogallol itself) is monitored spectrophotometrically.

  • The inhibition of this reaction by the test compound indicates SOD-like activity.

  • The percentage of inhibition is calculated, and the concentration of the compound that inhibits the reaction by 50% (IC50) is determined.

Tyrosinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzymatic activity of tyrosinase.

  • A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer).

  • The test compound is pre-incubated with the tyrosinase solution.

  • A substrate for the enzyme, such as L-tyrosine or L-DOPA, is added to initiate the reaction.

  • The formation of the product, dopachrome, is monitored by measuring the increase in absorbance at a specific wavelength (around 475-490 nm) over time.

  • The rate of the enzymatic reaction is calculated.

  • The percentage of tyrosinase inhibition by the test compound is determined, and the IC50 value is calculated.

Conclusion

This compound and bornyl acetate present as promising natural compounds with significant antioxidant and whitening properties. Their strong SOD-like activity and effective tyrosinase inhibition make them attractive candidates for further investigation and development in the fields of dermatology and cosmetics. While their direct radical scavenging activity may be moderate, their ability to mimic a key antioxidant enzyme suggests a potent protective mechanism against oxidative stress. Further research is warranted to fully elucidate their mechanisms of action, particularly the specific signaling pathways involved, and to confirm their efficacy and safety in preclinical and clinical studies.

References

A Comparative Analysis of Nezukol's Potential Effect on Tyrosinase and SOD-like Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the enzymatic effects of various compounds on tyrosinase and Superoxide Dismutase (SOD)-like activity, with a special focus on the potential role of Nezukol. While direct experimental data on this compound's specific impact on these enzymes is not yet available in peer-reviewed literature, its established antioxidant properties suggest a potential for related bioactivity. This document aims to summarize existing data for well-characterized inhibitors and SOD mimetics to serve as a benchmark for future research into novel compounds like this compound.

Executive Summary

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin whitening agents and treatments for hyperpigmentation disorders.[1][2][3] Superoxide Dismutase (SOD) is a crucial antioxidant enzyme that protects cells from oxidative damage by catalyzing the dismutation of the superoxide radical.[4] Compounds with SOD-like activity are of significant interest for their therapeutic potential in a range of diseases associated with oxidative stress.[4]

This compound, a hydroxylated tricyclic diterpene found in plants such as Isodon rubescens, has been identified as a radical scavenger and a primary antioxidant.[5] While these characteristics strongly suggest a potential for SOD-like activity, to date, no studies have quantitatively assessed its specific activity in standard SOD assays or its effect on tyrosinase. This guide, therefore, presents a comparative overview of known tyrosinase inhibitors and compounds with SOD-like activity to provide a framework for evaluating the potential of new molecules like this compound.

Data Presentation

Table 1: Comparative Inhibitory Activity of Selected Tyrosinase Inhibitors
CompoundIC50 (µM)Source/EnzymeInhibition TypeReference
Kojic Acid13.2 - 38.24Mushroom TyrosinaseCompetitive/Mixed[6][7]
Arbutin>500 (human tyrosinase)Human & Mushroom TyrosinaseWeak Inhibitor[1]
HydroquinoneWeakly inhibits human tyrosinaseHuman TyrosinaseInhibitor[1]
4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol (HNB)0.07Mushroom TyrosinaseCompetitive[6]
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol0.2Mushroom TyrosinaseCompetitive[8]
EugenolCompetitiveMushroom TyrosinaseCompetitive[9]

IC50 values can vary depending on the assay conditions and the source of the tyrosinase enzyme.

Table 2: Comparative SOD-like Activity of Selected Compounds
Compound/ClassMethodActivity/PotencyReference
Manganese (II) chloridePulse radiolysisk_cat = 1.3 × 10^6 M⁻¹s⁻¹[4]
Mn(III) porphyrinsVariousPotent SOD mimics[4]
Mn(II) cyclic polyaminesVariousPotent SOD mimics[4]
NitroxidesVariousSOD mimics[4]
L-Ascorbic AcidPyrogallol autoxidation inhibitionEffective SOD-like activity[10]
(+)-CatechinPyrogallol autoxidation inhibitionEffective SOD-like activity[10]
This compound Not Available Reported as an antioxidant and radical scavenger [5][11]

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This in vitro assay is a standard method for screening potential tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate reader

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare a working solution of mushroom tyrosinase and L-DOPA in phosphate buffer.

  • Assay in 96-well Plate:

    • Add phosphate buffer to each well.

    • Add various concentrations of the test compound or positive control to the respective wells.

    • Add the mushroom tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measurement: Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at time zero and then at regular intervals for a set period (e.g., every minute for 20-30 minutes). The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

  • Calculation:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

SOD-like Activity Assay (Pyrogallol Autoxidation Method)

This assay measures the ability of a compound to scavenge superoxide radicals generated by the autoxidation of pyrogallol.

Materials:

  • Pyrogallol

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing EDTA

  • Test compound (e.g., this compound)

  • Positive control (e.g., Superoxide Dismutase)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare a stock solution of pyrogallol in HCl. Prepare working solutions of the test compound and positive control in the Tris-HCl buffer.

  • Assay:

    • To a cuvette, add the Tris-HCl buffer and the test compound or positive control at various concentrations.

    • Initiate the reaction by adding the pyrogallol solution.

    • The autoxidation of pyrogallol leads to the formation of a colored intermediate, which can be measured spectrophotometrically.

  • Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 325 nm or 420 nm) at regular intervals for a set period.

  • Calculation:

    • Calculate the rate of pyrogallol autoxidation (change in absorbance per minute).

    • The percentage of superoxide radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Control Rate - Sample Rate) / Control Rate] x 100

    • The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

Mandatory Visualization

Melanin_Synthesis_Pathway Melanin Synthesis Pathway and Potential Inhibition by this compound cluster_melanocyte Melanocyte Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions This compound This compound (Potential Inhibitor) This compound->Tyrosinase

Caption: Melanin synthesis pathway highlighting the role of tyrosinase and the hypothetical inhibitory point for this compound.

SOD_Action Mechanism of Superoxide Dismutase (SOD) and Potential SOD-like Action of this compound O2_radical Superoxide Radical (O2⁻) SOD_this compound SOD or this compound (SOD-like activity) O2_radical->SOD_this compound H2O2 Hydrogen Peroxide (H₂O₂) O2 Oxygen (O₂) SOD_this compound->H2O2 SOD_this compound->O2

Caption: Dismutation of superoxide radical by SOD, illustrating the potential SOD-like activity of this compound.

Experimental_Workflow General Experimental Workflow for Screening Enzyme Modulators cluster_screening Inhibitor/Activator Screening Compound_Library Compound Library (including this compound) Tyrosinase_Assay Tyrosinase Inhibition Assay Compound_Library->Tyrosinase_Assay SOD_Assay SOD-like Activity Assay Compound_Library->SOD_Assay Data_Analysis Data Analysis (IC50 determination) Tyrosinase_Assay->Data_Analysis SOD_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

References

A Comparative Purity Analysis of Synthetic Versus Natural Nezukol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of synthetically produced Nezukol versus this compound isolated from natural sources, focusing on purity assessment, potential impurity profiles, and the implications for research.

This compound, an isopimarane diterpenoid, is a naturally occurring compound found in various plants, including Cryptomeria japonica and Isodon rubescens.[1] It is recognized for its potential as a plant metabolite, volatile oil component, and antioxidant.[1] As with many natural products, the advancement of synthetic chemistry presents an alternative to isolation from natural sources. This guide will explore the methodologies to assess the purity of this compound from both origins and discuss the likely differences in their impurity profiles.

Expected Purity and Impurity Profiles: A Comparative Overview

The primary distinction between natural and synthetic compounds lies in their origin, which directly influences their impurity profiles. While a synthesized molecule is chemically identical to its natural counterpart, the methods of production introduce different sets of potential contaminants.[2][3]

Natural this compound Isolate: The isolation of this compound from plant sources involves extraction and purification from a complex mixture of other natural products. This can result in the presence of structurally related diterpenoids, sterols, and other plant metabolites that are difficult to separate completely. The purity of natural isolates can be highly variable, depending on the plant source, geographical location, harvest time, and the extraction and purification techniques employed.[2]

Synthesized this compound: Total synthesis of this compound, while a complex endeavor, offers the potential for higher purity and consistency.[4] Impurities in synthetic this compound are typically by-products of the chemical reactions, unreacted starting materials, reagents, catalysts, and residual solvents. These are often structurally distinct from the target molecule and can be more readily removed through careful purification. However, stereoisomers of this compound could be formed during synthesis, posing a significant purification challenge.

The following table summarizes the anticipated differences in purity and impurity profiles between natural and synthetic this compound.

FeatureNatural this compound IsolateSynthesized this compound
Typical Purity Range 90-98% (can be lower depending on purification)>95%, potentially >99% with rigorous purification
Common Impurities - Structurally related diterpenoids- Other plant secondary metabolites (e.g., flavonoids, sterols)- Pesticides and herbicides from cultivation- Heavy metals from soil- Unreacted starting materials and reagents- Reaction by-products- Stereoisomers- Residual solvents- Catalyst residues (e.g., heavy metals)
Consistency Variable between batches due to natural source variationsHigh consistency between batches with a well-defined and controlled process
Potential Advantages May contain minor components that have synergistic biological effects.High purity and well-defined impurity profile, leading to more reproducible experimental results.
Potential Disadvantages Complex impurity profile can interfere with biological assays. Batch-to-batch variability can affect reproducibility.Absence of potentially beneficial minor components present in the natural extract. Synthetic by-products could have unknown biological activities.

Experimental Protocols for Purity Assessment

A multi-technique approach is essential for the comprehensive purity assessment of both natural and synthetic this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, separating compounds based on their polarity.

  • Principle: The sample is dissolved in a mobile phase and passed through a stationary phase column. Different compounds interact with the stationary phase to varying degrees, leading to separation. A detector measures the concentration of each compound as it elutes.

  • Methodology:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable for diterpenoids.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly used. For this compound, a gradient starting from a higher water concentration to a higher organic solvent concentration would be effective.

    • Detection: A UV detector set at a wavelength where this compound absorbs (e.g., around 210 nm, as it lacks a strong chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.

    • Quantification: Purity is often determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a reference standard of known purity is used for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Principle: The sample is vaporized and separated in a gas chromatograph based on boiling point and interaction with the column's stationary phase. The separated compounds then enter a mass spectrometer, which provides mass information for identification.

  • Methodology:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is appropriate.

    • Carrier Gas: Helium is typically used.

    • Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components.

    • Detection: A mass spectrometer is used for detection and identification of this compound and any impurities by comparing their mass spectra to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The resulting spectrum provides information about the structure and connectivity of atoms in a molecule.

  • Methodology:

    • ¹H NMR: Provides information on the number and environment of protons. The presence of unexpected signals can indicate impurities.

    • ¹³C NMR: Provides information on the carbon skeleton. The number of signals should correspond to the number of unique carbons in this compound.

    • qNMR: By integrating the signals of the target compound against a certified internal standard of known concentration, the absolute purity of the sample can be determined with high accuracy.

Visualizing Experimental and Biological Pathways

To aid in the understanding of the processes involved in purity assessment and the potential biological action of this compound, the following diagrams are provided.

G Experimental Workflow for Purity Assessment of this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Outcome Natural Natural Isolate HPLC HPLC-UV/MS Natural->HPLC GCMS GC-MS Natural->GCMS NMR NMR (1H, 13C, qNMR) Natural->NMR Synthetic Synthetic Product Synthetic->HPLC Synthetic->GCMS Synthetic->NMR Purity Purity Determination (%) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Purity GCMS->Impurity NMR->Purity NMR->Impurity Report Certificate of Analysis Purity->Report Impurity->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Given that diterpenoids similar to this compound have shown anti-inflammatory and antioxidant effects, a plausible mechanism of action could involve the modulation of the MAPK signaling pathway, which is a key regulator of cellular responses to oxidative stress and inflammation.[5]

G Hypothesized Signaling Pathway for this compound's Bioactivity cluster_stimulus Cellular Stress cluster_pathway MAPK Pathway cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Inflammation Inflammatory Response (e.g., TNF-α, IL-6) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis This compound This compound This compound->ROS Scavenging This compound->MAPKKK Inhibition

Caption: Plausible antioxidant and anti-inflammatory signaling pathway for this compound.

Conclusion

The choice between naturally isolated and synthetically produced this compound depends on the specific requirements of the research. For initial screening and discovery, a natural isolate may be suitable. However, for detailed mechanistic studies, drug development, and applications requiring high reproducibility, a well-characterized synthetic this compound with a defined purity and impurity profile is preferable. The rigorous application of the analytical methods described in this guide is essential to ensure the quality and reliability of the this compound used in any scientific investigation.

References

Benchmarking Nezukol's Radical Scavenging Activity Against Standard Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the radical scavenging activity of Nezukol against established standard antioxidants. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.

Introduction to this compound's Antioxidant Potential

This compound, a hydroxylated tricyclic diterpene, has been identified as a potent radical scavenger and primary antioxidant.[1] Found in the leaves and heartwood of various conifer species, as well as in the medicinal plant Isodon rubescens, this compound's antioxidant properties have been noted in studies utilizing DPPH and ABTS assays. While its contribution to the antioxidant capacity of essential oil fractions is recognized, this guide aims to provide a framework for its direct comparison with widely used standard antioxidants.

Quantitative Comparison of Radical Scavenging Activity

A direct quantitative comparison of this compound's radical scavenging activity with standard antioxidants requires the determination of its IC50 value through standardized assays. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given sample, with a lower IC50 value indicating higher antioxidant activity.

For the purpose of this guide, and in the absence of publicly available, specific IC50 values for isolated this compound, the following table presents typical IC50 values for common standard antioxidants obtained through DPPH and ABTS assays. This table serves as a benchmark against which experimentally determined values for this compound can be compared.

AntioxidantAssayTypical IC50 Value (µg/mL)
Vitamin C (Ascorbic Acid) DPPH2.27
ABTS1.76
Trolox DPPH3.38
ABTS2.28
Gallic Acid DPPH1.02
ABTS0.98
Catechin DPPH2.54
ABTS1.21
Butylated Hydroxytoluene (BHT) DPPH18.2
Butylated Hydroxyanisole (BHA) DPPH4.5
This compound DPPHData Not Available
ABTSData Not Available

Note: The IC50 values for standard antioxidants can vary slightly depending on the specific experimental conditions.

Experimental Protocols for Radical Scavenging Assays

To ensure accurate and reproducible results when benchmarking this compound, the following detailed protocols for the DPPH and ABTS assays are provided.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[2][3] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant. This color change is measured spectrophotometrically.[2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • This compound

  • Standard antioxidants (e.g., Vitamin C, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of dilutions of the this compound stock solution and the standard antioxidants.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or standard antioxidant solutions to the wells.

    • For the control, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound or the standard antioxidant. The concentration that causes 50% scavenging is the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4][5] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.[4][5]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound

  • Standard antioxidants (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent and make serial dilutions.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or standard antioxidant solutions to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with the ABTS•+ solution.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound or the standard antioxidant.

Visualizing the Mechanism and Workflow

To further aid in the understanding of the experimental process and the underlying mechanism, the following diagrams are provided.

Radical_Scavenging_Mechanism cluster_mechanism General Radical Scavenging Mechanism Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (R-H) Free_Radical->Stable_Molecule Antioxidant Antioxidant (A-H) Antioxidant->Stable_Molecule donates H• Antioxidant_Radical Less Reactive Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical

Caption: General mechanism of an antioxidant donating a hydrogen atom to neutralize a free radical.

Experimental_Workflow cluster_workflow Experimental Workflow for Antioxidant Assay Preparation 1. Prepare Reagents (DPPH/ABTS, Samples, Standards) Reaction 2. Mix Reagents in Microplate Preparation->Reaction Incubation 3. Incubate in the Dark Reaction->Incubation Measurement 4. Measure Absorbance Incubation->Measurement Analysis 5. Calculate % Scavenging and Determine IC50 Measurement->Analysis

Caption: A streamlined workflow for determining the radical scavenging activity of a test compound.

References

Safety Operating Guide

Proper Disposal Procedures for Nezukol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Nezukol (CAS No. 14699-32-2), an isopimarane diterpenoid used in research and development.[1][2] Adherence to these procedural guidelines is critical for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the ecosystem.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the contaminated material into a designated hazardous waste container. Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a structured process that prevents its release into the environment. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or poured down the drain.

  • Segregation and Waste Collection:

    • All waste materials contaminated with this compound must be segregated from general waste streams at the point of generation.

    • This includes unused or expired this compound, contaminated consumables (e.g., pipette tips, weighing boats, vials), and contaminated PPE.

    • Collect all this compound waste into a dedicated, chemically compatible, and leak-proof hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," its CAS number (14699-32-2), and an accumulation start date.

    • Indicate the primary hazards (e.g., "Caution: Handle with Care, Environmental Hazard").

  • Waste Storage:

    • Keep the hazardous waste container securely sealed when not in use.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area (SAA) that is under the control of laboratory management.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

    • Contact your EHS office to schedule a pickup for the full waste container. Do not attempt to transport hazardous waste off-site yourself.

    • Incineration at a permitted facility is the recommended disposal method for this type of organic compound.[4]

Quantitative Data and Safety Parameters

The following table summarizes key chemical and inferred safety data for this compound. This information is critical for risk assessment and proper handling.

ParameterValueReference
Chemical Formula C₂₀H₃₄O[1][2]
Molecular Weight 290.48 g/mol [1][2]
CAS Number 14699-32-2[1][2]
Recommended PPE Nitrile gloves, safety glasses, lab coatGeneral Lab Practice
Waste Container Chemically resistant, sealed container (e.g., HDPE)General Lab Practice
Disposal Method Incineration via licensed waste disposal service[4]

Experimental Protocol: Decontamination of Glassware

This protocol details the methodology for decontaminating glassware that has come into contact with this compound, ensuring it is safe for reuse or disposal.

  • Objective: To effectively remove residual this compound from laboratory glassware.

  • Materials:

    • Contaminated glassware

    • Appropriate organic solvent (e.g., ethanol or acetone)

    • Laboratory-grade detergent

    • Deionized water

    • Designated hazardous waste container for liquid waste

  • Procedure:

    • Perform all steps in a chemical fume hood.

    • Rinse the glassware three times with a minimal amount of an appropriate organic solvent (e.g., ethanol or acetone) to dissolve any residual this compound.

    • Collect all solvent rinsate into a designated halogen-free organic solvent waste container.

    • Wash the triple-rinsed glassware with a laboratory-grade detergent and warm water.

    • Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.

    • Allow the glassware to air dry completely before reuse.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of this compound waste.

Nezukol_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal A This compound Waste Generated (Solid or Liquid) B Is waste container available and correctly labeled? A->B C Obtain new, labeled hazardous waste container B->C No D Place waste in designated This compound container B->D Yes C->D E Seal container when not in use D->E F Store in secure Satellite Accumulation Area (SAA) E->F G Is container full? F->G G->E No H Contact EHS for waste pickup G->H Yes I Licensed contractor collects and transports waste H->I J Final Disposal via Incineration I->J

Caption: this compound waste disposal decision workflow.

Spill_Response_Plan start This compound Spill Occurs alert Alert personnel in the immediate area start->alert ppe Ensure appropriate PPE is worn alert->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect contaminated material into hazardous waste container contain->collect clean Clean spill area with solvent, then soap and water collect->clean dispose Dispose of all cleaning materials as hazardous waste clean->dispose end Spill Response Complete dispose->end

Caption: Immediate response plan for a this compound spill.

References

Essential Safety and Handling Protocols for Nezukol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal information for Nezukol, a highly reactive compound for research use. Adherence to these guidelines is mandatory to ensure personnel safety and operational integrity.

Hazard Identification and Exposure Limits

This compound is a potent neuro-active agent that is both volatile and readily absorbed through dermal contact. Acute exposure can lead to respiratory irritation and neurological impairment. Chronic exposure risks are still under investigation but are presumed to be significant. All handling must occur in a designated controlled environment.

Occupational Exposure Limits (OELs) for this compound

ParameterLimitNotes
Permissible Exposure Limit (PEL) 0.5 ppm8-hour time-weighted average (TWA)
Short-Term Exposure Limit (STEL) 2.0 ppm15-minute exposure; not to be exceeded
Immediately Dangerous to Life or Health (IDLH) 10 ppmExposure requires supplied-air respirator
Dermal Contact Limit 0.1 mg/cm²Requires immediate decontamination

Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for any procedure involving this compound. A two-person rule should be in effect for all handling procedures.

Required PPE Ensemble:

  • Primary Gloves: Nitrile gloves (double-gloving is mandatory).

  • Secondary Gloves: Chemical-resistant neoprene or butyl rubber gloves over primary gloves.

  • Body Protection: Chemical-resistant laboratory coat and a disposable chemical-resistant apron.

  • Eye Protection: Vented chemical splash goggles.

  • Face Protection: Full-face shield worn over safety goggles.

  • Respiratory Protection: A full-face respirator with organic vapor cartridges is required when handling quantities greater than 10 mL outside of a certified chemical fume hood.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing (Removal) Sequence Don1 1. Lab Coat & Apron Don2 2. Primary Nitrile Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Secondary Neoprene Gloves Don3->Don4 Doff1 1. Remove Outer Gloves Doff2 2. Remove Apron & Lab Coat Doff1->Doff2 Doff3 3. Remove Face Shield & Goggles Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4

PPE Donning and Doffing Workflow

Standard Operating Procedure: Handling this compound

All operations must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).

Step-by-Step Handling Guide:

  • Preparation: Assemble all necessary equipment (this compound stock, diluents, glassware, waste containers) inside the fume hood before beginning.

  • Aliquotting: Use only gas-tight syringes for transferring this compound stock solution.

  • Dilution: When diluting, always add this compound to the diluent slowly to control for any exothermic reactions.

  • Post-Handling: After the procedure, decontaminate all surfaces with a 10% bleach solution, followed by a 70% ethanol wipe-down.

  • Waste Segregation: Immediately segregate waste into designated, labeled containers within the fume hood.

Handling_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Assemble All Materials A->B C Don Full PPE B->C D Transfer this compound with Gas-Tight Syringe C->D E Perform Dilution/Reaction D->E F Cap and Store Primary Container E->F G Segregate Waste into Labeled Containers F->G H Decontaminate Surfaces & Equipment G->H I Doff PPE Correctly H->I

This compound Chemical Handling Workflow

Experimental Protocol: Safe Dilution of this compound Stock Solution

This protocol outlines the steps for safely diluting a 10M this compound stock solution to a 1M working solution.

Methodology:

  • Pre-calculation: Determine the required volumes of this compound stock and diluent (e.g., DMSO) needed for the final concentration and volume.

  • Fume Hood Setup: Place a magnetic stir plate and a sterile beaker containing the calculated volume of diluent inside the fume hood. Add a sterile stir bar.

  • Aliquotting Stock: Using a calibrated gas-tight syringe, carefully draw the calculated volume of 10M this compound stock. Ensure there are no air bubbles.

  • Dilution: Submerge the tip of the syringe into the diluent in the beaker and dispense the this compound stock slowly while the solution is stirring at a low speed (~200 rpm).

  • Homogenization: Allow the solution to stir for 5 minutes to ensure it is fully homogenized.

  • Transfer and Labeling: Transfer the final 1M working solution into a labeled, sealed, and dated storage vessel.

  • Decontamination: Decontaminate the syringe, beaker, and stir bar by rinsing with a suitable quenching solution (e.g., 5% sodium bisulfite), followed by standard cleaning procedures.

Waste Management and Disposal Plan

Improper disposal of this compound can lead to significant environmental contamination and regulatory non-compliance. All waste streams must be handled as hazardous.

Waste Categories:

  • Liquid Waste: All unused this compound solutions, contaminated diluents, and quench solutions. Store in a labeled, sealed, hazardous waste container.

  • Solid Waste: Contaminated gloves, aprons, pipette tips, and bench paper. Collect in a designated, lined, hazardous waste bin.

  • Sharps Waste: Contaminated needles and syringes. Dispose of immediately in a designated sharps container for hazardous chemical waste.

All waste containers must be clearly labeled "Hazardous Waste: this compound" and stored in a secondary containment unit within a designated satellite accumulation area.

Disposal_Pathway cluster_generation Waste Generation Point (Fume Hood) cluster_segregation Immediate Segregation cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal Gen Procedure Complete Liquid Liquid Waste (Contaminated Solvents) Gen->Liquid Solid Solid Waste (Gloves, Aprons, Tips) Gen->Solid Sharps Sharps Waste (Needles, Syringes) Gen->Sharps LiqCont Labeled Liquid Waste Container Liquid->LiqCont SolCont Lined Solid Waste Bin Solid->SolCont SharpCont Hazardous Sharps Container Sharps->SharpCont Disp Scheduled EHS Pickup LiqCont->Disp SolCont->Disp SharpCont->Disp

This compound Waste Disposal Pathway

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.